molecular formula C19H23NO4 B12425431 Boc-Pip-alkyne-Ph-COOH

Boc-Pip-alkyne-Ph-COOH

Número de catálogo: B12425431
Peso molecular: 329.4 g/mol
Clave InChI: MXFYILJORTXNER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Boc-Pip-alkyne-Ph-COOH is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H23NO4

Peso molecular

329.4 g/mol

Nombre IUPAC

4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-10-15(11-13-20)5-4-14-6-8-16(9-7-14)17(21)22/h6-9,15H,10-13H2,1-3H3,(H,21,22)

Clave InChI

MXFYILJORTXNER-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=CC=C(C=C2)C(=O)O

Origen del producto

United States

Foundational & Exploratory

Synthesis of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid, a valuable building block in pharmaceutical and medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is primarily achieved through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Synthetic Strategy Overview

The principal synthetic route involves a two-step process:

  • Sonogashira Coupling: The core of the synthesis is the palladium and copper-co-catalyzed cross-coupling of tert-butyl 4-ethynylpiperidine-1-carboxylate with a 4-halobenzoic acid derivative. To circumvent potential complications with the free carboxylic acid, the methyl ester, methyl 4-iodobenzoate (B1621894), is commonly employed as the coupling partner.

  • Ester Hydrolysis: Following the successful coupling, the methyl ester of the resulting intermediate is hydrolyzed under basic conditions to yield the final product, 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid.

This strategic approach ensures a high-yielding and clean conversion to the desired product.

Synthesis_Workflow cluster_precursors Starting Materials cluster_reaction Reaction Steps cluster_products Products tert-butyl_4-ethynylpiperidine-1-carboxylate tert-butyl 4-ethynyl- piperidine-1-carboxylate Sonogashira_Coupling Sonogashira Coupling tert-butyl_4-ethynylpiperidine-1-carboxylate->Sonogashira_Coupling methyl_4-iodobenzoate methyl 4-iodobenzoate methyl_4-iodobenzoate->Sonogashira_Coupling Intermediate_Ester Methyl 4-((1-(tert-butoxycarbonyl)piperidin- 4-yl)ethynyl)benzoate Sonogashira_Coupling->Intermediate_Ester Pd/Cu catalyst, base Ester_Hydrolysis Ester Hydrolysis Final_Product 4-((1-(tert-butoxycarbonyl)piperidin- 4-yl)ethynyl)benzoic acid Ester_Hydrolysis->Final_Product Intermediate_Ester->Ester_Hydrolysis Base (e.g., NaOH)

Caption: Synthetic workflow for 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate

This procedure outlines the Sonogashira coupling of tert-butyl 4-ethynylpiperidine-1-carboxylate with methyl 4-iodobenzoate.

Materials:

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate (1.0 equivalent), tert-butyl 4-ethynylpiperidine-1-carboxylate (1.1 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add a mixture of anhydrous tetrahydrofuran and anhydrous toluene (e.g., 1:1 v/v) to the flask, followed by the addition of triethylamine (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent such as ethyl acetate (B1210297) and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford pure methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate.

Step 2: Synthesis of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic Acid

This procedure describes the hydrolysis of the methyl ester intermediate to the final carboxylic acid.

Materials:

  • Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate

  • Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (B129727) or Tetrahydrofuran/Water mixture

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

Procedure:

  • Dissolve methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate (1.0 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

  • Add an aqueous solution of sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to 0 °C and acidify to a pH of approximately 3-4 by the slow addition of an aqueous solution of hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid as a solid.

  • If no precipitate forms, the product can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the final product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis. Please note that actual yields and spectral data may vary depending on the specific reaction conditions and purity of reagents.

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperatureTime (h)Typical Yield (%)
1Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, TEATHF/TolueneRoom Temp.12-2475-90
2Ester HydrolysisNaOH or LiOHMethanol or THF/H₂ORoom Temp. - 50°C2-690-98

Table 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (δ ppm)Mass Spectrometry (m/z)
Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoateC₂₀H₂₅NO₄359.42Characteristic peaks: ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~4.1 (br s, 2H, NCH₂), ~2.8 (m, 1H, CH), ~1.8 (m, 2H, CH₂), ~1.6 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃)[M+H]⁺: 360.18
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acidC₁₉H₂₃NO₄345.40Characteristic peaks: ~13.0 (br s, 1H, COOH), ~8.0 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~4.1 (br s, 2H, NCH₂), ~2.8 (m, 1H, CH), ~1.8 (m, 2H, CH₂), ~1.6 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃)[M+H]⁺: 346.16

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument used.

Logical Relationships in Synthesis

The synthesis follows a clear and logical progression, where the protection of the piperidine (B6355638) nitrogen with a Boc group and the use of a methyl ester on the benzoic acid moiety are key strategies to ensure the success of the Sonogashira coupling.

Logical_Relationships cluster_strategy Synthetic Strategy cluster_outcome Outcome Protecting_Groups Use of Protecting Groups (Boc and Methyl Ester) Key_Reaction Sonogashira C-C Bond Formation Protecting_Groups->Key_Reaction Enables clean coupling Functionality_Preservation Preservation of Key Functional Groups Protecting_Groups->Functionality_Preservation Deprotection Selective Deprotection (Hydrolysis) Key_Reaction->Deprotection Forms core structure Key_Reaction->Functionality_Preservation High_Yield High Overall Yield Deprotection->High_Yield High_Purity High Purity of Final Product Deprotection->High_Purity

Caption: Logical flow of the synthetic strategy for the target molecule.

This technical guide provides a comprehensive overview of the synthesis of 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid, offering detailed protocols and expected outcomes to aid researchers in their synthetic endeavors.

Navigating the Solubility Landscape of Boc-Pip-alkyne-Ph-COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Understanding Boc-Pip-alkyne-Ph-COOH

This compound is a heterobifunctional linker containing a Boc-protected piperidine (B6355638) moiety, a phenyl carboxylic acid, and an alkyne group. This structure makes it a valuable building block in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation. Notably, it is a key component in the synthesis of ARD-266, a PROTAC designed to degrade the androgen receptor[1][2][3][4][5].

Solubility Profile: What the Evidence Suggests

Direct, quantitative solubility data for this compound remains to be published. Commercial suppliers typically list its solubility as "to be determined." However, insights into its solubility can be gleaned from its application in chemical synthesis.

Qualitative Solubility Information:

Based on documented synthetic procedures for PROTACs utilizing similar linkers, the following qualitative observations can be made:

Solvent ClassSolvent ExampleInferred SolubilityRationale/Context
Aprotic Polar Dimethyl Sulfoxide (DMSO)Soluble Frequently used as a solvent for the storage and in vitro screening of PROTACs and their precursors, including in "direct-to-biology" synthesis platforms[6].
Amine Bases Diisopropylethylamine (DIPEA)Likely Soluble/Compatible Used as a base in amide coupling reactions involving Boc-protected amine precursors, suggesting compatibility and at least partial solubility[6].
Chlorinated Dichloromethane (B109758) (DCM)Potentially Soluble Commonly used in solid-phase and solution-phase peptide synthesis and for reactions involving Boc-protected compounds.
Ethers Tetrahydrofuran (THF)Variable Often used in organic synthesis, but the solubility of complex molecules with both polar and non-polar functionalities can be limited.
Alcohols Methanol, EthanolVariable The carboxylic acid group may impart some solubility, but the large non-polar regions could limit it.
Non-Polar Hexane, HeptaneLikely Insoluble The polar carboxylic acid and amide functionalities generally lead to poor solubility in non-polar solvents[7].

It is important to note that the solubility of PROTACs and their linkers can be challenging to predict due to their high molecular weight and possession of both lipophilic and polar regions[8][9][10]. The zwitterionic potential of molecules containing both an amine (once deprotected) and a carboxylic acid can also significantly impact their solubility in organic solvents[5].

Experimental Protocols

While a specific, validated solubility protocol for this compound is not available, a general procedure for assessing the solubility of a new chemical entity is provided below. Additionally, a representative workflow for the synthesis of a PROTAC using this linker is described.

General Protocol for Solubility Assessment (Kinetic Method)

This protocol provides a general method for determining the kinetic solubility of a compound in a given solvent.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Solvent Plate Preparation: In a 96-well plate, dispense the desired organic solvents to be tested.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution into the wells containing the test solvents.

  • Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Precipitation Analysis: Analyze the wells for any precipitation. This can be done visually or, for a more quantitative measure, using nephelometry or a plate reader that can detect light scattering.

  • Solubility Determination: The highest concentration at which no precipitate is observed is considered the kinetic solubility in that solvent.

Representative PROTAC Synthesis Workflow

The following workflow is based on a "direct-to-biology" approach and illustrates how this compound is utilized in PROTAC synthesis, providing context for solvent compatibility[6].

  • Amide Coupling: The carboxylic acid moiety of this compound is activated (e.g., using HATU or HBTU) and reacted with the amine of an E3 ligase-binding molecule in a suitable aprotic solvent such as DMF or DMSO, with a non-nucleophilic base like DIPEA.

  • Boc Deprotection: The Boc protecting group is removed from the piperidine nitrogen using an acid, typically trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).

  • Second Amide Coupling: The newly exposed secondary amine on the piperidine ring is then coupled to an activated carboxylic acid of a target protein-binding ligand under similar conditions as the first coupling reaction.

  • Purification: The crude PROTAC is purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile or water/methanol gradient.

Visualizing the PROTAC Mechanism of Action

This compound serves as a linker to connect a target protein-binding ligand and an E3 ligase ligand, forming the final PROTAC. The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (e.g., Androgen Receptor) PROTAC PROTAC Molecule POI->PROTAC Binds to E3 E3 Ubiquitin Ligase (e.g., VHL, Cereblon) PROTAC->E3 Binds to POI_bound Target Protein PROTAC_bound PROTAC POI_bound->PROTAC_bound Degradation Proteasomal Degradation POI_bound->Degradation Targeted for Degradation E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Figure 1. Mechanism of action of a PROTAC molecule.

Conclusion

While a comprehensive, quantitative solubility profile for this compound in a wide array of organic solvents is yet to be established, its successful application in PROTAC synthesis provides valuable qualitative insights. Researchers can infer its compatibility with common aprotic polar solvents like DMSO and its likely poor solubility in non-polar solvents. The provided general protocols for solubility assessment and PROTAC synthesis, along with the visualization of the PROTAC mechanism, offer a foundational understanding for scientists and developers working with this and similar linker molecules. Further empirical studies are encouraged to establish definitive quantitative solubility data to aid in future drug development endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Boc-Pip-alkyne-Ph-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid, commonly referred to as Boc-Pip-alkyne-Ph-COOH. This bifunctional molecule is of significant interest in the field of drug discovery, particularly as a linker component in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Understanding its structural features through NMR is crucial for its synthesis, quality control, and incorporation into larger molecular constructs.

Molecular Structure and IUPAC Name

The compound, with the molecular formula C₁₉H₂₃NO₄, is systematically named 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid.[4] Its structure consists of a Boc-protected piperidine (B6355638) ring linked via an ethynyl (B1212043) bridge to a para-substituted benzoic acid.

molecular_structure cluster_boc Boc Group cluster_piperidine Piperidine Ring cluster_alkyne Alkyne Linker cluster_phenyl Phenyl Ring cluster_cooh Carboxylic Acid Boc Boc Pip Piperidine Boc->Pip N-protection Alkyne Alkyne Pip->Alkyne Ph Phenyl Alkyne->Ph COOH COOH Ph->COOH experimental_workflow start Start: Solid Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq NMR Data Acquisition transfer->nmr_acq h_nmr ¹H NMR Spectrum nmr_acq->h_nmr Proton c_nmr ¹³C NMR Spectrum nmr_acq->c_nmr Carbon process Data Processing and Analysis h_nmr->process c_nmr->process end End: Characterized Structure process->end logical_relationships Boc Boc Group (shielding) Pip Piperidine Ring Boc->Pip influences Alkyne Alkyne Linker Pip->Alkyne connects to Phenyl Phenyl Ring Alkyne->Phenyl connects to COOH Carboxylic Acid (deshielding) Phenyl->COOH influences

References

Unraveling Boc-Pip-alkyne-Ph-COOH: A Technical Guide to its Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Boc-Pip-alkyne-Ph-COOH, a key PROTAC (Proteolysis Targeting Chimera) linker. This document details the expected fragmentation patterns, experimental protocols, and data interpretation to facilitate its characterization in research and drug development settings.

Introduction to this compound and its Significance

This compound, with the IUPAC name 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid, is a heterobifunctional molecule widely employed as a linker in the synthesis of PROTACs.[1] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, a piperidine (B6355638) ring, an alkyne moiety, and a phenyl carboxylic acid group. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolic studies.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₁₉H₂₃NO₄
Molecular Weight 329.39 g/mol [2]
IUPAC Name 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid[2]

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in electrospray ionization (ESI) mass spectrometry is predicted to occur through several key pathways, primarily driven by the lability of the Boc-protecting group and cleavages within the piperidine and benzoic acid moieties. The analysis can be performed in both positive and negative ion modes, with distinct fragmentation patterns expected for each.

Positive Ion Mode ESI-MS/MS Fragmentation

In positive ion mode, the molecule is expected to be protonated, forming the precursor ion [M+H]⁺ at m/z 330.17. Subsequent fragmentation is likely to proceed as follows:

  • Loss of Isobutene: The most characteristic fragmentation of Boc-protected amines is the neutral loss of isobutene (C₄H₈, 56.11 Da) via a McLafferty-type rearrangement. This would result in a prominent fragment ion at m/z 274.06.

  • Decarboxylation: Subsequent loss of carbon dioxide (CO₂, 44.01 Da) from the m/z 274.06 fragment would yield an ion at m/z 230.05.

  • Piperidine Ring Cleavage: Fragmentation of the piperidine ring can occur through various pathways. Cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidine derivatives.

  • Benzoic Acid Fragmentation: The benzoic acid moiety can undergo fragmentation with the loss of a hydroxyl radical (•OH, 17.01 Da) or the entire carboxyl group (•COOH, 45.01 Da) from the precursor or fragment ions.

Predicted Major Fragment Ions in Positive Mode:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Loss
330.17 ([M+H]⁺)274.06C₄H₈ (Isobutene)
330.17 ([M+H]⁺)230.05C₄H₈ + CO₂
330.17 ([M+H]⁺)312.16H₂O
274.06230.05CO₂
Negative Ion Mode ESI-MS/MS Fragmentation

In negative ion mode, the molecule will deprotonate, primarily at the carboxylic acid group, to form the precursor ion [M-H]⁻ at m/z 328.15. The fragmentation in this mode is expected to be dominated by the loss of the carboxyl group.

  • Decarboxylation: The most prominent fragmentation will likely be the neutral loss of carbon dioxide (CO₂, 44.01 Da), resulting in a fragment ion at m/z 284.14.

  • Loss of the Boc Group: The entire Boc group (C₅H₉O₂, 101.12 Da) can also be lost, leading to a fragment at m/z 227.03.

Predicted Major Fragment Ions in Negative Mode:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Loss
328.15 ([M-H]⁻)284.14CO₂
328.15 ([M-H]⁻)227.03C₅H₉O₂ (Boc group)

Experimental Protocols

A standard liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source is suitable for the analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography Parameters
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode ESIESI
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Source Temperature 120 °C120 °C
Desolvation Temperature 350 °C350 °C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas Flow 600 L/hr600 L/hr
Collision Gas ArgonArgon
Collision Energy 10-40 eV (Ramped)10-40 eV (Ramped)

Visualizing the Process and Fragmentation

To aid in the understanding of the analytical workflow and the predicted fragmentation, the following diagrams have been generated.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Stock_Solution Stock Solution (1 mg/mL) Working_Solution Working Solution (1-10 ug/mL) Stock_Solution->Working_Solution Dilution LC_Injection LC Injection Working_Solution->LC_Injection C18_Column C18 Column Separation LC_Injection->C18_Column ESI_Source Electrospray Ionization C18_Column->ESI_Source Mass_Analyzer Mass Analyzer (MS1) ESI_Source->Mass_Analyzer Collision_Cell Collision Cell (MS2) Mass_Analyzer->Collision_Cell Detector Detector Collision_Cell->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: General workflow for the LC-MS analysis of this compound.

Positive_Mode_Fragmentation M_H [M+H]⁺ m/z 330.17 Loss_Isobutene Loss of Isobutene (-C₄H₈) M_H->Loss_Isobutene Fragment_274 [M+H-C₄H₈]⁺ m/z 274.06 Loss_Isobutene->Fragment_274 Loss_CO2 Loss of CO₂ (-CO₂) Fragment_274->Loss_CO2 Fragment_230 [M+H-C₄H₈-CO₂]⁺ m/z 230.05 Loss_CO2->Fragment_230

Caption: Predicted major fragmentation pathway in positive ion ESI-MS/MS.

Negative_Mode_Fragmentation M_H_neg [M-H]⁻ m/z 328.15 Loss_CO2_neg Loss of CO₂ (-CO₂) M_H_neg->Loss_CO2_neg Fragment_284 [M-H-CO₂]⁻ m/z 284.14 Loss_CO2_neg->Fragment_284

Caption: Predicted major fragmentation pathway in negative ion ESI-MS/MS.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using standard LC-ESI-MS/MS techniques. The predictable fragmentation patterns, dominated by the loss of the Boc group and decarboxylation, provide clear diagnostic ions for its identification and characterization. The detailed protocols and fragmentation pathways presented in this guide offer a robust framework for researchers and scientists working with this important PROTAC linker, enabling confident structural verification and purity assessment in complex matrices.

References

An In-Depth Technical Guide to the Mechanism of Action of Boc-Pip-alkyne-Ph-COOH in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the role and mechanism of action of the linker building block, Boc-Pip-alkyne-Ph-COOH, in the context of Proteolysis Targeting Chimeras (PROTACs). We will focus on its application in the synthesis and function of the potent Androgen Receptor (AR) degrader, ARD-266, as a primary case study.

Introduction to this compound and its Role in PROTACs

This compound is a chemical linker precursor used in the synthesis of PROTACs. Its structure incorporates several key features:

  • Boc-protected piperidine (B6355638): The tert-Butyloxycarbonyl (Boc) protecting group on the piperidine ring prevents unwanted side reactions during synthesis and is typically removed in the final steps to allow for coupling to another part of the PROTAC molecule. The piperidine ring itself provides a rigid scaffold that can influence the spatial orientation of the final PROTAC.

  • Alkyne group: This functional group is crucial for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the straightforward and robust connection of the linker to a molecule containing an azide (B81097) group.

  • Phenyl-carboxyl group: The carboxylic acid on the phenyl ring provides a reactive handle for amide bond formation, another common strategy for connecting the linker to either the target protein ligand or the E3 ligase ligand.

In essence, this compound serves as a versatile building block that, after deprotection and further reaction, becomes an integral part of the linker connecting the target protein-binding warhead to the E3 ligase-recruiting ligand in a PROTAC molecule.

The PROTAC Mechanism of Action: A General Overview

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein. The general mechanism involves the following key steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the POI.

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule is released and can catalytically induce the degradation of another POI molecule.

The linker component of a PROTAC, derived from precursors like this compound, plays a critical role in this process. Its length, rigidity, and chemical composition are crucial for optimizing the formation and stability of the ternary complex, which ultimately dictates the efficiency of protein degradation.

Case Study: ARD-266, an Androgen Receptor Degrader

The utility of the this compound linker is exemplified in the potent Androgen Receptor (AR) degrader, ARD-266.[1] AR is a key driver of prostate cancer, and its degradation is a promising therapeutic strategy.

Synthesis of ARD-266

In the synthesis of ARD-266, the this compound linker is deprotected and coupled to an AR antagonist and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The alkyne group on the linker is utilized in a click reaction to connect to an azide-modified VHL ligand, while the carboxyl group is used to form an amide bond with the AR antagonist.

Mechanism of Action of ARD-266

ARD-266 effectively induces the degradation of the AR protein in AR-positive prostate cancer cell lines.[1] The mechanism follows the general PROTAC pathway:

  • Binding to AR and VHL: The AR antagonist moiety of ARD-266 binds to the Androgen Receptor, while the VHL ligand moiety binds to the VHL E3 ligase.

  • Ternary Complex Formation: The linker, derived from this compound, bridges the two proteins, facilitating the formation of a stable AR-ARD-266-VHL ternary complex.

  • AR Ubiquitination and Degradation: This proximity allows the VHL E3 ligase to polyubiquitinate the AR, marking it for degradation by the proteasome.

A key finding from the study of ARD-266 is that even a weak binding affinity VHL E3 ligase ligand can be utilized to create a highly potent PROTAC degrader.[1] This highlights the critical role of the linker in optimizing the overall efficacy of the PROTAC, likely by ensuring the correct geometry and stability of the ternary complex for efficient ubiquitin transfer.

Downstream Signaling Effects

The degradation of the Androgen Receptor by ARD-266 leads to the downregulation of AR-dependent gene expression, which is crucial for the survival and proliferation of prostate cancer cells. This ultimately results in the inhibition of tumor growth.

Quantitative Data

The following tables summarize the key quantitative data for the AR degrader ARD-266, which incorporates a linker derived from this compound.

Compound Cell Line DC50 (nM) Dmax (%) Reference
ARD-266LNCaP0.5>95[1]
ARD-266VCaP1.0>95[1]
ARD-26622Rv10.2-1>95[1]

Table 1: In vitro degradation activity of ARD-266 in various prostate cancer cell lines. DC50 represents the concentration of the compound required to degrade 50% of the target protein. Dmax represents the maximum percentage of protein degradation achieved.

Ligand Binding Affinity (Kd, µM) to VHL Reference
VHL Ligand in ARD-266~2-3[1]

Table 2: Binding affinity of the VHL E3 ligase ligand used in ARD-266.

Experimental Protocols

General Synthesis of PROTACs using this compound

A detailed synthetic scheme for a PROTAC like ARD-266 would involve the following general steps:

  • Synthesis of the Target Protein Ligand and E3 Ligase Ligand: These are synthesized with appropriate functional groups for linker conjugation (e.g., an amine for amide coupling or an azide for click chemistry).

  • Deprotection of this compound: The Boc protecting group is removed from the piperidine nitrogen, typically using an acid such as trifluoroacetic acid (TFA).

  • Coupling Reactions:

    • Amide Bond Formation: The carboxylic acid of the deprotected linker precursor is activated (e.g., using HATU or EDC/HOBt) and reacted with an amine-containing warhead or E3 ligase ligand.

    • Click Chemistry (CuAAC): The alkyne-containing intermediate is reacted with an azide-containing counterpart in the presence of a copper(I) catalyst to form a stable triazole linkage.

  • Purification: The final PROTAC is purified using techniques such as flash chromatography or preparative HPLC.

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are cultured to 70-80% confluency and then treated with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., AR) and a loading control (e.g., GAPDH or β-actin).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Cells are then lysed in a non-denaturing lysis buffer.

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads and then incubated with an antibody against either the E3 ligase (e.g., VHL) or the target protein (AR) overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.

  • Washing and Elution: The beads are washed several times to remove non-specific binding proteins, and the immunoprecipitated proteins are eluted from the beads.

  • Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against the target protein and the E3 ligase to confirm the presence of the ternary complex.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (e.g., ARD-266) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., Androgen Receptor) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->POI Degradation Degradation into Peptides Proteasome->Degradation

Figure 1: General mechanism of action for a PROTAC molecule.

Figure 2: Androgen Receptor signaling pathway and the point of intervention by ARD-266.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell_Culture Culture Prostate Cancer Cells Treatment Treat with ARD-266 or Vehicle Control Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot Western Blot for AR Degradation Lysis->Western_Blot Co_IP Co-Immunoprecipitation for Ternary Complex Lysis->Co_IP qPCR qRT-PCR for AR Target Gene Expression Lysis->qPCR

Figure 3: A simplified experimental workflow for evaluating the activity of an AR-degrading PROTAC.

References

The Alkyne Moiety in Boc-Pip-alkyne-Ph-COOH: A Linchpin for Click Chemistry in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The molecule, tert-butyl 4-(2-(4-carboxyphenyl)ethynyl)piperidine-1-carboxylate, commercially known as Boc-Pip-alkyne-Ph-COOH, is a bifunctional linker that has garnered significant attention in the field of targeted drug development. Its rigid piperidine-phenyl structure provides a defined spatial orientation, while the terminal carboxylic acid and the Boc-protected amine offer orthogonal handles for conjugation. However, it is the terminal alkyne group that imparts the molecule's primary utility, positioning it as a key reagent for "click chemistry." This guide will delve into the critical role of this alkyne group, its application in the synthesis of advanced therapeutics like PROTACs (Proteolysis Targeting Chimeras), and provide the technical details necessary for its implementation in a research setting.

The Alkyne's Role: Enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne in this compound is one of the two essential reactive partners in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the rapid and reliable covalent ligation of two molecular entities.[3]

In this reaction, the terminal alkyne of this compound reacts exclusively with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[2][4] This triazole linkage is not only robust under physiological conditions but also serves as more than just a passive linker; its electronic properties can influence the overall conformation and solubility of the final conjugate. The alkyne group is relatively small and largely inert in biological systems, making it an ideal functional group for bioconjugation strategies.[5]

The mechanism of the CuAAC reaction highlights the alkyne's central role. The copper(I) catalyst coordinates with the alkyne, facilitating its deprotonation to form a copper-acetylide intermediate. This intermediate then readily reacts with the azide (B81097) partner in a cycloaddition, ultimately yielding the stable triazole product. The reaction is highly favorable, often proceeding to near-quantitative yields in a short timeframe.[5]

Application in PROTAC Synthesis: The Case of ARD-266

A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]

This compound serves as a linker component in the synthesis of ARD-266, a highly potent PROTAC that targets the Androgen Receptor (AR) for degradation.[1][6] In the synthesis of ARD-266, the alkyne group of this compound is utilized to "click" onto an azide-functionalized ligand for the von Hippel-Lindau (VHL) E3 ligase. The carboxylic acid end of the linker is then coupled to an AR antagonist.[1]

The resulting PROTAC, ARD-266, effectively brings the Androgen Receptor into proximity with the VHL E3 ligase complex, leading to the degradation of the AR. This approach has shown remarkable efficacy in prostate cancer cell lines.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the application of this compound in the context of the PROTAC degrader ARD-266 and general CuAAC reaction parameters.

PROTAC Target Protein E3 Ligase Ligand Cell Lines DC50 (Degradation Concentration) Reference
ARD-266Androgen Receptor (AR)VHLLNCaP, VCaP, 22Rv10.2-1 nM[1][7]

Table 1: Biological Activity of ARD-266, a PROTAC Synthesized Using a this compound-derived Linker.

Parameter Typical Range Notes Reference
Reaction Time 1-4 hoursCan vary based on reactants and catalyst system.[8]
Yield >90% (often near-quantitative)A key advantage of the CuAAC reaction.[4][5]
Copper(I) Source CuSO4/Sodium Ascorbate (B8700270)In situ generation of Cu(I) is common and convenient.[5]
Solvent t-BuOH/Water, DMSO, DMFOften performed in aqueous or polar aprotic solvents.[5][8]

Table 2: General Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions.

Experimental Protocols

Representative Protocol for PROTAC Synthesis via CuAAC

This protocol describes a general procedure for the final "click" chemistry step in the synthesis of a PROTAC, such as ARD-266, using this compound as a precursor to the alkyne-functionalized linker. This assumes the prior synthesis of the two requisite precursors:

  • Alkyne-functionalized component: The AR antagonist coupled to the carboxylic acid of this compound (after Boc deprotection and subsequent amide coupling).

  • Azide-functionalized component: The VHL E3 ligase ligand functionalized with an azide group.

Materials:

  • Alkyne-functionalized AR antagonist (1 equivalent)

  • Azide-functionalized VHL ligand (1 equivalent)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 equivalents)

  • Sodium ascorbate (0.3 equivalents)

  • Solvent: A mixture of tert-butanol (B103910) (t-BuOH) and water (e.g., 1:1 v/v)

  • Reaction vial

  • Stir plate and stir bar

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Reaction Setup: In a clean reaction vial, dissolve the alkyne-functionalized AR antagonist (1 eq.) and the azide-functionalized VHL ligand (1 eq.) in the t-BuOH/water solvent system.

  • Catalyst Preparation: Prepare a fresh aqueous solution of sodium ascorbate (0.3 eq.).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO4·5H2O (0.1 eq.). The solution may change color, indicating the formation of the active Cu(I) species.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of starting materials and the formation of the desired product peak with the expected mass. The reaction is typically complete within 1 to 4 hours.[8]

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using a click chemistry approach, highlighting the role of the alkyne-containing linker.

PROTAC_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_functionalization Functionalization cluster_click Click Chemistry Ligation cluster_final Final Product POI_ligand Protein of Interest (POI) Ligand (e.g., AR Antagonist) Alkyne_POI Alkyne-functionalized POI Ligand POI_ligand->Alkyne_POI Amide Coupling Linker This compound Linker->Alkyne_POI E3_ligand E3 Ligase Ligand (e.g., VHL Ligand) Azide_E3 Azide-functionalized E3 Ligand E3_ligand->Azide_E3 Azidation CuAAC CuAAC Reaction (CuSO4, NaAsc) Alkyne_POI->CuAAC Azide_E3->CuAAC PROTAC Final PROTAC Molecule (e.g., ARD-266) CuAAC->PROTAC Triazole Formation AR_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation ARD266 ARD-266 (PROTAC) Ternary Ternary Complex (AR-PROTAC-VHL) ARD266->Ternary AR Androgen Receptor (AR) (Target Protein) AR->Ternary VHL VHL E3 Ligase Complex VHL->Ternary PolyUb_AR Poly-ubiquitinated AR Ternary->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Proteolysis

References

The Strategic Integration of Rigid Linkers in PROTAC Design: A Technical Guide to Boc-Pip-alkyne-Ph-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker, which connects the target-binding warhead to the E3 ligase-recruiting anchor, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the rigid linker, Boc-Pip-alkyne-Ph-COOH, its application in PROTAC design, and the experimental methodologies for its evaluation.

The Rationale for Rigid Linkers in PROTACs

While flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, have been widely used in initial PROTAC development due to their synthetic accessibility, there is a growing body of evidence supporting the advantages of rigid linkers.[1][2] Rigid linkers, which often incorporate structural motifs like piperidine (B6355638) rings, alkynes, and phenyl groups, can pre-organize the PROTAC molecule into a bioactive conformation.[2][3] This conformational constraint can reduce the entropic penalty associated with the formation of the ternary complex (comprising the PROTAC, the target protein, and the E3 ligase), potentially leading to enhanced stability and improved degradation efficiency.[3]

The key structural components of the this compound linker each contribute to its rigidity:

  • Piperidine: A saturated heterocyclic ring that provides a defined three-dimensional structure.[2]

  • Alkyne: A linear and rigid carbon-carbon triple bond.[1]

  • Phenyl: A planar aromatic ring that adds to the structural rigidity.

By incorporating these elements, PROTACs can achieve a more defined spatial orientation of the warhead and the E3 ligase ligand, which is crucial for productive ternary complex formation and subsequent ubiquitination of the target protein.

Case Study: ARD-266, a Potent Androgen Receptor Degrader

The utility of the this compound linker is exemplified in the design of ARD-266, a highly potent PROTAC degrader of the Androgen Receptor (AR), a key therapeutic target in prostate cancer.[4][5][6] ARD-266 effectively induces the degradation of the AR protein in various AR-positive prostate cancer cell lines at nanomolar concentrations.[4][5][6]

Quantitative Performance Data of ARD-266

The following table summarizes the degradation potency of ARD-266 in different prostate cancer cell lines.

Cell LineDC50 (nM)Reference
LNCaP0.2 - 1[4][5][6]
VCaP0.2 - 1[4][5][6]
22Rv10.2 - 1[4][5][6]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

The sub-nanomolar to low nanomolar DC50 values of ARD-266 highlight the effectiveness of employing a rigid linker strategy in achieving potent protein degradation.[5] Studies have shown that ARD-266 can reduce AR protein levels by over 95% in these cell lines and effectively suppress the expression of AR-regulated genes.[5][6]

Visualizing the PROTAC Mechanism and Workflow

To better understand the underlying processes in PROTAC research and development, the following diagrams illustrate the key concepts and workflows.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->E3 Release Ternary->PROTAC Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Design PROTAC Design (Warhead, Linker, Anchor) Synthesis Chemical Synthesis (e.g., Click Chemistry) Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Characterize Binding Cellular Cellular Assays (Western Blot, DC50) Biophysical->Cellular Biophysical->Cellular Assess Degradation Cellular->Design Optimize Structure InVivo In Vivo Studies (PK/PD, Efficacy) Cellular->InVivo Cellular->InVivo Evaluate in Animal Models

PROTAC Development Workflow

Synthesis_Workflow Warhead_Azide Warhead-Azide Intermediate Warhead-Linker Intermediate Warhead_Azide->Intermediate CuAAC (Click Chemistry) Linker_Alkyne This compound (activated) Linker_Alkyne->Intermediate E3_Ligand E3 Ligand Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Amide Coupling

PROTAC Synthesis via Click Chemistry

Experimental Protocols

The successful development of a PROTAC requires rigorous experimental validation. The following section provides detailed methodologies for key experiments in the evaluation of PROTACs synthesized using linkers like this compound.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" conjugation of an azide-functionalized warhead with the alkyne-containing linker, followed by coupling to the E3 ligase ligand.

Materials:

  • Azide-functionalized warhead (1.0 equivalent)

  • This compound (or its activated ester derivative) (1.2 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.3 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

  • E3 ligase ligand with a suitable functional group for amide coupling

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • TFA or HCl in dioxane for Boc deprotection

  • HPLC for purification

Procedure:

  • Click Reaction: a. Dissolve the azide-functionalized warhead and this compound in the chosen solvent. b. In a separate vial, prepare a fresh solution of sodium ascorbate. c. In another vial, premix the CuSO₄·5H₂O and THPTA in the solvent. d. Add the sodium ascorbate solution to the warhead and linker mixture, followed by the copper/THPTA solution. e. Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS. f. Upon completion, quench the reaction and purify the Boc-protected intermediate by column chromatography or preparative HPLC.

  • Boc Deprotection: a. Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane). b. Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours. c. Evaporate the solvent to obtain the deprotected amine intermediate.

  • Amide Coupling: a. Dissolve the deprotected intermediate, the E3 ligase ligand, and a peptide coupling reagent (e.g., HATU) in an anhydrous aprotic solvent (e.g., DMF). b. Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature for 4-16 hours. c. Monitor the reaction by LC-MS.

  • Purification: a. Upon completion, purify the final PROTAC molecule by preparative HPLC to achieve high purity. b. Characterize the final product by HRMS and NMR.

Protocol 2: Biophysical Characterization of Ternary Complex Formation

A. Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

Materials:

  • Purified target protein (e.g., 20 µM in the cell)

  • Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • Synthesized PROTAC

  • Dialysis buffer (ensure all components are in identical, degassed buffer)

Procedure:

  • Binary Interactions: a. Titrate the PROTAC (e.g., 200 µM in the syringe) into the target protein in the sample cell to determine the binding affinity (KD1). b. In a separate experiment, titrate the PROTAC into the E3 ligase complex to determine the binding affinity (KD2).

  • Ternary Complex Formation: a. To measure the affinity of the target protein to the PROTAC-E3 complex, pre-saturate the E3 ligase with the PROTAC and titrate in the target protein. b. Alternatively, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

  • Data Analysis: a. Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n). b. Calculate the cooperativity factor (α = KD1 * KD2 / (KD_ternary * [PROTAC])) to assess the stability of the ternary complex.

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time binding kinetics.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified, biotinylated E3 ligase complex

  • Purified target protein

  • Synthesized PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Kinetics: a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD_binary). b. In a separate experiment, if possible, immobilize the target protein and inject the PROTAC.

  • Ternary Kinetics: a. Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. b. Inject these pre-formed complexes over the immobilized E3 ligase surface. c. Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).

  • Cooperativity Calculation: Calculate the cooperativity factor (α = KD_binary / KD_ternary).

Protocol 3: Cellular Assessment of Protein Degradation

Western Blotting

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cancer cell line of interest (e.g., LNCaP for ARD-266)

  • Synthesized PROTAC and inactive control

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the active PROTAC and the inactive control for a set period (e.g., 24 hours). Include a vehicle-only (e.g., DMSO) control.

  • Cell Lysis and Protein Quantification: a. Wash the cells with cold PBS and lyse them with RIPA buffer. b. Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Add the chemiluminescent substrate and capture the signal. f. Strip the membrane and re-probe for the loading control.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. d. Plot the data to determine the DC50 and Dmax (maximum degradation) values.

Conclusion

The design of the linker is a critical aspect of developing effective and selective PROTACs. The use of rigid linkers, such as this compound, offers a promising strategy to enhance the formation and stability of the ternary complex, leading to highly potent protein degraders like ARD-266. A thorough understanding of the principles of rigid linker design, combined with rigorous experimental evaluation using the protocols outlined in this guide, is essential for the successful advancement of this therapeutic modality. As our comprehension of the structural biology of ternary complexes continues to grow, the rational design of linkers with optimized rigidity and chemical properties will be a key driver of innovation in the field of targeted protein degradation.

References

Material Safety Data Sheet for Boc-Pip-alkyne-Ph-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid (Boc-Pip-alkyne-Ph-COOH), a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates essential safety information, physicochemical properties, and detailed experimental methodologies relevant to its application in targeted protein degradation, particularly in the synthesis of PROTACs aimed at degrading the Androgen Receptor (AR). The information is intended for use by trained professionals in a laboratory setting.

Section 1: Chemical Identification and Properties

This section details the fundamental chemical identifiers and physical properties of this compound.

PropertyValueSource(s)
IUPAC Name 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid[1]
Synonyms This compound, 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid[1]
CAS Number 2581824-70-4[1]
Molecular Formula C₁₉H₂₃NO₄[2]
Molecular Weight 329.39 g/mol [2]
Appearance To be determined; likely a solid powder.[3]
Purity >98% (typical)[3]

Section 2: Application in Drug Discovery

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to the protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This specific linker has been utilized in the synthesis of ARD-266, a potent PROTAC that targets the Androgen Receptor (AR) for degradation.[2][4] ARD-266 has demonstrated high efficiency in degrading AR in various prostate cancer cell lines.[1][5] The alkyne group within the linker provides a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient conjugation to other molecular fragments.[4][6]

Application Data for ARD-266 (Synthesized using a similar linker)
Target Protein Androgen Receptor (AR)
Mechanism of Action PROTAC-mediated protein degradation
Cell Line Efficacy (DC₅₀) 0.2-1 nM in LNCaP, VCaP, and 22Rv1 prostate cancer cell lines

Section 3: Safety and Handling (Material Safety Data Sheet Summary)

Disclaimer: No specific Material Safety Data Sheet (MSDS) is available for this compound. This information is compiled from data on structurally similar compounds and general laboratory safety principles. It is not a substitute for a formal risk assessment.

Hazards Identification
  • Based on similar Boc-protected amino acids and carboxylic acids, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[7][8]

  • The toxicological properties have not been fully investigated.[7]

  • Compounds containing alkyne groups should be handled with care, as some can be unstable under certain conditions, although this is less common for non-terminal, conjugated alkynes.

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[10]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[10]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

  • In all cases of exposure, seek medical attention if symptoms persist.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[10]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[11][12] Recommended long-term storage is at -20°C, with short-term storage at 0-4°C.[3] Shipped under ambient temperature as a non-hazardous chemical.[3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use.

  • Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[8]

Section 4: Experimental Protocols

Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general procedure for synthesizing a PROTAC by coupling this compound with an E3 ligase ligand (e.g., a VHL ligand amine) and a target protein ligand (e.g., an AR antagonist with an amine handle).

Workflow Visualization:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Amide Coupling A This compound D Intermediate 1 (Boc-Protected PROTAC Precursor) A->D B E3 Ligase Ligand (Amine) B->D C Coupling Agents (HATU, DIPEA) C->D F Intermediate 2 (Amine-Deprotected Precursor) D->F D->F E Acid (TFA in DCM) E->F I Final PROTAC Molecule F->I F->I G Target Ligand (Carboxylic Acid) G->I H Coupling Agents (HATU, DIPEA) H->I

Caption: Synthetic workflow for PROTAC assembly.

Procedure:

  • Amide Coupling:

    • Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor completion by LC-MS.

    • Work-up: Dilute with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.[10]

  • Boc Deprotection:

    • Dissolve the purified intermediate from Step 1 in dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0°C.[10]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting amine-TFA salt is often used directly in the next step.

  • Final Amide Coupling:

    • Dissolve the target protein ligand functionalized with a carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq), and stir for 15 minutes.

    • Add a solution of the deprotected amine intermediate from Step 2 (1.1 eq) in DMF. Note: Extra equivalents of DIPEA may be needed to neutralize the TFA salt.

    • Stir the reaction at room temperature overnight and monitor by LC-MS.

    • Perform an aqueous work-up and purify the final PROTAC molecule by flash chromatography or preparative HPLC.

Section 5: Mechanism of Action - PROTAC Signaling Pathway

The PROTAC molecule synthesized using the this compound linker functions by hijacking the cell's ubiquitin-proteasome system.

PROTAC_Pathway POI Target Protein (e.g., Androgen Receptor) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination (E1, E2 enzymes) Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Pathway Description:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., Androgen Receptor) and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.[4]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues of the target protein. This process is repeated to form a poly-ubiquitin chain.[4]

  • Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome into small peptides.[13]

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and can act catalytically to degrade multiple target protein molecules.

References

Storage and Stability of Boc-Pip-alkyne-Ph-COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-Pip-alkyne-Ph-COOH is a bifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a critical component in the development of novel therapeutics, understanding its storage requirements and stability profile is paramount to ensure the integrity and reproducibility of experimental results. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and best practices for handling this compound.

Recommended Storage Conditions

The stability of this compound is influenced by temperature, moisture, and light. Adherence to appropriate storage conditions is crucial for maximizing its shelf life. Commercial suppliers provide recommendations that suggest long-term stability is best achieved at low temperatures.

Supplier RecommendationPowder StorageIn-Solvent StorageShipping Conditions
TargetMol-20°C for 3 years[1]-80°C for 1 year[1]Blue ice or ambient temperature[1]
MedchemExpressStore as per Certificate of Analysis[2]Not specifiedRoom temperature in continental US[2]

Based on the available data and the chemical nature of the molecule, it is recommended to store this compound as a solid at -20°C or below for long-term storage. For solutions, storage at -80°C is advisable to minimize degradation. Short-term storage at room temperature appears acceptable, particularly for the solid form during shipping[1][2].

Chemical Stability and Potential Degradation Pathways

The structure of this compound contains several functional groups that dictate its chemical stability: a Boc-protected piperidine (B6355638), a terminal alkyne, and a carboxylic acid on a phenyl ring. Each of these moieties is susceptible to degradation under specific conditions.

1. Boc (tert-Butoxycarbonyl) Group: The Boc protecting group is notoriously labile under acidic conditions[3][4]. The presence of the carboxylic acid moiety could potentially contribute to autocatalytic hydrolysis of the Boc group over time, especially in the presence of moisture. The deprotection process involves the formation of a carbamic acid intermediate, which then decarboxylates to yield the free piperidine and carbon dioxide[3][4].

2. Piperidine Moiety: Piperidine and its derivatives are generally stable under normal storage conditions[5]. However, they should be stored in a cool, dry place away from direct sunlight and kept in a tightly sealed container to prevent exposure to air and moisture[6]. Piperidines can be susceptible to oxidation.

3. Alkyne Group: Terminal alkynes are relatively stable functional groups but can undergo various reactions. While used in robust "click chemistry" reactions, the terminal alkyne can be sensitive to certain transition metals and strong oxidizing agents[7][8]. There is also a potential for dimerization or oligomerization under certain conditions, although this is less common for solid-state storage.

4. General Handling and Incompatibilities: To maintain the integrity of this compound, it is essential to handle the compound in a well-ventilated area, avoiding contact with skin and eyes. It should be kept away from strong acids, strong oxidizing agents, and moisture.

Experimental Protocols for Stability Assessment

While specific stability data for this compound is not publicly available, a general workflow for assessing its stability can be established.

Protocol 1: Accelerated Stability Study

  • Objective: To determine the short-term stability of this compound under stressed conditions.

  • Methodology:

    • Prepare solutions of this compound in relevant solvents (e.g., DMSO, DMF) at a known concentration.

    • Aliquot the solutions into separate vials.

    • Expose the vials to a range of temperatures (e.g., 4°C, room temperature, 40°C) and light conditions (ambient light, dark).

    • At specified time points (e.g., 0, 24, 48, 72 hours), quench the samples by freezing at -80°C.

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) to quantify the remaining parent compound and identify any degradation products.

  • Data Analysis: Plot the percentage of the parent compound remaining over time for each condition to determine the degradation rate.

Protocol 2: Long-Term Stability Study

  • Objective: To evaluate the long-term stability of this compound under recommended storage conditions.

  • Methodology:

    • Store aliquots of the solid compound and solutions at the recommended temperatures (-20°C for solid, -80°C for solutions).

    • At extended time points (e.g., 1, 3, 6, 12 months), retrieve a sample.

    • Analyze the sample's purity and identity using HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: Compare the purity profile of the aged samples to a reference standard stored at -80°C to assess any significant degradation.

Visualizations

PROTAC_Mechanism Mechanism of Action for a PROTAC cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC (synthesized from This compound) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI facilitates transfer of Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome is targeted to Degraded Degraded Peptides Proteasome->Degraded results in

Caption: General mechanism of action for a PROTAC molecule.

Stability_Workflow Workflow for Stability Assessment cluster_accelerated Accelerated Stability Study cluster_long_term Long-Term Stability Study start Obtain this compound prep_samples Prepare solid aliquots and solutions in relevant solvents start->prep_samples stress_conditions Expose to various temperatures (4°C, RT, 40°C) and light conditions prep_samples->stress_conditions storage Store at recommended conditions (Solid: -20°C, Solution: -80°C) prep_samples->storage time_points Sample at t = 0, 24, 48, 72 hours stress_conditions->time_points analysis_accel Analyze by HPLC-MS time_points->analysis_accel data_analysis Data Analysis: - Quantify parent compound - Identify degradation products - Determine degradation rate analysis_accel->data_analysis time_points_long Sample at t = 1, 3, 6, 12 months storage->time_points_long analysis_long Analyze by HPLC-MS and NMR time_points_long->analysis_long analysis_long->data_analysis conclusion Establish shelf-life and optimal storage conditions data_analysis->conclusion

Caption: A logical workflow for assessing chemical stability.

References

Methodological & Application

Application Notes and Protocols for Boc-Pip-alkyne-Ph-COOH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase. Boc-Pip-alkyne-Ph-COOH is a versatile linker that incorporates a piperidine (B6355638) ring for conformational rigidity, a terminal alkyne for "click chemistry" ligation, and a carboxylic acid for amide bond formation. The Boc-protecting group allows for orthogonal synthesis strategies.

This document provides detailed protocols and application notes for the use of this compound in the synthesis of PROTACs.

Overview of Synthetic Strategy

The synthesis of a PROTAC using this compound typically involves a two-step ligation process:

  • Amide Bond Formation: The carboxylic acid moiety of the linker is coupled to an amine-functionalized E3 ligase ligand or POI ligand.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the linker is reacted with an azide-functionalized counterpart (either the POI or E3 ligase ligand) to form a stable triazole ring.

The Boc-protecting group on the piperidine nitrogen can be removed if the piperidine amine is intended as a point of attachment. However, in the context of this linker's structure, the primary handles are the carboxylic acid and the alkyne.

Experimental Protocols

The following protocols outline the key steps for synthesizing a PROTAC using this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of this compound with an Amine-Functionalized Ligand

This protocol describes the coupling of the carboxylic acid of the linker to an amine-containing molecule (e.g., an E3 ligase ligand or POI ligand).

Reagents and Materials:

  • This compound (1.0 eq)

  • Amine-functionalized ligand (E3 ligase or POI ligand) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized ligand in a minimal amount of anhydrous DMF.

  • Add the solution of the amine-functionalized ligand to the activated linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the amide-coupled intermediate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to couple the alkyne-functionalized intermediate from Protocol 1 with an azide-functionalized ligand.

Reagents and Materials:

  • Alkyne-functionalized intermediate (from Protocol 1) (1.0 eq)

  • Azide-functionalized ligand (POI or E3 ligase ligand) (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the alkyne-functionalized intermediate and the azide-functionalized ligand in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Data Presentation

The following table summarizes the key characteristics of a PROTAC synthesized using this compound, ARD-266, which targets the androgen receptor (AR).

PROTAC NameTarget ProteinE3 Ligase LigandLinkerDC₅₀ in LNCaP cellsDC₅₀ in VCaP cellsDC₅₀ in 22Rv1 cellsReference
ARD-266Androgen Receptor (AR)VHL ligandThis compound derived0.2-1 nM0.2-1 nM0.2-1 nM[1][2][3]

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.

PROTAC_synthesis_workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products linker This compound amide_coupling Amide Coupling (Protocol 1) linker->amide_coupling e3_ligand Amine-functionalized E3 Ligase Ligand e3_ligand->amide_coupling poi_ligand Azide-functionalized POI Ligand click_chemistry CuAAC Click Chemistry (Protocol 2) poi_ligand->click_chemistry intermediate Intermediate amide_coupling->intermediate final_protac Final PROTAC click_chemistry->final_protac intermediate->click_chemistry

Caption: General workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram illustrates the mechanism of action of a PROTAC molecule.

PROTAC_MoA cluster_system Cellular Environment cluster_process Degradation Pathway PROTAC PROTAC ternary_complex Ternary Complex Formation PROTAC->ternary_complex POI Protein of Interest (POI) POI->ternary_complex degradation Degradation POI->degradation targeted for E3_Ligase E3 Ubiquitin Ligase E3_Ligase->ternary_complex Proteasome Proteasome ubiquitination Ubiquitination ternary_complex->ubiquitination recruits ubiquitination->POI tags POI with Ubiquitin degradation->Proteasome by

Caption: PROTAC mechanism of action.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a Novel Piperidine-Phenyl Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] The CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097).[3][4][5] This reaction has become an indispensable tool in drug discovery, medicinal chemistry, and chemical biology due to its remarkable efficiency, selectivity, and biocompatibility.[4][6] The resulting triazole ring is not merely a passive linker; it can act as a bioisostere for the amide bond, mimicking its planarity and dipole moment while being resistant to hydrolytic, oxidative, and enzymatic degradation.[1][5]

These characteristics make the CuAAC reaction exceptionally well-suited for synthesizing complex molecular architectures from smaller, modular units.[1][6] This note describes the application of CuAAC for the conjugation of a functionalized scaffold, Boc-Pip-alkyne-Ph-COOH , with various azide-containing molecules. This scaffold, containing a Boc-protected piperidine, a phenyl ring, and a carboxylic acid, represents a versatile starting point for generating libraries of compounds for drug development. Such structures are often explored as potential enzyme inhibitors, receptor ligands, or probes for biological systems.[7][8] The presence of the carboxylic acid and the Boc-protected amine requires careful selection of reaction conditions to ensure compatibility and high yields.

Key Applications in Drug Development:

  • Lead Generation: Rapidly create diverse libraries of compounds by coupling the core scaffold with a wide array of azide-functionalized building blocks.[4]

  • Peptidomimetic Synthesis: The triazole linkage serves as a stable mimic of the peptide bond, enabling the synthesis of novel peptidomimetics with improved pharmacokinetic properties.[1][9]

  • Bioconjugation: Attach the scaffold to biomolecules like peptides, proteins, or nucleic acids to create targeted therapeutics or diagnostic agents.[1][10][11]

  • Fragment-Based Drug Discovery: Link molecular fragments to the core scaffold to build potent drug candidates.

Experimental Protocols and Data

General Protocol for CuAAC with this compound

This protocol outlines a general procedure for the copper-catalyzed cycloaddition of an azide to the this compound scaffold. The use of a Cu(I)-stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is recommended, especially in aqueous co-solvents, to enhance reaction rates and prevent catalyst oxidation.[12]

Materials and Reagents:

  • This compound (Alkyne component)

  • Azide-functionalized molecule (e.g., Benzyl Azide, Azido-PEG-linker)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (B8700270) (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: Degassed Dimethyl Sulfoxide (DMSO) and deionized water, or tert-Butanol/water.

  • Purification reagents: Ethyl acetate, saturated aq. EDTA solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography.

Experimental Workflow Diagram

G CuAAC Experimental Workflow prep Reagent Preparation (Alkyne, Azide, Catalyst Stocks) setup Reaction Setup 1. Add Alkyne & Azide to Solvent 2. Add Premixed CuSO4/Ligand 3. Initiate with Sodium Ascorbate prep->setup reaction Reaction (Room Temp, 1-12h) Monitor by TLC/LC-MS setup->reaction workup Workup & Copper Removal - Dilute with Organic Solvent - Wash with aq. EDTA - Brine Wash, Dry reaction->workup purify Purification (Silica Gel Chromatography or Preparative HPLC) workup->purify analysis Analysis & Characterization (NMR, HRMS, HPLC) purify->analysis

Caption: A flowchart illustrating the key steps of the CuAAC reaction.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of the THPTA ligand in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve this compound (1.0 eq.) and the azide component (1.1 eq.) in a 1:1 mixture of DMSO and water (or t-BuOH/water) to a final alkyne concentration of approximately 0.1 M.

    • Prepare the catalyst solution by mixing the CuSO₄ stock solution (0.1 eq.) with the THPTA ligand stock solution (0.5 eq.).[10] Allow this mixture to stand for 2-3 minutes. The recommended ligand-to-copper ratio is 5:1 to protect biomolecules from oxidation and accelerate the reaction.[11]

    • Add the premixed catalyst solution to the reaction vial containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (2.0 eq.). Adding the ascorbate last is crucial.[12]

    • If the reaction is oxygen-sensitive, degas the final mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes before sealing the vial.[12][13]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is fully consumed (typically 1-12 hours).

  • Workup and Copper Removal:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of EDTA (2 x 20 mL) to chelate and remove the copper catalyst.[14][15]

    • Wash the organic layer with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using silica gel column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) or by preparative HPLC to yield the pure triazole product.[16]

Quantitative Data Summary

The efficiency of the CuAAC reaction is highly dependent on the substrates, catalyst system, and solvent. The following tables summarize typical conditions and reported yields for CuAAC reactions involving structurally relevant functional groups.

Table 1: Representative CuAAC Reaction Conditions

ParameterCondition 1: BioconjugationCondition 2: Organic Synthesis
Copper Source CuSO₄ (0.05 - 0.25 mM final conc.)CuI or CuSO₄ (1-5 mol%)
Reducing Agent Sodium Ascorbate (5 mM final conc.)Sodium Ascorbate (5-10 mol%)
Ligand THPTA (Ligand:Cu ratio of 5:1)TBTA or None
Solvent DMSO/H₂O, PBS Buffer (pH ~7)DMF, t-BuOH/H₂O, CH₃CN
Temperature Room TemperatureRoom Temperature to 50°C
Time 1 - 4 hours5 - 24 hours
Reference [10][11][3][17]

Table 2: Reported Yields for CuAAC on Functionalized Molecules

Substrate TypeReaction ConditionsYield (%)Reference
Resin-bound PeptidotriazolesCuSO₄, NaAsc, DMF, 100°C, 15 min>95% (crude)[3]
Radiolabeled TOCA AnalogsCuSO₄ (4 eq.), NaAsc (4.4 eq.), pH 5.0, RT>98%[3]
Cyclic PeptidomimeticsCuI, DIPEA, TBTA, MeCN, RT, 12h31-90%[3]
Sugar-Salicylic Acid HybridsCuAACN/A (IC₅₀ reported)[8]
Blatter Radical with PhenylacetyleneCuSO₄, NaAsc84%[18]
General BioconjugationOptimized with THPTA ligandNear-quantitative[11]

Application in a Biological Context: Targeting Signaling Pathways

Molecules synthesized via CuAAC, such as derivatives of the this compound scaffold, are frequently designed as inhibitors of enzymes involved in cell signaling pathways, which are often dysregulated in diseases like cancer.[7][8] For example, Protein Tyrosine Phosphatases (PTPs) are a class of enzymes that counteract the activity of Protein Tyrosine Kinases (PTKs). The balance between PTK and PTP activity is crucial for normal cell function, and its disruption can lead to uncontrolled cell growth.

The diagram below illustrates a simplified signaling cascade and how a custom-synthesized inhibitor, derived from our scaffold, could modulate this pathway.

G Targeting a Kinase/Phosphatase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PTK Protein Tyrosine Kinase (PTK) Receptor->PTK Signal pSubstrate Phosphorylated Substrate (Active) PTK->pSubstrate Phosphorylation (Activation) Substrate Substrate (Inactive) pSubstrate->Substrate Dephosphorylation (Inactivation) Response Cellular Response (e.g., Proliferation) pSubstrate:s->Response:n PTP Protein Tyrosine Phosphatase (PTP) Inhibitor Synthesized Inhibitor (From CuAAC Product) Inhibitor:s->PTP:n Inhibition

Caption: Inhibition of a PTP by a molecule synthesized via CuAAC.

References

Application Note: Targeted Degradation of the Androgen Receptor using a PROTAC with a Boc-Pip-alkyne-Ph-COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Androgen Receptor (AR) is a crucial driver in the development and progression of prostate cancer.[1][2][3] Therapies targeting AR have been a cornerstone of treatment, but resistance often emerges due to AR mutations or overexpression.[1][4] Proteolysis-Targeting Chimeras (PROTACs) offer a novel therapeutic strategy to overcome these resistance mechanisms.[3][5][6] Unlike traditional inhibitors that block protein function, PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[7][][9] This is achieved by hijacking the cell's ubiquitin-proteasome system (UPS).[5][6] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[7][] This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6][7]

This application note provides a detailed protocol for the targeted degradation of the Androgen Receptor in prostate cancer cell lines using a PROTAC incorporating a Boc-Pip-alkyne-Ph-COOH linker. An example of such a PROTAC is ARD-266, which has been shown to be a highly potent and efficient degrader of the AR protein.[10][11]

Mechanism of Action

The PROTAC molecule, containing the this compound linker, acts as a bridge between the Androgen Receptor and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).[10][11] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the AR protein.[5][6] The polyubiquitinated AR is then recognized and degraded by the proteasome, and the PROTAC molecule can then be recycled to degrade additional AR proteins.[6][7]

Data Presentation

The efficacy of an AR-targeting PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[12] Below is a summary of the degradation efficiency of ARD-266, a PROTAC synthesized using a this compound linker, in various AR-positive prostate cancer cell lines.[10][11] For comparison, data for the clinical-stage AR PROTAC, Bavdegalutamide (ARV-110), is also included.

PROTACCell LineDescriptionDC50 (nM)Dmax (% Degradation)
ARD-266 LNCaPAndrogen-sensitive human prostate adenocarcinoma0.2 - 1>95%
VCaPAndrogen-sensitive, overexpresses wild-type AR0.2 - 1>95%
22Rv1Castration-resistant, expresses AR splice variants0.2 - 1>95%
Bavdegalutamide (ARV-110) LNCaPAndrogen-sensitive human prostate adenocarcinoma<1>95%
VCaPAndrogen-sensitive, overexpresses wild-type AR<1>95%
VCaP (mutant AR)Enzalutamide-resistant, various AR mutations<1>95%

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of an AR-targeting PROTAC.

Protocol 1: Cell Culture and PROTAC Treatment

  • Cell Lines: Culture AR-positive prostate cancer cell lines such as LNCaP, VCaP, or 22Rv1 in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • PROTAC Preparation: Prepare a stock solution of the AR PROTAC (e.g., ARD-266) in DMSO. Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of the PROTAC. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.

Protocol 2: Western Blotting for AR Degradation

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control.

Protocol 3: Determination of DC50 and Dmax

  • Dose-Response Experiment: Treat cells with a range of PROTAC concentrations (e.g., from 0.01 nM to 1000 nM) for the optimal degradation time determined previously.

  • Western Blot Analysis: Perform Western blotting as described in Protocol 2.

  • Data Analysis: Calculate the percentage of AR protein remaining at each PROTAC concentration relative to the vehicle control.

  • Curve Fitting: Plot the percentage of remaining AR protein against the logarithm of the PROTAC concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the DC50 and Dmax values.[12]

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC AR PROTAC (this compound linker) Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_AR Poly-ubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Proteasome->PROTAC Recycled Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR

Caption: Mechanism of action for an AR-targeting PROTAC.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Androgen->AR_inactive Binding AR_active Active AR Dimer AR_inactive->AR_active Dimerization Degradation Proteasomal Degradation AR_inactive->Degradation ARE Androgen Response Element (ARE) AR_active->ARE Nuclear Translocation & DNA Binding PROTAC AR PROTAC PROTAC->AR_inactive Degradation Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth

Caption: Androgen receptor signaling and PROTAC intervention.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (LNCaP, VCaP, 22Rv1) Start->Cell_Culture PROTAC_Treatment 2. PROTAC Treatment (Dose-response & time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis Western_Blot 4. Western Blotting (Anti-AR, Anti-GAPDH) Cell_Lysis->Western_Blot Analysis 5. Densitometry Analysis Western_Blot->Analysis DC50_Dmax 6. DC50 & Dmax Calculation Analysis->DC50_Dmax End End DC50_Dmax->End

Caption: Workflow for determining PROTAC DC50 and Dmax.

References

Application Notes and Protocols for Measuring Androgen Receptor Degradation in LNCaP Cells by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial driver in the progression of prostate cancer, is a ligand-activated nuclear transcription factor.[1] Its stability and degradation are tightly regulated processes, primarily through the ubiquitin-proteasome system, making it a key therapeutic target.[2][3] Dysregulation of AR signaling, often through mechanisms that alter its protein stability, is a hallmark of prostate cancer development and resistance to therapy.[3][4] This document provides a detailed protocol for monitoring the degradation of the AR protein in the LNCaP human prostate adenocarcinoma cell line using Western blot analysis. LNCaP cells are an ideal model as they are androgen-sensitive and express functional AR.[5][6]

Signaling Pathway of Androgen Receptor Degradation

The degradation of the Androgen Receptor is a multi-step process primarily mediated by the ubiquitin-proteasome pathway. Various E3 ubiquitin ligases, including Mdm2, CHIP, and RNF6, can target the AR for ubiquitination.[2][4][7] This process marks the AR for recognition and subsequent degradation by the 26S proteasome.[2] Signaling pathways, such as the PI3K/Akt pathway, can influence AR stability by promoting its phosphorylation, which can, in turn, facilitate its interaction with E3 ligases like Mdm2, leading to ubiquitination and degradation.[2][8]

AR_Degradation_Pathway cluster_cytoplasm Cytoplasm cluster_regulation Regulation of Stability cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization Mdm2 Mdm2 (E3 Ligase) AR->Mdm2 Interaction Proteasome 26S Proteasome AR->Proteasome Degradation HSP HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds cluster_nucleus cluster_nucleus AR_dimer->cluster_nucleus Nuclear Translocation PI3K_Akt PI3K/Akt Pathway PI3K_Akt->AR Phosphorylation Mdm2->AR Ubiquitination Ub Ubiquitin Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Induces

Caption: Signaling pathway of Androgen Receptor activation, nuclear translocation, and subsequent degradation.

Experimental Protocol

This protocol outlines the steps for treating LNCaP cells to induce AR degradation and subsequent analysis by Western blot.

Part 1: LNCaP Cell Culture and Treatment
  • Cell Culture:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][5]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[5][9]

    • Subculture the cells when they reach 70-80% confluency.[10] LNCaP cells are weakly adherent and tend to grow in clusters.[5][11]

  • Androgen Deprivation (Optional but Recommended):

    • To observe ligand-independent degradation or to standardize the baseline AR levels, cells can be androgen-deprived.

    • Two days before treatment, replace the growth medium with RPMI-1640 containing 10% charcoal-stripped FBS.[10][12] This removes androgens from the serum.

  • Treatment to Induce AR Degradation:

    • Seed LNCaP cells in 6-well plates and allow them to reach 70-80% confluency.

    • Treat cells with the compound of interest at various concentrations and for different time points. For example, to inhibit the proteasome and observe AR accumulation, treat with MG132 (5-10 µM) for 2-6 hours.[13] To induce degradation with a specific compound, follow the empirically determined concentrations and incubation times.

    • Include a vehicle control (e.g., DMSO) in your experimental setup.[1]

Part 2: Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1][14]

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1][15]

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[1]

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[1]

    • Carefully collect the supernatant, which contains the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[1][15]

Part 3: Western Blot Analysis
  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X.

    • Boil the samples at 95°C for 5 minutes to denature the proteins.[1]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto a precast polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[1][16]

    • Run the gel at 100-120V until the dye front reaches the bottom.[1]

    • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against AR overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.[1]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST for 10 minutes each.[1]

    • To ensure equal protein loading, probe the same membrane for a loading control protein such as GAPDH, β-actin, or α-tubulin.[17] The expression of these housekeeping proteins should remain constant across different experimental conditions.[17]

  • Detection and Data Analysis:

    • Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[1]

    • Capture the chemiluminescent signal using an imaging system.[1]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[1]

    • Normalize the intensity of the AR band to the intensity of the corresponding loading control band for each sample.[1]

    • Express the results as a fold change or percentage relative to the control-treated sample.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. LNCaP Cell Culture (RPMI-1640 + 10% FBS) B 2. Treatment with Compound (e.g., AR Degradation Inducer) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Blocking (5% Milk in TBST) F->G H 8. Primary Antibody Incubation (Anti-AR & Anti-Loading Control) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Densitometry) J->K

Caption: Step-by-step experimental workflow for Western blot analysis of AR degradation.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

ParameterRecommended Conditions
Cell Line LNCaP (ATCC® CRL-1740™)
Culture Medium RPMI-1640 + 10% FBS + 1% Pen/Strep
Androgen Deprivation Medium RPMI-1640 + 10% Charcoal-Stripped FBS
Lysis Buffer RIPA Buffer with Protease/Phosphatase Inhibitors
Protein Quantification BCA Assay
Protein Loading Amount 20-30 µg per lane
Gel Percentage 4-12% Bis-Tris Gel
Transfer Membrane PVDF
Blocking Buffer 5% Non-fat Dry Milk in TBST
Primary Antibody: AR Follow manufacturer's recommended dilution (e.g., 1:1000)
Primary Antibody: Loading Control Follow manufacturer's recommended dilution (e.g., GAPDH 1:5000)
Secondary Antibody HRP-conjugated Anti-Rabbit/Mouse IgG (e.g., 1:2000 - 1:5000)
Detection Substrate Enhanced Chemiluminescence (ECL)

References

Application Notes and Protocols: The Role of Boc-Pip-alkyne-Ph-COOH in Prostate Cancer Research Through the PROTAC ARD-266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Pip-alkyne-Ph-COOH is a bifunctional linker molecule crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is not used as a standalone treatment in cell lines but serves as a key component in creating targeted protein degraders. A prominent example of its application is in the synthesis of ARD-266, a potent PROTAC designed to target the Androgen Receptor (AR) for degradation. The androgen receptor is a critical driver of proliferation and survival in prostate cancer, including in castration-resistant prostate cancer (CRPC) cell lines such as VCaP and 22Rv1. This document provides detailed application notes and protocols for the use of ARD-266, synthesized via the this compound linker, in these specific prostate cancer cell lines.

ARD-266 functions by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This degradation mechanism offers a powerful alternative to traditional AR inhibitors, which can be susceptible to resistance mechanisms such as receptor mutation or overexpression.

Data Presentation

The efficacy of ARD-266 in inducing the degradation of the androgen receptor in VCaP and 22Rv1 cell lines has been quantified, demonstrating its high potency at nanomolar concentrations.

Cell LineCompoundParameterValue (nM)Reference
VCaPARD-266DC500.2 - 1[1][2][3][4][5][6][7][8]
22Rv1ARD-266DC500.2 - 1[2][3][4][5][6][7][8][9]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Additionally, treatment with ARD-266 has been shown to reduce the androgen receptor protein level by over 95% in these prostate cancer cell lines.[6][7][9]

Signaling Pathway and Mechanism of Action

AR_PROTAC_Pathway AR_dimer AR Dimerization & Nuclear Translocation ARE ARE AR_dimer->ARE Binds to AR AR AR->AR_dimer Proteasome Proteasome Cell_Growth Cell_Growth Proteasome->Cell_Growth Inhibition of Androgen Androgen HSP HSP

Experimental Protocols

Cell Culture of VCaP and 22Rv1 Cell Lines

Materials:

  • VCaP and 22Rv1 prostate cancer cell lines

  • For VCaP: DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)

  • For 22Rv1: RPMI-1640 medium supplemented with 10% FBS

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75) and plates (6-well, 96-well)

  • Humidified incubator at 37°C with 5% CO2

Protocol for VCaP Cell Culture:

  • Maintain VCaP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cells are slow-growing and should be passaged when they reach 80-90% confluency.

  • To subculture, aspirate the medium and wash the cells with PBS.

  • Add 1-2 mL of Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

  • Neutralize the trypsin with 5 mL of complete medium and gently pipette to create a single-cell suspension.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 ratio.

Protocol for 22Rv1 Cell Culture:

  • Maintain 22Rv1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Subculture cells when they reach 80-90% confluency.

  • To passage, aspirate the medium and wash with PBS.

  • Add 1 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes.

  • Add 5 mL of complete medium to inactivate the trypsin.

  • Collect the cells and centrifuge at 1200 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and re-plate at a 1:4 to 1:8 ratio.

Androgen Receptor Degradation Assay via Western Blot

Materials:

  • VCaP or 22Rv1 cells

  • ARD-266 (stock solution in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Seed VCaP or 22Rv1 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of ARD-266 (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and add the chemiluminescence substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of AR degradation relative to the loading control.

Western_Blot_Workflow start Start cell_seeding Seed VCaP or 22Rv1 cells in 6-well plates start->cell_seeding treatment Treat with ARD-266 (various concentrations and times) cell_seeding->treatment lysis Cell Lysis and Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-AR, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis end End analysis->end

Cell Viability Assay (MTT or CellTiter-Glo)

Materials:

  • VCaP or 22Rv1 cells

  • ARD-266

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (for MTT assay)

  • Plate reader (absorbance or luminescence)

Protocol:

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of ARD-266 and a vehicle control.

  • Incubate the plate for 72 to 120 hours.

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • For CellTiter-Glo assay:

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature.

    • Add CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell_Viability_Workflow cluster_assay Assay Readout start Start cell_seeding Seed VCaP or 22Rv1 cells in 96-well plates start->cell_seeding treatment Treat with serial dilutions of ARD-266 cell_seeding->treatment incubation Incubate for 72-120 hours treatment->incubation mtt MTT Assay: Add MTT, Incubate, Add DMSO, Read Absorbance incubation->mtt ctg CellTiter-Glo Assay: Add Reagent, Incubate, Read Luminescence incubation->ctg analysis Data Analysis: Calculate % Viability, Determine IC50 mtt->analysis ctg->analysis end End analysis->end

Conclusion

The use of the this compound linker has enabled the development of potent PROTACs such as ARD-266, which effectively induce the degradation of the androgen receptor in VCaP and 22Rv1 prostate cancer cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of ARD-266 and other PROTACs synthesized using this versatile linker. This technology represents a promising therapeutic strategy for overcoming resistance to conventional anti-androgen therapies in prostate cancer.

References

Application Notes: Designing Novel PROTACs with Boc-Pip-alkyne-Ph-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5][6][7] The formation of a ternary POI-PROTAC-E3 ligase complex leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][7]

The linker itself is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[8][9] Boc-Pip-alkyne-Ph-COOH is a versatile building block for PROTAC synthesis, offering a semi-rigid scaffold and dual functional handles for flexible conjugation strategies.[10][11][12] Its structure incorporates a Boc-protected piperidine (B6355638) ring and a phenyl group, providing conformational constraint, along with two distinct reactive sites: a terminal alkyne for "click chemistry" and a carboxylic acid for standard amide bond formation.[13] This dual reactivity allows for modular and efficient assembly of PROTAC libraries.

This building block has been successfully used in the synthesis of highly potent PROTACs, such as ARD-266, an effective degrader of the Androgen Receptor (AR).[10][11]

Key Features and Design Principles

Advantages of this compound
  • Synthetic Versatility : The orthogonal alkyne and carboxylic acid functional groups allow for stepwise, controlled conjugation to both the POI ligand ("warhead") and the E3 ligase ligand.

  • Click Chemistry Enabled : The terminal alkyne is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal reaction that simplifies PROTAC synthesis.[14][15][16]

  • Conformationally Pre-organized Scaffold : The piperidine-phenyl core provides a degree of rigidity to the linker, which can reduce the entropic penalty of forming the ternary complex and lead to more potent degraders.[8][17]

  • Proven Efficacy : Its utility has been demonstrated in the development of ARD-266, a sub-nanomolar degrader of the Androgen Receptor, validating its potential in creating potent PROTACs.[10][11]

General Design Workflow

The design of a new PROTAC is a modular process involving the careful selection of its three constituent parts.[18] The overall goal is to create a molecule that can effectively induce a stable and productive ternary complex.

PROTAC_Design_Workflow cluster_0 Component Selection cluster_1 Synthesis & Evaluation POI 1. Select Target (POI) & POI Ligand (Warhead) E3 2. Select E3 Ligase & E3 Ligand Linker 3. Select Linker Strategy (this compound) Synth 4. Synthesize PROTAC Linker->Synth Confirm 5. Confirm Structure (LC-MS, NMR) Synth->Confirm Degrade 6. Test Degradation (Western Blot) Confirm->Degrade Mech 7. Validate Mechanism (e.g., Ubiquitination Assay) Degrade->Mech

Caption: A typical workflow for designing and validating a novel PROTAC.

Synthetic Strategies and Protocols

This compound allows for two primary synthetic strategies, depending on which functional handle is reacted first. This provides flexibility to accommodate the available functional groups on the chosen warhead and E3 ligase ligand.

Synthetic_Strategies cluster_A Strategy A: Amide Coupling First cluster_B Strategy B: Click Reaction First start This compound A1 Amide Coupling (Use COOH group) + E3-Ligand-NH2 start->A1 B1 Click Reaction (Use alkyne group) + Warhead-N3 start->B1 A2 Intermediate A A1->A2 A3 Click Reaction (Use alkyne group) + Warhead-N3 A2->A3 A4 Final PROTAC A3->A4 B2 Intermediate B B1->B2 B3 Amide Coupling (Use COOH group) + E3-Ligand-NH2 B2->B3 B4 Final PROTAC B3->B4

Caption: Two primary synthetic routes using this compound.

Protocol 2.1: PROTAC Synthesis via Strategy A (Amide Coupling First)

This protocol describes the synthesis of a PROTAC by first coupling this compound to an amine-functionalized E3 ligase ligand, followed by a click reaction with an azide-functionalized warhead.

Step 1: Amide Coupling

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-linker-NH2) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[14]

    • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude alkyne-intermediate product by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents and Materials:

    • Alkyne-intermediate from Step 1 (1.0 eq)

    • Azide-functionalized Warhead (1.0 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve the alkyne-intermediate and the azide-functionalized warhead in the chosen solvent system.[14]

    • Prepare fresh aqueous solutions of sodium ascorbate and CuSO4·5H2O in separate vials.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[14]

    • Stir the reaction at room temperature for 2-8 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an appropriate workup (e.g., dilution with water and extraction with an organic solvent).

    • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

In Vitro Evaluation Protocols

Once the PROTAC is synthesized and purified, its biological activity must be assessed. The primary assay is to measure the degradation of the target protein.

Evaluation_Workflow Start Synthesized PROTAC Treat 1. Treat Cells with PROTAC Dose-Response Start->Treat Lyse 2. Lyse Cells & Quantify Protein Treat->Lyse WB 3. Western Blot for POI Lyse->WB Quant 4. Quantify Degradation (Calculate DC50 & Dmax) WB->Quant Mech 5. Mechanistic Studies (e.g., Ubiquitination Assay, Proteasome Inhibition) Quant->Mech Result Potent & Specific Degrader Mech->Result

Caption: Standard experimental workflow for evaluating PROTAC efficacy.

Protocol 3.1: Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[17]

  • Materials:

    • Appropriate cell line expressing the POI

    • PROTAC stock solution (e.g., in DMSO)

    • Complete cell culture medium

    • 6-well or 12-well cell culture plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Cell Plating: Seed cells in culture plates to achieve 70-80% confluency at the time of treatment.

    • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat the cells for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, incubate on ice for 15 minutes, then scrape and collect the lysate.

    • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and denature at 95°C. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

      • Incubate with the primary antibody for the POI overnight at 4°C.

      • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again, then apply the ECL substrate.

    • Detection and Analysis: Image the blot using a chemiluminescence detector. Re-probe the membrane for the loading control. Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control signal.

    • Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[17]

Quantitative Data and Application Examples

The utility of this compound is exemplified by its use in the potent Androgen Receptor (AR) degrader, ARD-266.

Table 1: Performance Data for ARD-266 (Synthesized using a this compound analog)

PROTACTarget ProteinE3 LigaseCell LinesDC50 ValueReference
ARD-266Androgen Receptor (AR)VHLLNCaP, VCaP, 22Rv10.2 - 1 nM[10][11]

Table 2: Hypothetical Design of Novel PROTACs for Other Targets

This table illustrates how to conceptualize new PROTACs using this compound.

Target Protein (POI)Example WarheadE3 LigaseExample E3 LigandRequired Warhead MoietyRequired E3 Ligand Moiety
BRD4JQ1Cereblon (CRBN)PomalidomideJQ1-N3 (Azide)Pomalidomide-NH2 (Amine)
BTKIbrutinibVon Hippel-Lindau (VHL)VH032Ibrutinib-N3 (Azide)VH032-NH2 (Amine)
PI3KPKI-587Von Hippel-Lindau (VHL)VH032PKI-587-NH2 (Amine)VH032-N3 (Azide)
HDACEntinostatCereblon (CRBN)PomalidomideEntinostat-N3 (Azide)Pomalidomide-NH2 (Amine)

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with Boc-Pip-alkyne-Ph-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are comprised of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that connects the two. The linker plays a critical role in the formation of a productive ternary complex between the E3 ligase and the POI, which is a prerequisite for subsequent ubiquitination and degradation of the POI.[3]

This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the Boc-Pip-alkyne-Ph-COOH linker. This linker incorporates a Boc-protected piperidine (B6355638) ring, an alkyne group for click chemistry, and a benzoic acid moiety, presenting unique purification challenges and considerations. The protocols outlined below are designed to provide a robust framework for obtaining high-purity PROTACs suitable for downstream biological evaluation.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. This process involves the formation of a ternary complex consisting of the PROTAC, the POI, and the E3 ligase. Once the POI is polyubiquitinated, it is recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[4][5]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin E1_E2 E1/E2 Enzymes E1_E2->E3_Ligase Activates Ub

PROTAC Mechanism of Action

Purification Workflow

The purification of PROTACs synthesized with the this compound linker typically involves a multi-step process to remove unreacted starting materials, reagents, and reaction byproducts. A general workflow includes an initial crude purification by flash chromatography followed by a final polishing step using preparative high-performance liquid chromatography (HPLC). Supercritical fluid chromatography (SFC) can be employed as an orthogonal purification technique, particularly for chiral separations or for compounds that are challenging to purify by HPLC.

Purification_Workflow Start Crude Reaction Mixture Flash_Chrom Flash Chromatography (Silica Gel) Start->Flash_Chrom Purity_Analysis1 Purity Analysis (LC-MS, ¹H NMR) Flash_Chrom->Purity_Analysis1 Prep_HPLC Preparative HPLC (Reversed-Phase) Purity_Analysis1->Prep_HPLC <95% Purity Final_Product Pure PROTAC (>95%) Purity_Analysis1->Final_Product >95% Purity Purity_Analysis2 Purity Analysis (LC-MS, ¹H NMR) Prep_HPLC->Purity_Analysis2 SFC Orthogonal Purification (SFC, optional) Purity_Analysis2->SFC Further Purification Needed Purity_Analysis2->Final_Product >95% Purity SFC->Final_Product Characterization Biological Assays Final_Product->Characterization

General PROTAC Purification Workflow

Physicochemical Properties of this compound

Understanding the properties of the linker is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₉H₂₃NO₄[6]
Molecular Weight 329.4 g/mol [6]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol (B129727)[7]
Key Functional Groups Boc-protected piperidine, alkyne, carboxylic acid[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Crude Purification)

This protocol is designed for the initial purification of the crude PROTAC to remove major impurities. The presence of the basic piperidine nitrogen, although protected, and the acidic carboxylic acid can affect the chromatographic behavior.

Materials:

  • Crude PROTAC product

  • Silica (B1680970) gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (B1210297) (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The target PROTAC should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude PROTAC in a minimal amount of a strong solvent (e.g., DCM or DMF) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound is loaded onto the column.

  • Elution: Elute the column with the developed solvent system. A gradient elution is typically recommended to effectively separate the components.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and concentrate them under reduced pressure to yield the partially purified PROTAC.

Data Presentation: Representative Flash Chromatography Conditions

ParameterCondition 1Condition 2
Stationary Phase Silica GelSilica Gel
Mobile Phase A HexanesDichloromethane
Mobile Phase B Ethyl AcetateMethanol with 0.5% Triethylamine
Gradient 10-100% B over 20 column volumes0-20% B over 15 column volumes
Flow Rate 40 mL/min (for a 40g column)30 mL/min (for a 24g column)
Detection 254 nm254 nm and 280 nm
Typical Purity 70-90%75-95%
Typical Recovery 60-80%65-85%
Protocol 2: Preparative Reversed-Phase HPLC (Final Purification)

Preparative HPLC is a high-resolution technique used to achieve high purity of the final PROTAC.

Materials:

Procedure:

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase and gradient conditions.

  • Sample Preparation: Dissolve the partially purified PROTAC in a suitable solvent, such as DMSO or DMF, at a high concentration.

  • Purification: Inject the sample onto the preparative HPLC column and run the optimized gradient method.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the PROTAC.

  • Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm the purity of each fraction.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.

Data Presentation: Representative Preparative HPLC Conditions

ParameterAcidic ConditionsBasic Conditions
Stationary Phase C18, 5 µm, 100 ÅC18, 5 µm, 100 Å
Column Dimensions 21.2 x 150 mm19 x 100 mm
Mobile Phase A 0.1% TFA in Water0.1% NH₄OH in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% NH₄OH in Acetonitrile
Gradient 20-80% B over 30 minutes30-90% B over 25 minutes
Flow Rate 20 mL/min18 mL/min
Detection 254 nm220 nm
Final Purity >98%>98%
Typical Recovery 40-60%45-65%
Protocol 3: Supercritical Fluid Chromatography (SFC) (Orthogonal Purification)

SFC is a powerful technique for purifying complex molecules and can be particularly advantageous for chiral separations. It is a "greener" alternative to HPLC due to the use of supercritical CO₂ as the primary mobile phase.[8][]

Materials:

  • PROTAC sample

  • SFC-grade CO₂

  • SFC-grade co-solvents (e.g., Methanol, Ethanol, Isopropanol)

  • Additives (e.g., Diethylamine (DEA), Trifluoroacetic acid (TFA))

  • SFC system with a suitable chiral or achiral column

Procedure:

  • Method Scouting: Screen various columns and co-solvents to identify suitable conditions for separation.

  • Sample Preparation: Dissolve the PROTAC in a minimal amount of a suitable solvent (e.g., methanol or a mixture of DCM and methanol).

  • Purification: Inject the sample onto the SFC column and run the optimized method.

  • Fraction Collection: Collect fractions based on the detector signal.

  • Purity Analysis: Analyze the collected fractions by analytical SFC or LC-MS.

  • Solvent Removal: Evaporate the co-solvent from the collected fractions.

Data Presentation: Representative SFC Conditions

ParameterAchiral PurificationChiral Separation
Stationary Phase Diol or 2-EthylpyridineChiralpak AD-H or Chiralcel OD-H
Column Dimensions 10 x 250 mm21.2 x 250 mm
Mobile Phase CO₂ / Methanol with 0.2% DEACO₂ / Ethanol with 0.1% TFA
Gradient 10-40% Methanol over 10 minutesIsocratic 30% Ethanol
Flow Rate 50 g/min 60 g/min
Back Pressure 150 bar120 bar
Temperature 40°C35°C
Detection 220 nm254 nm
Final Purity >97%>99% (ee)
Typical Recovery 50-70%40-60%

Conclusion

The purification of PROTACs synthesized with the this compound linker requires a systematic and multi-step approach. The protocols provided herein offer a comprehensive guide for researchers to obtain high-purity PROTACs. The choice of purification technique and the specific conditions should be optimized based on the physicochemical properties of the individual PROTAC and the nature of the impurities present in the crude reaction mixture. Careful analysis at each stage of the purification process is essential to ensure the final product meets the required standards for subsequent biological and pharmacological studies.

References

Application Notes: Characterizing PROTAC Ternary Complex Formation with a Focus on Linker Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule is bifunctional, consisting of a ligand that binds to a target protein (Protein of Interest, POI) and another ligand for an E3 ubiquitin ligase, joined by a chemical linker. The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is the critical initiating event for subsequent ubiquitination and proteasomal degradation of the target protein.

The linker is not merely a passive spacer but plays a crucial role in determining the efficacy of a PROTAC. Its length, composition, and attachment points significantly influence the thermodynamics and kinetics of ternary complex formation, affecting the overall stability and conformation of the complex. Therefore, robust and quantitative assays to characterize ternary complex formation are indispensable for the rational design and optimization of PROTACs. These application notes provide an overview of key methodologies and detailed protocols for assessing the formation of this critical complex.

The Role of the Linker in Ternary Complex Stability

The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. This stability is often described by the cooperativity factor (alpha, α), which measures how the binding of one protein to the PROTAC influences the binding of the second protein.

  • Positive Cooperativity (α > 1): The binding of the first protein enhances the affinity for the second, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities. This is often the goal in PROTAC design.

  • Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second, resulting in a less stable complex.

  • No Cooperativity (α = 1): The two proteins bind independently.

The linker dictates the relative orientation and distance between the two proteins within the complex, directly impacting protein-protein interactions and thus the cooperativity. Optimizing the linker is a critical step to maximize positive cooperativity and, consequently, the degradation potency of the PROTAC.

Quantitative Data on Ternary Complex Formation

The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on ternary complex formation and stability.

Table 1: Ternary Complex Dissociation Constants (KD) and Cooperativity (α) for VHL-based PROTACs

PROTACTarget (POI)E3 LigaseLinker TypeTernary Complex KD (nM)Cooperativity (α)Reference
MZ1BRD4VHLPEG9.86.5
AT1BRD4VHLAlkyl254.2
dBET1BRD4CRBNPEG33~20
ARV-771ARCRBNProprietaryNot Reported>1
PROTAC-1RIPK2CRBNPEG1712
PROTAC-2RIPK2CRBNAlkyl-Azide1002

Table 2: Ternary Complex Kinetic Parameters Measured by Surface Plasmon Resonance (SPR)

PROTACTarget (POI)E3 Ligaseka (1/Ms)kd (1/s)KD (nM)
MZ1BRD4VHL1.2 x 10⁵1.1 x 10⁻³9.2
Compound 3BTKCRBN2.9 x 10⁵4.3 x 10⁻³15
Compound 8BTKCRBN1.5 x 10⁵9.1 x 10⁻³61

Note: Data presented are representative and collated from different sources for illustrative purposes. For exact values and conditions, please consult the original publications.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex Mediates E3 E3 Ligase E3->TernaryComplex Binds PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow A 1. Reagent Preparation - Tagged POI (e.g., His-tag) - Tagged E3 Ligase (e.g., GST-tag) - PROTAC Dilution Series B 2. Assay Plate Setup Dispense POI, E3 Ligase, and PROTAC into microplate wells A->B C 3. Dispense FRET Reagents - Donor (e.g., anti-His-Tb) - Acceptor (e.g., anti-GST-d2) B->C D 4. Incubation Allow complex formation and reagent binding (e.g., 1-4 hours) C->D E 5. Plate Reading Measure fluorescence at donor and acceptor emission wavelengths D->E F 6. Data Analysis - Calculate TR-FRET Ratio - Plot vs. PROTAC concentration - Fit curve to determine KD E->F

Caption: Generalized workflow for a TR-FRET based ternary complex assay.

Cooperativity_Concept cluster_cooperativity Thermodynamic Cycle of Ternary Complex Formation P PROTAC P_POI PROTAC-POI (Binary Complex 1) P->P_POI KD1 (POI) P_E3 PROTAC-E3 (Binary Complex 2) P->P_E3 KD2 (E3) POI POI Ternary POI-PROTAC-E3 (Ternary Complex) E3 E3 P_POI->Ternary α * KD2 P_E3->Ternary α * KD1

Caption: Thermodynamic cycle illustrating cooperativity (α) in complex formation.

Experimental Protocols

Here we provide detailed protocols for three common biophysical assays used to characterize PROTAC ternary complex formation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle: TR-FRET is a proximity-based assay that measures the formation of the ternary complex in solution. It uses a long-lifetime lanthanide donor fluorophore (e.g., Terbium, Tb) on one protein and an acceptor fluorophore (e.g., d2 or FITC) on the other. When the proteins are brought into close proximity by the PROTAC, energy transfer occurs from the donor to the acceptor, generating a specific FRET signal that is proportional to the amount of ternary complex formed.

Materials:

  • Recombinant His-tagged POI

  • Recombinant GST-tagged E3 Ligase Complex (e.g., VHL/ElonginB/ElonginC)

  • PROTAC compound stock (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, 0.1% BSA

  • TR-FRET Donor: Anti-His antibody conjugated to Terbium (Tb)

  • TR-FRET Acceptor: Anti-GST antibody conjugated to d2

  • Low-volume 384-well white microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • PROTAC Dilution: Prepare a serial dilution series of the PROTAC in DMSO. A typical starting range is from 100 µM to 1 pM. Then, dilute this series into the assay buffer.

  • Protein Preparation: Dilute the His-POI and GST-E3 ligase to their final working concentrations in assay buffer. Optimal concentrations should be determined empirically but are often in the low nanomolar range (e.g., 10-50 nM).

  • Assay Assembly: In a 384-well plate, add the reagents in the following order:

    • 5 µL of PROTAC dilution (or DMSO for control).

    • 5 µL of His-POI solution.

    • 5 µL of GST-E3 ligase solution.

  • Incubation: Mix gently by shaking the plate for 1 minute. Incubate the plate at room temperature for 60 minutes to allow the ternary complex to form.

  • Detection Reagent Addition:

    • Add 5 µL of the TR-FRET antibody mix (containing both anti-His-Tb and anti-GST-d2) to each well.

  • Final Incubation: Incubate the plate for another 60 minutes to 4 hours at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible reader. Measure the emission at two wavelengths: the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm) after a pulsed excitation (e.g., at 337 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the TR-FRET ratio against the log of the PROTAC concentration.

    • Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the concentration of PROTAC required to achieve 50% of the maximal signal (DC₅₀), which can be related to the dissociation constant (KD) of the ternary complex.

Protocol 2: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It can be used to determine the kinetics (association rate, ka; dissociation rate, kd) and affinity (KD) of binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, Ni-NTA)

  • Recombinant POI and E3 Ligase (one needs to be suitable for immobilization)

  • PROTAC compound

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

Procedure (Ternary Complex Kinetics):

  • Ligand Immobilization: Immobilize one of the proteins (e.g., E3 ligase) onto the sensor chip surface at a low density to avoid mass transport limitations. Use a reference flow cell that is activated and blocked without protein for background subtraction.

  • Analyte Preparation: Prepare a series of solutions containing a fixed, saturating concentration of the second protein (e.g., POI) and a range of concentrations of the PROTAC in running buffer.

  • Binding Measurement (Association): Inject the POI/PROTAC solutions over the sensor chip surface at a constant flow rate and monitor the binding response (in Response Units, RU) over time.

  • Dissociation: After the association phase, switch back to injecting only the running buffer and monitor the dissociation of the complex over time.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analytes from the surface, preparing it for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Globally fit the association and dissociation curves from the different PROTAC concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 3: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing the thermodynamics of binding, providing information on the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment.

Materials:

  • Isothermal titration calorimeter

  • Recombinant POI and E3 Ligase

  • PROTAC compound

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation: Dialyze all proteins and the PROTAC extensively against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of all components.

  • Experiment Setup (Titrating PROTAC into Proteins):

    • Fill the ITC sample cell with a solution containing both the POI and the E3 ligase at a fixed concentration (e.g., 10-20 µM).

    • Load the injection syringe with a concentrated solution of the PROTAC (e.g., 100-200 µM).

  • Titration: Set up a sequence of small injections (e.g., 2-5 µL) of the PROTAC solution into the sample cell at constant temperature. The instrument will measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection to obtain the heat per mole of injectant.

    • Plot the heat change against the molar ratio of PROTAC to the protein complex.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

By employing these assays, researchers can quantitatively assess the impact of linker modifications on the formation of the ternary complex, providing crucial insights to guide the optimization of PROTACs for enhanced degradation efficacy and therapeutic potential.

Troubleshooting & Optimization

Low yield in Sonogashira coupling for Boc-Pip-alkyne-Ph-COOH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Sonogashira coupling synthesis of Boc-Pip-alkyne-Ph-COOH and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of a Boc-protected piperidine (B6355638) alkyne with a carboxy-functionalized aryl halide.

Q1: My Sonogashira coupling reaction is resulting in a very low yield or failing completely. What are the most critical initial checks?

A2: When a Sonogashira reaction fails, the primary suspects are the quality of reagents, the reaction setup, and the catalyst system.[1]

  • Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent) and maintained under a positive pressure of inert gas throughout the experiment.[2][3] Oxygen also promotes the undesirable homocoupling of the alkyne (Glaser coupling).[1][2]

  • Reagent Quality:

    • Solvents & Base: Use anhydrous, degassed solvents. Amine bases like triethylamine (B128534) or diisopropylethylamine should be dry and pure.[1]

    • Copper(I) Iodide: CuI can degrade over time. Use a fresh, high-purity source.[1]

    • Starting Materials: Ensure the purity of your Boc-piperidine alkyne and the aryl halide. Impurities can poison the catalyst.[1]

  • Catalyst Activity: If the palladium catalyst is old or has been stored improperly, it may be inactive.[3] Consider using a fresh batch of catalyst.

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my Boc-Pip-alkyne (Glaser coupling). How can I minimize this?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[2][4][5]

  • Switch to Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to omit the copper(I) co-catalyst.[2][3][6] This may require a more active palladium catalyst system, different ligands, or higher reaction temperatures.[2]

  • Rigorous Degassing: Thoroughly remove all dissolved oxygen from your solvents and reaction mixture.[2][6]

  • Slow Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can help minimize its homocoupling by keeping its concentration low.[7]

Q3: My reaction mixture turns black, and I suspect the palladium catalyst is decomposing. What causes this, and how can I prevent it?

A3: The formation of a black precipitate ("palladium black") indicates the agglomeration and precipitation of the active Pd(0) catalyst, leading to a loss of catalytic activity.[2]

  • Ligand Choice: The use of bulky and electron-rich phosphine (B1218219) ligands can stabilize the palladium catalyst and prevent this decomposition.[2]

  • Solvent: Certain solvents may promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes cause this issue.[8] Consider switching to a different solvent like DMF, dioxane, or using the amine base as the solvent.[1]

  • Temperature: While higher temperatures can be necessary for less reactive starting materials, excessively high temperatures can accelerate catalyst decomposition.[2][9] Careful optimization is key.

Q4: The carboxylic acid group on my aryl halide seems to be causing issues. Are there specific considerations for this functional group?

A4: Yes, the carboxylic acid can influence the reaction.

  • Base Selection: The base must be strong enough to deprotonate the terminal alkyne but can also react with the carboxylic acid. Amine bases like triethylamine are often used and can form a salt with the carboxylic acid, which is generally soluble.[10][11] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in aqueous or polar aprotic solvents, and can avoid protection/deprotection steps.[12]

  • Solubility: The salt formed between the carboxylic acid and the base may have different solubility characteristics. Ensure all components remain dissolved in the reaction mixture.[13]

  • Decarboxylation: While less common under typical Sonogashira conditions, decarboxylation of the starting material or product could be a concern at very high temperatures. If suspected, consider running the reaction at a lower temperature or using a more active catalyst system that allows for milder conditions.

Troubleshooting Workflow

If you are experiencing low yields, follow this systematic workflow to diagnose the issue.

TroubleshootingWorkflow start Low Yield in Sonogashira Coupling check_inert 1. Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_inert check_reagents 2. Check Reagent Quality (Fresh Catalysts, Pure SMs, Dry Solvents) check_inert->check_reagents side_reactions 3. Analyze Side Products (TLC, LC-MS) check_reagents->side_reactions homocoupling Glaser Homocoupling Dominant? side_reactions->homocoupling  Analyze pd_black Palladium Black Formation? side_reactions->pd_black  Observe no_reaction No Reaction / Starting Material? side_reactions->no_reaction  Confirm homocoupling->pd_black No solve_homocoupling Solution: - Switch to Copper-Free Protocol - Ensure Rigorous Degassing homocoupling->solve_homocoupling Yes pd_black->no_reaction No solve_pd_black Solution: - Use Bulky/Electron-Rich Ligands - Optimize Temperature - Change Solvent pd_black->solve_pd_black Yes solve_no_reaction Solution: - Increase Temperature - Screen Different Bases/Solvents - Use More Active Catalyst/Ligand no_reaction->solve_no_reaction Yes end Optimized Yield solve_homocoupling->end solve_pd_black->end solve_no_reaction->end

A troubleshooting flowchart for low-yield Sonogashira reactions.

Quantitative Data Summary

Optimizing a Sonogashira coupling often involves screening various parameters. The table below summarizes typical ranges and options for key reaction components.

ParameterComponentTypical Range / OptionsNotes
Catalyst Palladium SourcePd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppf)Cl₂]Catalyst loading is typically 0.1-5 mol%.[13][14]
LigandPPh₃, XPhos, cataCXium A, P(t-Bu)₃Bulky, electron-rich ligands can improve yields for challenging substrates.[2][15]
Co-catalyst Copper SourceCuI (typically 1-5 mol%)Essential for the traditional Sonogashira cycle but can be omitted in "copper-free" protocols to avoid homocoupling.[11][16]
Base Organic AminesTriethylamine (NEt₃), Diisopropylethylamine (DIPEA)Often used in excess, sometimes as the solvent.[1][10]
Inorganic BasesK₂CO₃, Cs₂CO₃, K₃PO₄Can be effective, especially in copper-free systems or with sensitive functional groups.[2][11][12]
Solvent Aprotic PolarDMF, NMP, Dioxane, THFSolvent choice can significantly impact reaction rate and yield.[1][2][9]
Temperature Reaction Temp.Room Temperature to 130°CAryl iodides often react at lower temperatures, while bromides and chlorides may require heating.[1][9][11]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an aryl iodide with a terminal alkyne.

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (e.g., 4-iodobenzoic acid, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine) via syringe.

  • Add the terminal alkyne (e.g., 1-Boc-4-ethynylpiperidine, 1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-70 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if alkyne homocoupling is a significant issue.

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (e.g., 4-iodobenzoic acid, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., DMF) and a base (e.g., triethylamine, 3.0 equiv) via syringe.

  • Add the terminal alkyne (e.g., 1-Boc-4-ethynylpiperidine, 1.5 equiv) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification follow the same procedure as described in Protocol 1.

Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition pd0->pd_ox pd_complex R¹-Pd(II)L₂-X pd_ox->pd_complex R¹-X transmetal Transmetalation pd_complex->transmetal cu_x CuX pd_complex->cu_x CuX regenerated pd_alkyne_complex R¹-Pd(II)L₂-C≡CR² transmetal->pd_alkyne_complex Cu-C≡CR² red_elim Reductive Elimination pd_alkyne_complex->red_elim red_elim->pd0 R¹-C≡CR² (Product) cu_acetylide Cu-C≡CR² cu_x->cu_acetylide + alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetal To Pd Cycle

The interconnected catalytic cycles of the Sonogashira coupling.

References

Technical Support Center: Troubleshooting Boc-Pip-alkyne-Ph-COOH Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction involving Boc-Pip-alkyne-Ph-COOH and an azide-functionalized partner.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the click chemistry reaction being used?

The reaction is a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4][] It involves the reaction between a terminal alkyne (this compound) and an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.[6][7] The reaction is highly efficient, specific, and biocompatible, making it ideal for creating conjugates in complex environments.[1][]

Q2: Why is a copper(I) catalyst necessary?

The uncatalyzed reaction between an azide (B81097) and an alkyne requires high temperatures and results in a mixture of regioisomers.[6][7] The copper(I) catalyst dramatically accelerates the reaction by a factor of up to 107 to 108 and ensures the specific formation of the 1,4-disubstituted triazole product under mild conditions, including at room temperature and in aqueous solutions.[6][7]

Q3: How is the active Cu(I) catalyst generated and maintained?

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[6][9] Sodium ascorbate (B8700270) is the most commonly used reducing agent for this purpose.[2][6][10] A stabilizing ligand is crucial to prevent the oxidation of Cu(I) to the inactive Cu(II) state by dissolved oxygen and to prevent its disproportionation.[9][11]

Troubleshooting Guides

Low or No Product Yield

Q4: My reaction is showing low or no yield. What are the primary causes and solutions?

Several factors can contribute to poor reaction outcomes. A systematic approach to troubleshooting is often the most effective.

Potential Cause 1: Inactive Copper Catalyst The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[11]

  • Solution:

    • Always use a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state.[2][11] It is recommended to prepare sodium ascorbate solutions fresh.[11]

    • Degas your solvents and reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through them before adding the catalyst.[3]

    • Ensure you are using an appropriate ligand to protect the Cu(I) catalyst.

Potential Cause 2: Ligand Issues The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.[1][11] An incorrect choice or ratio of ligand can lead to catalyst deactivation.

  • Solution:

    • For aqueous reactions, use water-soluble ligands like THPTA or BTTAA.[9][11]

    • The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[2][11] A five-fold excess of ligand relative to the copper salt is often recommended for bioconjugation to protect sensitive molecules.[2][10]

    • Pre-mix the copper salt and the ligand before adding them to the reaction mixture to ensure proper complex formation.[10][11]

Potential Cause 3: Substrate-Specific Problems The chemical properties of your specific reactants, including this compound or your azide partner, can impact the reaction.

  • Solution:

    • Solubility: Poor solubility of either the alkyne or azide can significantly slow the reaction.[12] Consider using a co-solvent like DMSO, DMF, or t-BuOH to improve solubility.[1][3][10]

    • Steric Hindrance: Bulky groups near the alkyne or azide can impede the reaction.[11][12] To overcome this, try increasing the reaction time or temperature.[11]

    • Interfering Functional Groups: Functional groups on your substrates, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[11] Adding a sacrificial metal or increasing the catalyst/ligand concentration may help.[11]

Potential Cause 4: Incorrect Stoichiometry The ratio of your alkyne and azide is a critical parameter.

  • Solution:

    • While a 1:1 ratio is the theoretical ideal, using a slight excess (1.1 to 2-fold) of one reagent (typically the less expensive or more accessible one) can drive the reaction to completion.[11]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst check_ligand 2. Verify Ligand & Ratio check_catalyst->check_ligand check_substrates 3. Assess Substrates check_ligand->check_substrates Ligand OK sub_solubility Solubility Issue? check_substrates->sub_solubility check_stoichiometry 4. Review Stoichiometry optimize Optimize Conditions (Time, Temp, Solvent) check_stoichiometry->optimize Ratio OK sub_solubility->optimize Yes sub_steric Steric Hindrance? sub_solubility->sub_steric No sub_steric->check_stoichiometry No sub_steric->optimize Yes ExperimentalWorkflow prep_reagents 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) mix_reactants 2. Mix Alkyne & Azide in Solvent prep_reagents->mix_reactants degas 3. Degas Mixture mix_reactants->degas initiate 5. Add Catalyst Mix & Sodium Ascorbate degas->initiate premix_catalyst 4. Pre-mix CuSO4 & Ligand premix_catalyst->initiate react 6. React at Room Temp initiate->react monitor 7. Monitor Progress (TLC, LC-MS) react->monitor workup 8. Workup & Purify monitor->workup

References

Technical Support Center: Optimizing CuAAC Reactions with Sterically Hindered Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their click chemistry reactions, particularly when working with sterically hindered alkynes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during CuAAC reactions involving sterically demanding substrates.

FAQ 1: My CuAAC reaction with a sterically hindered alkyne is slow or not proceeding to completion. What are the first troubleshooting steps?

Low reactivity with bulky substrates is a common challenge. The steric hindrance can impede the approach of the azide (B81097) and the copper catalyst to the alkyne. Here are the initial steps to address this issue:

  • Increase Reaction Temperature: Modest increases in temperature can enhance the conformational dynamics of molecules, potentially exposing sterically hindered reaction sites.[1][2] Reactions can be heated, for example, to 60-100°C, depending on the thermal stability of your substrates.[3]

  • Optimize the Ligand: The choice of ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. For sterically hindered substrates, switching to a more effective ligand can significantly improve yields. Consider ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for organic solvents or water-soluble ligands like THPTA and BTTAA for aqueous media.[4] N-heterocyclic carbene (NHC)-copper complexes have also shown high efficiency with hindered substrates.[5]

  • Adjust Solvent System: The reaction solvent can have a significant impact. Polar aprotic solvents like DMSO, DMF, or NMP can be beneficial, sometimes as a co-solvent with water or other organic solvents.[1][2][6] These solvents can help solubilize reactants and may facilitate the reaction by coordinating with the copper center.[6]

FAQ 2: I am observing significant side product formation or degradation of my biomolecule. How can I minimize this?

Side reactions and substrate degradation are often linked to the generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate (B8700270) system or reactions with ascorbate byproducts.[1][2]

  • Use a Protective Additive: Aminoguanidine (B1677879) can be added to the reaction mixture to trap reactive carbonyl byproducts of ascorbate oxidation, which can otherwise react with amine groups on proteins.[2][7]

  • Optimize Ligand-to-Copper Ratio: A higher ligand-to-copper ratio (e.g., 5:1) can help protect the catalyst from oxidation and shield biomolecules from copper-mediated damage.[8]

  • Degas Solutions: To minimize oxidation of the Cu(I) catalyst, it is good practice to degas the reaction buffer and other solutions by sparging with an inert gas like argon or nitrogen.

FAQ 3: Which copper source and reducing agent are best for challenging CuAAC reactions?

The most common and convenient method for generating the active Cu(I) catalyst is the in situ reduction of a Cu(II) salt.

  • Copper(II) Sulfate (B86663) and Sodium Ascorbate: The combination of copper(II) sulfate (CuSO₄) and sodium ascorbate is widely used.[9][10] Sodium ascorbate is an effective reducing agent that converts Cu(II) to the active Cu(I) state.[8]

  • Direct Copper(I) Sources: While sources like CuI or CuBr can be used, they are often less stable and may have lower solubility.[10] The in situ generation from Cu(II) is generally more reliable.[10]

Experimental Workflow for Troubleshooting

Below is a logical workflow for troubleshooting a problematic CuAAC reaction with a sterically hindered alkyne.

troubleshooting_workflow start Reaction Fails or Gives Low Yield check_reagents 1. Verify Reagent Quality and Concentrations start->check_reagents optimize_ligand 2. Change/Optimize Ligand (e.g., TBTA, THPTA, BTTAA) check_reagents->optimize_ligand Reagents OK adjust_solvent 3. Modify Solvent System (e.g., add DMSO, DMF) optimize_ligand->adjust_solvent increase_temp 4. Increase Reaction Temperature (e.g., 40-80°C) adjust_solvent->increase_temp check_side_reactions Side Reactions or Degradation Observed? increase_temp->check_side_reactions additives 5. Add Protective Agents (e.g., Aminoguanidine) check_side_reactions->additives Yes success Successful Reaction check_side_reactions->success No additives->success

Caption: A troubleshooting workflow for optimizing CuAAC reactions.

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes for CuAAC reactions with various substrates, including sterically hindered examples.

Table 1: Effect of Substituents on Phenylacetylene Reactivity

Alkyne SubstrateReaction Time (min)Conversion (%)
p-Me-phenylacetylene5>99
p-OMe-phenylacetylene5>99
p-tBu-phenylacetylene5>99
o-OMe-phenylacetylene (sterically hindered)5>99
p-CF₃-phenylacetylene10>99

Reaction conditions: Benzyl azide (0.5 mmol), alkyne (0.5 mmol), catalyst (0.5 mol %) at 298 K under neat conditions. Data sourced from a study using a specific NHC-based polynuclear copper catalyst.[11]

Table 2: Comparison of Different Reaction Conditions for a Model Reaction

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
CuI (2 mol %)Deep Eutectic SolventRoom Temp8>99
CuI (2 mol %)Deep Eutectic Solvent705>99
CuSO₄/Sodium AscorbateH₂O/t-BuOHRoom Temp1-2>95
Cu₂O nanoparticles (2.5 mol %)Glycerol100291-98

This table compiles data from multiple sources to illustrate the range of possible conditions.[3][12][13]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Sterically Hindered Alkyne in Aqueous Media

This protocol is adapted for bioconjugation or reactions with water-soluble substrates.[7][10][14]

Materials:

  • Alkyne-containing molecule (e.g., biomolecule)

  • Azide-containing molecule

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, 100 mM in water)

  • Aminoguanidine hydrochloride stock solution (optional, 100 mM in water)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-containing molecule in the phosphate buffer to the desired final concentration.

  • Add the azide-containing molecule (typically in 1.5 to 10-fold excess).

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex briefly.

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide. The final concentration of copper is typically in the range of 100-500 µM.

  • (Optional) Add aminoguanidine to a final concentration of 1-2 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Mix the reaction gently by inversion or on a rotator. Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. For very hindered substrates, the reaction may be gently heated to 37-50°C if the components are stable.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purify the product using standard methods such as chromatography.

Protocol 2: CuAAC Reaction in Organic Solvents for Small Molecules

This protocol is suitable for small molecules that are soluble in organic solvents.

Materials:

  • Alkyne

  • Azide

  • Solvent (e.g., DMF, DMSO, or a mixture like THF/H₂O)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • TBTA ligand

Procedure:

  • Dissolve the alkyne (1 equivalent) and azide (1.1 equivalents) in the chosen solvent.

  • Add TBTA (1-5 mol %).

  • Add CuSO₄·5H₂O (1-5 mol %).

  • Add sodium ascorbate (10-20 mol %).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60°C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanism and Key Pathways

The CuAAC reaction proceeds through a catalytic cycle involving copper acetylide intermediates. Understanding this mechanism can help in troubleshooting.

cuaac_mechanism cluster_cycle Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Ascorbate Cu_acetylide Cu(I)-Acetylide Intermediate CuI->Cu_acetylide + Alkyne - H+ Alkyne R1-C≡CH Azide R2-N3 Triazole Product Azide_complex Azide Coordination Cu_acetylide->Azide_complex + Azide Cycloaddition Cycloaddition Step Azide_complex->Cycloaddition Cu_triazolide Cu(I)-Triazolide Cycloaddition->Cu_triazolide Cu_triazolide->CuI Regenerates Catalyst Cu_triazolide->Triazole + H+

Caption: The catalytic cycle of the CuAAC reaction.

References

Technical Support Center: Side Reactions in PROTAC Synthesis with Alkyne Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate alkyne linkers.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of Desired PROTAC Product in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Symptoms:

  • Low isolated yield of the final PROTAC molecule.

  • Presence of a significant amount of a higher molecular weight byproduct, often appearing as a less polar spot on TLC.

Possible Cause: Alkyne homocoupling (Glaser coupling) is a common side reaction in CuAAC, leading to the formation of a diyne byproduct.[] This reaction is promoted by the presence of oxygen and the copper(I) catalyst.[] In some cases, this side reaction can account for a significant loss of starting material, with reports of up to 20% of the alkyne-functionalized starting material being consumed by Glaser coupling in related polymerization reactions.[2][3]

Troubleshooting Workflow:

G start Low PROTAC Yield in CuAAC check_byproduct Analyze crude reaction by LC-MS/NMR to confirm diyne byproduct start->check_byproduct strategy Implement Strategy to Minimize Glaser Coupling check_byproduct->strategy anaerobic Ensure Strictly Anaerobic Conditions strategy->anaerobic Yes reducing_agent Add Excess Reducing Agent strategy->reducing_agent Yes low_temp Maintain Low Reaction Temperature strategy->low_temp Yes purification Optimize Purification anaerobic->purification reducing_agent->purification low_temp->purification end Improved PROTAC Yield purification->end G start Complex Mixture in Sonogashira Coupling identify_issue Identify Predominant Issue start->identify_issue pd_black Palladium Black Formation identify_issue->pd_black Black Precipitate glaser Glaser Homocoupling identify_issue->glaser Diyne Byproduct enyne Enyne Byproduct identify_issue->enyne Enyne Byproduct low_conversion Low Conversion identify_issue->low_conversion Starting Material Remains solve_pd_black Degas Solvents Thoroughly Use Fresh Catalyst Optimize Ligand pd_black->solve_pd_black solve_glaser Strict Anaerobic Conditions Reduce Copper Loading Slow Alkyne Addition glaser->solve_glaser solve_enyne Adjust Stoichiometry (slight excess of halide) Monitor Reaction Closely enyne->solve_enyne solve_low_conversion Use More Reactive Halide (I > Br > Cl) Increase Temperature Cautiously Screen Different Palladium Catalysts/Ligands low_conversion->solve_low_conversion end Clean Reaction & Improved Yield solve_pd_black->end solve_glaser->end solve_enyne->end solve_low_conversion->end G cluster_cunc CuAAC Reaction cluster_glaser Glaser Coupling Side Reaction Alkyne Alkyne-PROTAC Fragment PROTAC Desired PROTAC (Triazole Linker) Alkyne->PROTAC Azide Azide-PROTAC Fragment Azide->PROTAC Cu_I Cu(I) Catalyst Cu_I->PROTAC Alkyne2 Alkyne-PROTAC Fragment Diyne Diyne Byproduct (Homocoupled) Alkyne2->Diyne Alkyne3 Alkyne-PROTAC Fragment Alkyne3->Diyne Cu_I2 Cu(I) Catalyst Cu_I2->Diyne Oxygen O₂ Oxygen->Diyne G cluster_main Sonogashira Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X Pd_Black Palladium Black (Inactive Pd) Pd0->Pd_Black Decomposition (O₂, impurities) PdII_Aryl Aryl-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Cu-Alkyne PdII_Alkyne Aryl-Pd(II)-Alkyne(L₂) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Coupled Coupled Product RedElim->Coupled Glaser_Byproduct Diyne Byproduct Cu_cycle Copper Co-catalyst Cycle (Forms Cu-Alkyne) Cu_cycle->Transmetal Cu_cycle->Glaser_Byproduct O₂

References

Technical Support Center: Boc Deprotection in the Presence of Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of tert-butyloxycarbonyl (Boc) protected amines in molecules containing an alkyne functional group.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete or slow. What are the common causes?

A1: Incomplete Boc deprotection is a frequent issue. Several factors could be responsible:

  • Insufficient Acid: The most common cause is an inadequate amount of acid. If your substrate contains basic functional groups (e.g., pyridine, imidazole), they will consume some of the acid, necessitating a larger excess. The reaction's kinetics can also be highly dependent on the acid concentration.

  • Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can decrease the effective acidity of the reaction medium, slowing down the deprotection.

  • Reaction Conditions: The reaction time may be too short or the temperature too low. While many deprotections are rapid at room temperature, sterically hindered or complex substrates may require longer reaction times or gentle heating.[1][2]

  • Steric Hindrance: A sterically bulky environment around the Boc group can impede the approach of the acid, slowing the reaction rate.

Q2: After deprotection with TFA in DCM, I see a new peak in my ¹H NMR around δ 2.1 ppm and a carbonyl signal in my ¹³C NMR. What is this side product?

A2: This is a classic sign of alkyne hydration. Under the strong acidic conditions of TFA, a terminal alkyne can undergo hydration to form an enol intermediate, which rapidly tautomerizes to the more stable methyl ketone.[3][4][5][6][7] This is a significant side reaction that can dramatically lower the yield of your desired amine. Internal alkynes are generally more stable and less prone to hydration than terminal alkynes.[3][4]

Q3: How can I avoid the hydration of my terminal alkyne during Boc deprotection?

A3: There are two primary strategies:

  • Use Milder Deprotection Conditions: Avoid using strong, protic acids like neat TFA. Consider using a milder Lewis acid that is less likely to promote alkyne hydration. (See Troubleshooting Guide and Table 1).

  • Employ an Orthogonal Protection Strategy: This is the most robust solution. Protect the terminal alkyne before the Boc deprotection step. A silyl (B83357) protecting group, such as Trimethylsilyl (TMS), is ideal as it is stable to acidic conditions but can be selectively removed later using a fluoride (B91410) source (e.g., TBAF).[8][9][10][11][12] This makes the Boc (acid-labile) and TMS (fluoride-labile) groups "orthogonal."

Q4: What is an orthogonal protection strategy and how does it apply here?

A4: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule without affecting other protecting groups.[8][10][11][12] For a molecule with a Boc-protected amine and a terminal alkyne, a TMS-protected alkyne is an excellent orthogonal partner. You can remove the Boc group with acid (TFA, HCl) while the TMS group remains intact. Subsequently, you can remove the TMS group with a fluoride source like TBAF, leaving the newly formed amine untouched.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with Boc deprotection in the presence of an alkyne.

Problem 1: Incomplete Deprotection / Low Yield of Desired Amine

If you are experiencing low conversion to the desired product, follow this workflow.

G start Start: Incomplete Boc Deprotection check_side_product Check analytical data (NMR, LC-MS) for alkyne hydration side product (e.g., methyl ketone). start->check_side_product side_product_yes Side Product (Ketone) Observed check_side_product->side_product_yes Yes side_product_no No Side Product, Just Starting Material check_side_product->side_product_no No strategy Implement Strategy to Avoid Hydration side_product_yes->strategy optimize Optimize Standard Conditions side_product_no->optimize option1 Option 1: Use Milder Conditions (e.g., ZnBr2 in DCM, lower TFA conc.) strategy->option1 Choice option2 Option 2 (Recommended): Use Orthogonal Protection (Protect alkyne with TMS) strategy->option2 Choice increase_acid Increase TFA or HCl concentration/ equivalents. optimize->increase_acid increase_time Increase reaction time and/or gently warm the reaction. optimize->increase_time check_reagents Check quality of reagents (e.g., use fresh, anhydrous TFA/solvents). optimize->check_reagents

Caption: Troubleshooting workflow for Boc deprotection issues.
Problem 2: Degradation of Other Functional Groups

If other acid-sensitive groups (e.g., t-butyl esters, trityl groups) are being cleaved along with the Boc group, standard TFA or HCl conditions are too harsh.

Solution:

  • Switch to a Milder Lewis Acid: Reagents like Zinc Bromide (ZnBr₂) can selectively cleave Boc groups with greater chemoselectivity.[1][13][14] See Protocol 3 for an example.

  • Alternative Mild Methods: For highly sensitive substrates, consider methods like using oxalyl chloride in methanol (B129727) or catalytic iodine, which proceed under neutral or very mild conditions.[15][16][17]

Data Summary: Comparison of Deprotection Methods

The choice of reagent is critical for achieving high yield and purity. The following table compares common methods for Boc deprotection and their compatibility with alkyne-containing substrates.

MethodTypical ConditionsCompatibility with Unprotected Terminal AlkyneCompatibility with TMS-Protected AlkyneTypical Yield RangeKey Considerations
TFA / DCM 20-50% TFA in CH₂Cl₂, RT, 1-4hLow to Moderate: High risk of alkyne hydration to form methyl ketone side product.[3][4]High: TMS group is stable to these conditions.50-95%Fast and effective, but lacks chemoselectivity. Use of scavengers like TIS is recommended.[18]
HCl / Dioxane 4M HCl in 1,4-Dioxane, RT, 1-4hLow to Moderate: Risk of hydration is still present.High: TMS group is generally stable.60-98%Often provides the hydrochloride salt directly. Dioxane is a hazardous solvent.[19]
ZnBr₂ / DCM 2-4 eq. ZnBr₂ in CH₂Cl₂, RT, 3-24hGood: Milder Lewis acid conditions significantly reduce the risk of alkyne hydration.High: TMS group is stable.70-90%Slower reaction times. Can be selective for secondary vs. primary Boc groups.[1][13][14]
Oxalyl Chloride / MeOH 3 eq. (COCl)₂ in MeOH, RT, 1-4hHigh: Very mild conditions, highly chemoselective.[15][16][17]High: TMS group is stable.75-95%Excellent for substrates with multiple acid-sensitive groups.

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavenger

This protocol is suitable for substrates where the alkyne is internal or protected (e.g., with TMS).

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add Scavenger: Add triisopropylsilane (B1312306) (TIS) to the solution (2.5-5% v/v). TIS traps the tert-butyl cation generated, preventing side reactions.[18]

  • Deprotection: Cool the solution to 0 °C. Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Orthogonal Strategy - TMS-Alkyne Deprotection

This protocol is for the selective deprotection of a TMS-protected alkyne, typically after a Boc group has already been removed.

  • Preparation: Dissolve the TMS-protected alkyne (1.0 equiv.) in methanol (MeOH).

  • Deprotection: Add potassium carbonate (K₂CO₃, 2.0 equiv.) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC. It is often complete within 1-3 hours.

  • Work-up: Upon completion, filter the mixture to remove the solid K₂CO₃ and concentrate the filtrate under reduced pressure. The residue can be further purified by dissolving in an organic solvent, washing with water and brine, drying over Na₂SO₄, and concentrating.[20]

Protocol 3: Mild Boc Deprotection with Zinc Bromide (ZnBr₂)

This protocol is recommended for substrates with an unprotected terminal alkyne or other acid-sensitive groups.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous Dichloromethane (DCM).

  • Add Reagent: Add Zinc Bromide (ZnBr₂, 2-4 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. Reaction times are typically longer and can range from 3 to 24 hours. Monitor carefully by TLC or LC-MS.[13][14]

  • Work-up: Upon completion, dilute the reaction mixture with DCM and quench by washing with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NH₄OH). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the free amine.

Visualized Workflows and Pathways

Orthogonal Protection and Deprotection Strategy

This diagram illustrates the power of using orthogonal protecting groups to selectively deprotect the amine and alkyne functionalities.

G cluster_0 Path A: Amine Deprotection First cluster_1 Path B: Alkyne Deprotection First start Starting Material: Boc-NH-R-C≡C-TMS A1 H₂N-R-C≡C-TMS start->A1  TFA / DCM   (Acidic) B1 Boc-NH-R-C≡C-H start->B1  TBAF / THF   (Fluoride) A2 H₂N-R-C≡C-H A1->A2  TBAF / THF   (Fluoride) B2 H₂N-R-C≡C-H B1->B2  TFA / DCM   (Acidic)

Caption: Orthogonal deprotection of Boc (acid-labile) and TMS (fluoride-labile) groups.
Reaction Pathways: Desired vs. Undesired

When using strong acid on a substrate with an unprotected terminal alkyne, two competing reaction pathways exist.

G start Boc-NH-R-C≡CH reagent + TFA / H₂O start->reagent path1 Desired Pathway: Boc Deprotection reagent->path1 path2 Side Reaction: Alkyne Hydration reagent->path2 product1 H₂N-R-C≡CH (Desired Amine) path1->product1 product2 Boc-NH-R-CO-CH₃ (Undesired Ketone) path2->product2

Caption: Competing reaction pathways during acidic deprotection.

References

Improving the solubility of PROTACs containing Boc-Pip-alkyne-Ph-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Improving PROTAC Solubility

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with PROTACs, particularly those containing hydrophobic linkers such as Boc-Pip-alkyne-Ph-COOH.

Frequently Asked Questions (FAQs)

Q1: Why does my PROTAC containing a this compound linker have poor solubility?

A1: PROTACs are known to challenge the traditional rules of drug-likeness, often having high molecular weights and lipophilicity that contribute to poor aqueous solubility.[1][2] The this compound moiety, in particular, contains several structural features that inherently reduce solubility:

  • High Lipophilicity: The tert-Butyloxycarbonyl (Boc) group is a greasy, non-polar protecting group that significantly increases the lipophilicity (hydrophobicity) of a molecule, reducing its solubility in aqueous solutions.[3][4]

  • Rigid & Planar Structures: The phenyl (Ph) ring and the alkyne group create a rigid, planar structure. Such rigidity can promote stacking and crystallization, which often leads to lower solubility compared to more flexible molecules.[][6]

  • Hydrophobic Linker Core: The piperidine (B6355638) (Pip) and phenyl components form a hydrophobic core within the linker, further contributing to the molecule's tendency to avoid interaction with water.[7]

This combination of properties often results in what is colloquially termed a "grease ball" effect, where the molecule is more likely to aggregate or precipitate in aqueous buffers used for biological assays.[8]

Q2: What are the first steps I should take to assess the solubility of my PROTAC?

A2: The first step is to quantify the solubility of your PROTAC to establish a baseline. There are two primary types of solubility measurements used in drug discovery: kinetic and thermodynamic solubility.[9]

  • Kinetic Solubility: This is the preferred method in early drug discovery as it is high-throughput and reflects the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking conditions in many in vitro assays.[9][10] It measures the concentration at which a compound starts to precipitate. A good initial goal for drug discovery compounds is a solubility of >60 µg/mL.[9]

  • Thermodynamic Solubility: This measures the true equilibrium solubility of a compound. It involves incubating an excess of the solid compound in a buffer for an extended period (e.g., 24 hours or more) to reach equilibrium.[11] This method is more time-consuming but is crucial for lead optimization and formulation development.[11]

For initial troubleshooting, performing a kinetic solubility assay is recommended.

Q3: What non-chemical modification strategies can I use to improve the solubility of my current PROTAC batch?

A3: Before undertaking chemical modifications, optimizing the formulation is a critical and often successful strategy. These approaches aim to keep the PROTAC in solution without altering its structure.

  • Use of Co-solvents: Many preclinical studies use co-solvents to enhance the solubility of poorly soluble compounds.[12] Common co-solvents include DMSO, NMP (N-methyl-2-pyrrolidone), and PEGs (polyethylene glycols).[12] It is crucial to check the tolerance of your specific assay system for these solvents.

  • pH Adjustment: The carboxylic acid (-COOH) group on your linker is ionizable. By increasing the pH of your buffer to be above the pKa of the carboxylic acid (typically around 4-5), the group will become deprotonated (-COO⁻). This negative charge can significantly improve aqueous solubility. However, ensure the new pH is compatible with your experimental system.[13]

  • Formulation with Excipients: Advanced formulation strategies can be employed, especially for in vivo studies. These include:

    • Surfactants: Agents like Tween 80 can form micelles that encapsulate the hydrophobic PROTAC, increasing its apparent solubility.[12]

    • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, which can enhance solubility and dissolution rates.[14][15] ASDs are a promising approach for overcoming the low solubility of PROTACs.[14]

    • Lipid-Based Formulations: For highly lipophilic drugs, lipid-based delivery systems can improve solubility and absorption.[16]

Q4: If formulation strategies are not enough, what chemical modifications to the linker should I consider?

A4: If formulation changes do not provide sufficient solubility, rational chemical modification of the linker is the next step. The goal is to reduce lipophilicity and introduce polarity.

  • Remove the Boc Group: The Boc group is a protecting group used during synthesis and is highly lipophilic.[3] Its removal is often the most impactful first step to improve solubility. Deprotection is typically achieved under mild acidic conditions.[17]

  • Introduce Polar Moieties: Incorporating polar functional groups into the linker can disrupt hydrophobicity and improve interactions with water.[6]

    • Replace the phenyl ring with a more polar aromatic heterocycle like pyridine (B92270) or pyrimidine.[18]

    • Add short, flexible hydrophilic linkers such as PEG chains.[]

    • Incorporate basic nitrogen atoms, for example, by using a piperazine (B1678402) ring, which can be protonated to increase solubility.[19]

  • Reduce Rigidity: While some rigidity can be beneficial, excessive rigidity can lower solubility. Replacing the alkyne or phenyl groups with more flexible alkyl chains can sometimes improve solubility, but this must be balanced against potential negative impacts on ternary complex formation.[20]

Troubleshooting Guides

Problem: My PROTAC precipitates out of solution during my experiment (e.g., Western Blot, cell-based assay).

This is a common issue arising from poor aqueous solubility.[8][21] When a PROTAC is diluted from a high-concentration DMSO stock into an aqueous cell culture medium or assay buffer, it can "crash out" if its concentration exceeds its solubility limit in that final solution.

This workflow provides a step-by-step process to diagnose and solve precipitation issues.

G cluster_start Start cluster_assess Assess cluster_formulate Formulate cluster_modify Modify cluster_end End Goal Start Compound Precipitates During Experiment Assess Is PROTAC fully dissolved in initial DMSO stock? Start->Assess Solubilize Action: Gently warm/vortex stock. Filter if necessary. Assess->Solubilize No Formulate Is final assay concentration above known solubility limit? Assess->Formulate Yes Solubilize->Assess LowerConc Action: Lower final concentration. Determine DC50 and work below the solubility limit. Formulate->LowerConc Yes ChangeBuffer Action: Modify assay buffer. - Add co-solvent (e.g., PEG300) - Adjust pH (if COOH is present) - Add a non-denaturing detergent Formulate->ChangeBuffer Yes End Soluble PROTAC for Reliable Data LowerConc->End Modify Is solubility still insufficient for required concentration? ChangeBuffer->Modify ChemMod Action: Synthesize new analogs. - Remove Boc group - Replace Ph with Pyridine - Add polar groups (PEG, piperazine) Modify->ChemMod Yes Modify->End No ChemMod->End PROTAC_MoA cluster_cell Inside the Cell cluster_complex Ternary Complex POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary Mediates PolyUb Poly-Ubiquitinated POI Ternary->PolyUb + Ub Recycled_PROTAC PROTAC (Recycled) Ternary->Recycled_PROTAC Releases Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recruited Degraded Degraded Peptides Proteasome->Degraded Recycled_PROTAC->POI Catalytic Cycle

References

Stability of the Boc-Pip-alkyne-Ph-COOH linker under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc-Pip-alkyne-Ph-COOH linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this linker under various pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the this compound linker?

A1: The this compound linker's stability is primarily influenced by its functional groups: the Boc-protecting group, the piperidine (B6355638) ring, the terminal alkyne, the phenyl group, and the carboxylic acid. The most sensitive part of the linker is the Boc (tert-butoxycarbonyl) group, which is labile to acidic conditions. The rest of the molecule is generally stable under a wide range of pH conditions.

Q2: At what pH is the Boc group cleaved?

A2: The Boc group is readily cleaved under acidic conditions.[1][2][3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal.[1][3] The rate of cleavage is dependent on the acid concentration.[4][5] It is generally stable to basic and nucleophilic conditions.[]

Q3: How stable is the piperidine ring?

A3: The piperidine ring is a saturated heterocycle and is generally stable.[] As a secondary amine, it is basic and will be protonated to form a more stable piperidinium (B107235) salt in acidic environments. While the ring itself is robust, prolonged exposure to harsh conditions or specific catalysts could potentially lead to ring-opening reactions, though this is not common under typical experimental conditions.[1]

Q4: What is the stability of the alkyne and phenyl groups?

A4: The terminal alkyne and the phenyl group are both very stable components of the linker. The phenyl ring is aromatic and resistant to oxidation and reduction.[7] Terminal alkynes are stable across a broad pH range and are primarily used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9][10][11]

Q5: How does pH affect the carboxylic acid group?

A5: The carboxylic acid is an acidic functional group. At pH values above its pKa (typically around 4-5 for benzoic acid derivatives), it will be deprotonated to form a carboxylate anion.[] This deprotonation increases the water solubility of the linker. The carboxylic acid and carboxylate forms are stable across a wide pH range.

Troubleshooting Guides

Issue 1: Premature Cleavage of the Boc Group

Potential Cause: The experimental conditions are too acidic, leading to the unintended removal of the Boc protecting group.

Troubleshooting Steps:

  • Monitor pH: Carefully monitor and control the pH of your reaction mixture. Avoid acidic conditions if the Boc group needs to remain intact.

  • Buffer Selection: Use a well-buffered system to maintain the desired pH.

  • Alternative Protecting Groups: If acidic conditions are unavoidable in subsequent steps, consider using a protecting group that is stable to acid but can be removed under different conditions (e.g., Fmoc, which is base-labile).[13]

Issue 2: Low Yield in Click Chemistry Reaction

Potential Cause: Side reactions or suboptimal conditions for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting Steps:

  • Oxygen Exclusion: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize the Cu(I) catalyst.

  • Ligand Choice: Use a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Purity of Reagents: Use high-purity reagents, as impurities can interfere with the catalytic cycle.

  • pH of the Reaction: While CuAAC can proceed over a range of pH values, the optimal pH is typically between 4 and 12.[14] Extreme pH values can affect the stability of the reactants and the catalyst.

Issue 3: Poor Solubility of the Linker

Potential Cause: The linker may have limited solubility in the chosen solvent system, especially in its protonated or neutral state.

Troubleshooting Steps:

  • Adjust pH: For aqueous solutions, increasing the pH above the pKa of the carboxylic acid group (to form the more soluble carboxylate) can improve solubility.

  • Co-solvents: Use a mixture of aqueous and organic solvents (e.g., water/DMSO, water/DMF) to enhance solubility.

  • Linker Modification: For future experiments, consider using a linker with a hydrophilic spacer, such as a polyethylene (B3416737) glycol (PEG) chain, to improve solubility.[9][15]

Stability Overview

The following table summarizes the expected stability of each functional group in the this compound linker under different pH conditions based on available literature. Note: This is a qualitative summary, and the actual stability of the complete molecule may vary.

Functional GroupAcidic Conditions (pH < 4)Neutral Conditions (pH ~7)Basic Conditions (pH > 9)
Boc Group Labile: Prone to cleavage, especially with strong acids.[1][2][3]Stable Stable []
Piperidine Ring Stable: Protonated to form a stable piperidinium salt.Stable Stable
Alkyne Group Stable Stable Stable: The terminal proton can be deprotonated by very strong bases (not typically encountered).
Phenyl Group Stable Stable Stable
Carboxylic Acid Stable: Predominantly in the protonated form.Stable: Exists in equilibrium between the protonated and deprotonated forms.Stable: Predominantly in the deprotonated carboxylate form.

Experimental Protocols

Protocol: pH-Dependent Stability Assay of this compound Linker by LC-MS

This protocol outlines a general procedure to quantitatively assess the stability of the linker at different pH values.

1. Materials and Reagents:

  • This compound linker

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0

  • Bicarbonate buffer, pH 9.0

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Deionized water, LC-MS grade

  • LC-MS system with a C18 column

2. Experimental Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound linker in acetonitrile.

  • Incubation:

    • In separate vials, dilute the stock solution to a final concentration of 10 µg/mL in each of the three buffer solutions (pH 4.0, 7.4, and 9.0).

    • Incubate the vials at a constant temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with a solution of 0.1% formic acid in acetonitrile to stop further degradation. Store samples at -20°C until analysis.

  • LC-MS Analysis:

    • Analyze the samples by reverse-phase LC-MS.

    • Use a gradient elution, for example, from 95% water with 0.1% FA to 95% ACN with 0.1% FA over 10 minutes.

    • Monitor the disappearance of the parent linker mass and the appearance of any degradation products.

  • Data Analysis:

    • Integrate the peak area of the parent linker at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of the remaining linker against time for each pH condition.

    • Calculate the half-life (t₁/₂) of the linker at each pH.

Visualizations

G cluster_linker This compound Structure Boc Boc Pip Piperidine Boc->Pip -N- Alkyne Alkyne Pip->Alkyne -C≡C- Ph Phenyl Alkyne->Ph COOH COOH Ph->COOH

Caption: Structure of the this compound linker.

G Potential Degradation Pathways Linker This compound Deprotected H-Pip-alkyne-Ph-COOH Linker->Deprotected Acidic Conditions (e.g., pH < 4) Boc Cleavage Hydrolyzed Boc-Pip-alkyne-Ph-COO- Linker->Hydrolyzed Basic Conditions (e.g., pH > 9) Carboxylic Acid Deprotonation

Caption: Potential pH-dependent degradation pathways.

G Experimental Workflow for pH Stability Assay start Prepare Linker Stock Solution incubate Incubate in Buffers (pH 4, 7.4, 9) at 37°C start->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS quench->analyze data Calculate % Remaining and Half-life analyze->data end Stability Profile data->end

Caption: Workflow for the pH stability assay.

References

Preventing homocoupling in Sonogashira reactions for alkyne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling side reactions during Sonogashira cross-coupling for alkyne synthesis.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where the terminal alkyne reacts with itself to form a symmetrical diyne.[1][2] This is undesirable as it consumes the often valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[3][4]

Q2: What are the primary causes of alkyne homocoupling in Sonogashira reactions?

A2: The primary culprits for homocoupling are the presence of oxygen and the copper(I) co-catalyst.[2][5] Oxygen promotes the oxidative dimerization of the terminal alkyne, a process significantly accelerated by the copper catalyst.[5][6] Therefore, reactions run under an inert atmosphere are crucial to minimize this side reaction.[2]

Q3: How can I prevent or minimize homocoupling?

A3: Several strategies can be employed to suppress homocoupling:

  • Utilize Copper-Free Protocols: The most direct method is to eliminate the copper co-catalyst, as it is a primary promoter of Glaser coupling.[1][2] Numerous copper-free Sonogashira protocols have been developed.[7][8]

  • Ensure a Strictly Inert Atmosphere: Rigorous exclusion of oxygen is critical.[1] This can be achieved by using a Schlenk line, a glovebox, and thoroughly degassing all solvents and reagents.[5][9] Techniques like the freeze-pump-thaw method are highly effective.[4]

  • Employ a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas like nitrogen or argon) has been shown to dramatically reduce homocoupling to as low as 2%.[3][10]

  • Optimize Reaction Parameters: Fine-tuning conditions such as temperature, solvent, and base can significantly impact the reaction outcome.[4][5]

  • Slow Addition of the Alkyne: If the aryl/vinyl halide is slow to react, adding the alkyne slowly via a syringe pump can maintain a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.[4]

Q4: What are the key differences in the catalytic cycles of Sonogashira reactions with and without copper?

A4: In the traditional Sonogashira reaction, two interconnected catalytic cycles are at play. The palladium cycle involves the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle's role is to facilitate the formation of the copper acetylide from the terminal alkyne.[5][11] In copper-free variants, the mechanism is altered, and the amine base plays a more direct role in the deprotonation of the alkyne and its subsequent transfer to the palladium center.[11][12]

Q5: My reaction yield is low, but homocoupling isn't the main issue. What else should I check?

A5: Low yields can stem from several factors besides homocoupling:

  • Catalyst Activity: The palladium catalyst might be inactive. Ensure it is from a reliable source and stored correctly. The choice of palladium precursor and ligand is also crucial.[5] For instance, PdCl₂(PPh₃)₂ is a commonly used catalyst.[5] Catalyst loading should also be optimized.

  • Ligand Choice: The nature of the phosphine (B1218219) ligand significantly impacts the reaction's efficiency.[5][12] For sterically hindered substrates, bulky, electron-rich phosphine ligands can improve the rate of oxidative addition.[9][12]

  • Incomplete Reaction: Monitor the reaction's progress using techniques like TLC or GC-MS. If the reaction stalls, a gentle increase in temperature or the addition of a small amount of fresh catalyst might be necessary.[5]

  • Substrate Reactivity: The reactivity of the halide in the Sonogashira coupling follows the trend: I > Br > OTf >> Cl.[9] Aryl chlorides are notoriously unreactive and often require specialized, highly active catalyst systems and higher reaction temperatures.[6][9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing homocoupling in your Sonogashira reactions.

Step 1: Rigorous Exclusion of Oxygen

Oxygen is a key contributor to the oxidative homocoupling of alkynes.[1]

  • Recommendation:

    • Use a Schlenk line or a glovebox to maintain an inert atmosphere (Nitrogen or Argon).[5]

    • Thoroughly degas all solvents and liquid reagents. The freeze-pump-thaw method is highly recommended (repeat at least three times).[4] For amine bases, ensure they are distilled and dry.[4]

Step 2: Optimize Your Catalyst System

The choice and handling of the catalyst and co-catalyst are critical.

  • Recommendation:

    • Copper Co-catalyst: While copper(I) iodide (CuI) increases reactivity, its presence promotes homocoupling.[4] Consider reducing the amount of CuI (e.g., to 1-5 mol%).[4] Ensure your CuI is of high purity and not partially oxidized (pure CuI is off-white to grayish).[4]

    • Palladium Catalyst: Use a high-quality palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[4] For less reactive halides, a more active catalyst system may be needed to favor cross-coupling over homocoupling.[4]

    • Copper-Free Conditions: If homocoupling is a persistent issue, switching to a copper-free protocol is the most effective solution.[4][5] These methods are specifically designed to avoid Glaser coupling products.[4][5]

Step 3: Adjust Reaction Parameters

Fine-tuning the reaction conditions can significantly influence the product distribution.

  • Recommendation:

    • Slow Addition of Alkyne: For less reactive aryl/vinyl halides, the alkyne may homocouple before cross-coupling occurs. In such cases, add the alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration, thus disfavoring the bimolecular homocoupling.[4]

    • Solvent and Base: The choice of solvent and base can influence the reaction outcome.[4] Common solvents include THF, toluene, and DMF, often used with an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA).[4] The amine base is crucial for the reaction mechanism.[4] Ensure the amine is distilled and dry, as impurities can be detrimental.[4]

    • Temperature: Sonogashira reactions are often conducted at room temperature or slightly elevated temperatures.[4] For sluggish reactions, gentle heating may be necessary, but excessively high temperatures can promote side reactions.[4] Some copper-free protocols are effective even at room temperature.[5]

Data Presentation

Table 1: Effect of Reaction Atmosphere on Homocoupling
AtmosphereHomocoupling Yield (%)Cross-Coupling Yield (%)Reference
AirHigh (can be the major product)Low[2][6]
Inert (N₂ or Ar)Significantly ReducedIncreased[2][5]
Dilute H₂ in N₂/Ar~2%Very Good[3][10]
Table 2: General Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Reactions
FeatureCopper-Catalyzed SonogashiraCopper-Free SonogashiraReference
Homocoupling Prone to significant homocoupling, especially in the presence of O₂.Homocoupling is significantly minimized or eliminated.[2][4]
Reaction Rate Generally faster due to the co-catalytic effect of copper.Can be slower, may require more active catalysts or higher temperatures.[13]
Substrate Scope Broad, but can be problematic for substrates with copper-coordinating functional groups.Also broad, and advantageous for substrates that are sensitive to copper.[2]
Reaction Conditions Mild, often at room temperature.Conditions vary, some protocols work at room temperature, others require heating.[2][14]
Workup/Purification Can be complicated by the need to remove copper salts.Generally simpler due to the absence of copper.[13]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling (with Minimized Homocoupling)

This protocol is adapted from general procedures and incorporates best practices to reduce homocoupling.[4]

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Solvent and Reagents: Add degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine, 2.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the stirred solution. For problematic cases, add the alkyne dropwise over a period of time.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Copper-Free Sonogashira Coupling

This is a general protocol for a copper-free Sonogashira reaction. Specific conditions may need to be optimized for different substrates.[5]

  • Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq), a suitable phosphine ligand if required, and the base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU or Et₃N, 2-3 eq).

  • Solvent and Reagents: Add anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile). Add the aryl halide (1 eq) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Follow a standard aqueous workup procedure similar to Protocol 1.

Visualizations

Sonogashira Catalytic Cycles

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

Homocoupling (Glaser Coupling) Pathway

Glaser_Coupling alkyne 2 R'C≡CH cu_acetylide 2 R'C≡CCu alkyne->cu_acetylide [Cu(I)], Base homocoupled_product R'C≡C-C≡CR' cu_acetylide->homocoupled_product O₂ (Oxidant)

Caption: The competing homocoupling (Glaser) side reaction.

Troubleshooting Workflow for Sonogashira Homocoupling

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Degas solvents/reagents (Freeze-Pump-Thaw) check_atmosphere->degas No optimize_cu Reduce CuI loading (1-5 mol%) or use reducing atm. (H₂) check_atmosphere->optimize_cu Yes degas->check_atmosphere use_copper_free Switch to a Copper-Free Protocol success Homocoupling Minimized use_copper_free->success optimize_cu->use_copper_free Still high slow_addition Add alkyne slowly via syringe pump optimize_cu->slow_addition Improved optimize_conditions Optimize ligand, base, solvent, and temperature slow_addition->optimize_conditions optimize_conditions->success

Caption: A decision tree for troubleshooting Sonogashira homocoupling.

References

Technical Support Center: Purification of Boc-Pip-alkyne-Ph-COOH Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PROTACs containing the Boc-Pip-alkyne-Ph-COOH linker and similar structures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PROTACs containing the this compound linker?

A1: PROTACs are inherently challenging to purify due to their high molecular weight, complex structures, and often poor solubility. Specific challenges related to the this compound linker include:

  • Boc-Group Instability: The tert-Butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) moiety is susceptible to cleavage under acidic conditions, which are common in reverse-phase HPLC mobile phases (e.g., trifluoroacetic acid - TFA).

  • Chirality: The piperidine ring introduces a chiral center, potentially leading to diastereomers if other chiral centers are present in the PROTAC molecule. These diastereomers can be difficult to separate.

  • Reactive Alkyne Group: The terminal alkyne is used for "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC). Incomplete reaction or side reactions can lead to complex impurity profiles.

  • Low Solubility: The overall hydrophobicity of the PROTAC can lead to poor solubility in common HPLC mobile phases, causing peak tailing and poor resolution.

Q2: Is the Boc protecting group stable during reverse-phase HPLC purification?

A2: The stability of the Boc group during reverse-phase HPLC is a significant concern. While some studies report successful purification using 0.1% TFA in the mobile phase, others have observed partial or complete deprotection, especially during the solvent evaporation step where the TFA concentration increases. To mitigate this, consider the following:

  • Use a lower concentration of TFA (e.g., 0.05%) or a less acidic modifier like formic acid (0.1%).

  • Employ a buffered mobile phase, such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265), to maintain a less acidic pH.

  • After collecting fractions, immediately neutralize the acid with a base like triethylamine (B128534) (TEA) before solvent evaporation.

  • Use lyophilization (freeze-drying) to remove the solvent, which can minimize the exposure to concentrated acid.

Q3: What are the common impurities I should look for?

A3: Common impurities can arise from several sources:

  • Starting Materials: Unreacted warhead, linker (this compound), or E3 ligase ligand.

  • Side Products from Synthesis:

    • Premature Boc Deprotection: The product without the Boc group.

    • Incomplete "Click" Reaction: Unreacted azide (B81097) or alkyne starting materials.

    • Side Reactions of CuAAC: Homocoupling of the alkyne (Glaser coupling) or other copper-mediated side reactions.

  • Degradation Products: Cleavage of other labile functional groups in the PROTAC molecule.

Q4: How can I improve the solubility of my PROTAC for purification?

A4: Poor solubility is a common hurdle for PROTACs. The piperidine moiety in the linker is sometimes incorporated to enhance solubility.[1][2][3][4][5] To improve solubility during purification:

  • Solvent Selection: Screen different solvent systems for sample preparation. A small amount of DMSO, DMF, or NMP might be necessary to fully dissolve the sample before injection.

  • Mobile Phase Modifiers: The use of organic modifiers like acetonitrile (B52724) or methanol (B129727) in the mobile phase is standard. For highly hydrophobic PROTACs, a stronger organic solvent like isopropanol (B130326) might be beneficial.

  • Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve solubility and reduce viscosity, leading to better peak shapes.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening) in HPLC
Possible Cause Troubleshooting Steps
Secondary Interactions The basic piperidine nitrogen can interact with acidic silanol (B1196071) groups on the silica-based stationary phase. Add a basic modifier like 0.1% triethylamine (TEA) or diethylamine (B46881) (DEA) to the mobile phase.
Poor Solubility on Column The PROTAC is precipitating on the column. Increase the initial percentage of the organic solvent in your gradient. Increase the column temperature.
Column Overload Injecting too much sample. Reduce the injection volume or the concentration of the sample.
Inappropriate Column Chemistry The chosen stationary phase is not suitable. Screen different C18 columns from various manufacturers or consider a phenyl-hexyl column for alternative selectivity.
Problem 2: Co-elution of Product and Impurities
Possible Cause Troubleshooting Steps
Insufficient Resolution The current HPLC method is not resolving closely related impurities.
Optimize the Gradient: Make the gradient shallower around the elution time of your product.
Change the Organic Modifier: Switch from acetonitrile to methanol or use a combination of both. This can alter the selectivity.
Change the Mobile Phase pH: If the Boc group stability allows, a slight change in pH can significantly affect the retention of ionizable compounds.
Diastereomers Present If your PROTAC has multiple chiral centers, you may have diastereomers that are difficult to separate on a standard C18 column.
Chiral Chromatography: Use a chiral stationary phase (CSP) column. Polysaccharide-based columns like Chiralpak IA or IB are often effective for piperidine-containing compounds.[6][7]
Problem 3: Loss of Boc Protecting Group During Purification
Possible Cause Troubleshooting Steps
Acidic Mobile Phase TFA or formic acid in the mobile phase is cleaving the Boc group.
Use a Non-Acidic Modifier: Switch to a mobile phase with a neutral pH, such as an ammonium acetate or ammonium formate buffer.
Minimize Acid Exposure: If an acidic modifier is necessary for good chromatography, use the lowest effective concentration and neutralize the collected fractions immediately.
Concentration of Acid During Evaporation The acid becomes concentrated as the solvent is removed.
Lyophilization: Freeze-dry the collected fractions to remove the solvent and volatile acid.
Azeotropic Removal: Add a solvent like toluene (B28343) during rotary evaporation to help co-evaporate the acid.

Data Presentation

Table 1: Mobile Phase Modifiers and Their Impact on Boc-Group Stability and Peak Shape

ModifierTypical ConcentrationEffect on Boc-Group StabilityImpact on Peak Shape for Basic Compounds
Trifluoroacetic Acid (TFA)0.05 - 0.1%High risk of cleavageGood peak shape (ion-pairing)
Formic Acid0.1%Moderate risk of cleavageGood peak shape (ion-pairing)
Ammonium Acetate10 - 20 mMStableMay require an additional modifier for good peak shape
Ammonium Formate10 - 20 mMStableMay require an additional modifier for good peak shape
Triethylamine (TEA)0.1%StableExcellent for reducing peak tailing

Experimental Protocols

General Protocol for Purification of a this compound Containing PROTAC

This protocol is a general guideline based on the synthesis of ARD-266 and similar PROTACs.[1][6][8][9] Optimization will be required for specific PROTACs.

1. Initial Purification by Flash Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (B109758) (e.g., 0-10% MeOH in DCM).

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute with the gradient, collecting fractions.

    • Analyze fractions by TLC or LC-MS to identify those containing the desired product.

    • Combine the pure fractions and concentrate under reduced pressure.

2. Final Purification by Preparative Reverse-Phase HPLC:

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).

  • Mobile Phase B: Acetonitrile with the same modifier.

  • Procedure:

    • Dissolve the partially purified product in a minimal amount of a suitable solvent (e.g., DMSO or DMF), then dilute with the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC column.

    • Run a suitable gradient to separate the product from remaining impurities (e.g., 20-80% B over 30 minutes).

    • Collect fractions corresponding to the product peak.

    • Confirm the purity of the fractions by analytical HPLC-MS.

    • Combine the pure fractions and remove the solvent, preferably by lyophilization.

Mandatory Visualizations

experimental_workflow start Crude PROTAC Mixture flash_chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH Gradient) start->flash_chromatography analyze_fractions1 Analyze Fractions (TLC, LC-MS) flash_chromatography->analyze_fractions1 combine_pure1 Combine and Concentrate Pure Fractions analyze_fractions1->combine_pure1 prep_hplc Preparative RP-HPLC (C18, H2O/ACN Gradient) combine_pure1->prep_hplc analyze_fractions2 Analyze Fractions (HPLC-MS) prep_hplc->analyze_fractions2 combine_pure2 Combine and Lyophilize Pure Fractions analyze_fractions2->combine_pure2 final_product Pure PROTAC combine_pure2->final_product

Caption: A typical experimental workflow for the purification of a PROTAC.

troubleshooting_workflow start Poor Purification Outcome issue Identify the Primary Issue start->issue peak_shape Poor Peak Shape (Tailing/Broadening) issue->peak_shape Peak Shape coelution Co-elution of Impurities issue->coelution Resolution boc_loss Loss of Boc Group issue->boc_loss Product Integrity solution_peak_shape Add Basic Modifier (TEA/DEA) Increase Organic Solvent % Increase Temperature peak_shape->solution_peak_shape solution_coelution Optimize Gradient Change Organic Modifier Consider Chiral Chromatography coelution->solution_coelution solution_boc_loss Use Non-Acidic Modifier Neutralize Fractions Lyophilize boc_loss->solution_boc_loss

Caption: A troubleshooting decision tree for PROTAC purification.

signaling_pathway protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation peptides Small Peptides degradation->peptides

Caption: The general mechanism of action for PROTAC-mediated protein degradation.

References

Technical Support Center: Troubleshooting Incomplete Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions with sterically hindered or electronically demanding substrates, such as Boc-Pip-alkyne-Ph-COOH, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of an incomplete CuAAC reaction?

Several factors can lead to low yields or incomplete conversion in a CuAAC reaction. The most common culprits include:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1]

  • Reagent Quality and Degradation: Impurities in the alkyne or azide (B81097) starting materials, or degradation of reagents over time, can inhibit the reaction. Sodium ascorbate (B8700270) solutions are particularly susceptible to oxidation and should be prepared fresh.[1]

  • Poor Solubility: One or both of the reactants may have limited solubility in the chosen solvent system, leading to a heterogeneous mixture and reduced reaction rates.[2]

  • Steric Hindrance: Bulky functional groups near the alkyne or azide can physically impede the approach of the reactants, slowing down the reaction rate.[2][3] While click chemistry is known for its robustness in overcoming steric challenges, highly hindered substrates may require optimized conditions.[3][4][5]

  • Inappropriate Stoichiometry: An incorrect ratio of reactants, catalyst, ligand, and reducing agent can lead to an incomplete reaction.[2]

  • Interfering Substances: Components in the reaction buffer or impurities in the starting materials can chelate the copper catalyst, rendering it inactive. For example, Tris-based buffers should be avoided.[1]

Q2: My alkyne, this compound, is sterically hindered. How might this affect the reaction?

The Boc (tert-Butyloxycarbonyl) protecting group and the piperidine-phenyl structure contribute significant bulk around the alkyne functional group. This steric hindrance can slow the reaction kinetics by making it more difficult for the azide and the copper catalyst to access the alkyne.[2] While click chemistry is often successful with bulky substrates, you may need to optimize reaction conditions such as temperature, reaction time, and catalyst concentration to achieve a complete reaction.[3][5]

Q3: Can the carboxylic acid group on my molecule interfere with the reaction?

Yes, the carboxylic acid group can potentially interfere with the CuAAC reaction. Carboxylates can coordinate with the copper catalyst, which may alter its catalytic activity. Additionally, the acidity of the carboxylic acid could influence the overall pH of the reaction mixture, which can be critical for catalyst stability and activity. The optimal pH range for CuAAC is typically between 4 and 12.[6]

Q4: I'm observing a colored precipitate in my reaction. What could this be?

A common issue, particularly with terminal alkynes, is the formation of copper-alkyne complexes or homocoupling of the alkyne (Glaser coupling), which can lead to colored precipitates and consumption of the starting material.[7][8] This is often exacerbated by the absence of a suitable stabilizing ligand for the copper(I) catalyst or the presence of oxygen.[7]

Troubleshooting Guide

If you are experiencing an incomplete reaction, follow this troubleshooting guide to identify and resolve the issue.

Issue 1: Low or No Product Formation

Possible Cause & Solution

Possible Cause Troubleshooting Step Rationale
Catalyst Oxidation 1. Degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-30 minutes).[1][9] 2. Prepare the sodium ascorbate solution fresh for each experiment.[1][10] 3. Ensure a slight excess of sodium ascorbate (e.g., 2-5 equivalents relative to the limiting reagent).Dissolved oxygen will oxidize the active Cu(I) to the inactive Cu(II).[1] Sodium ascorbate reduces Cu(II) to Cu(I) and scavenges oxygen.[6][11]
Reagent Quality 1. Verify the purity of your alkyne and azide by NMR or LC-MS. 2. Use high-purity reagents and solvents.Impurities can inhibit the catalyst or participate in side reactions.
Poor Solubility 1. Try a different solvent system. A mixture of an organic solvent (e.g., DMSO, DMF, t-BuOH) and water is often effective.[2] 2. Gently heat the reaction mixture to aid dissolution (e.g., 40-60°C).[12]Both reactants must be fully dissolved for the reaction to proceed efficiently.[2]
Steric Hindrance 1. Increase the reaction time (e.g., from a few hours to 24-48 hours). 2. Increase the reaction temperature.[12] 3. Increase the concentration of the azide partner (e.g., to 1.5-2 equivalents).[2]Slower reaction kinetics due to steric bulk can be overcome with more forcing conditions.[3]
Suboptimal Component Ratios Optimize the concentrations of the catalyst, ligand, and reducing agent. See the table below for recommended starting concentrations.The efficiency of the reaction is dependent on the relative concentrations of all components.
Issue 2: Formation of a Precipitate
Possible Cause Troubleshooting Step Rationale
Copper-Alkyne Complexation / Homocoupling 1. Ensure a sufficient amount of a stabilizing ligand is used. A 5:1 ligand-to-copper ratio is often recommended.[1] 2. Use a water-soluble ligand like THPTA for aqueous reactions or TBTA for organic/aqueous mixtures.[13]Ligands stabilize the Cu(I) oxidation state, preventing disproportionation and side reactions like Glaser coupling.[11][13]
Insolubility of Reactant or Product Change the solvent system to one in which all components are soluble.If the product precipitates as it forms, it can coat the starting materials and prevent the reaction from going to completion.

Recommended Reaction Conditions

The following table provides a starting point for optimizing your CuAAC reaction. Concentrations may need to be adjusted based on the specific reactivity of your substrates.

Component Typical Concentration Range Notes
Limiting Reagent (Alkyne or Azide) 1 - 10 mMLower concentrations can lead to slower reactions.[1]
Excess Reagent (Azide or Alkyne) 1.1 - 2.0 equivalentsA slight excess of one reagent can drive the reaction to completion.[2]
Copper(II) Sulfate (B86663) (CuSO₄) 0.1 - 1.0 equivalents (1-10 mol%)The source of the copper catalyst.
Sodium Ascorbate 2 - 5 equivalentsUsed to reduce Cu(II) to Cu(I) and maintain it in the active state.[14]
Copper(I) Stabilizing Ligand (e.g., THPTA, TBTA) 5 equivalents relative to CuSO₄Crucial for preventing catalyst oxidation and side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction

This protocol is a general starting point for the click reaction between an alkyne and an azide.

  • In a suitable reaction vial, dissolve the limiting reagent (e.g., this compound) in the chosen solvent system (e.g., a 1:1 mixture of DMSO and water).

  • Add the other reactant (azide) in the desired molar excess (e.g., 1.1 equivalents).

  • In a separate vial, prepare the catalyst solution by mixing the copper(II) sulfate and the stabilizing ligand (e.g., THPTA) in water.

  • Add the catalyst solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by standard chromatographic techniques.[15]

Protocol 2: Degassing of Solvents
  • Place the solvent in a flask with a sidearm.

  • Ensure the flask is no more than two-thirds full.

  • Connect the sidearm to a vacuum line with a nitrogen or argon inlet.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once frozen, open the flask to the vacuum to remove any dissolved gases.

  • Close the flask to the vacuum and allow the solvent to thaw under an inert atmosphere.

  • Repeat this freeze-pump-thaw cycle three times for optimal degassing.

Visualizations

Click_Chemistry_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkyne (this compound) E Combine Alkyne and Azide A->E B Dissolve Azide B->E C Prepare Catalyst Mix (CuSO4 + Ligand) F Add Catalyst Mix C->F D Prepare Fresh Sodium Ascorbate G Initiate with Sodium Ascorbate D->G E->F F->G H Incubate and Monitor (TLC/LC-MS) G->H I Quench Reaction H->I J Purify Product (e.g., Chromatography) I->J K Characterize Product (NMR, MS) J->K

Caption: General experimental workflow for a CuAAC reaction.

Troubleshooting_Tree Start Incomplete Reaction Q1 Is a precipitate visible? Start->Q1 A1_Yes Change solvent system Increase ligand concentration Q1->A1_Yes Yes Q2 Are reagents fresh and pure? Q1->Q2 No A2_No Use fresh sodium ascorbate Purify starting materials Q2->A2_No No Q3 Was the reaction degassed? Q2->Q3 Yes A3_No Degas solvents and run under inert atmosphere Q3->A3_No No A3_Yes Increase reaction time/temp Optimize reactant ratios Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting incomplete CuAAC reactions.

References

Validation & Comparative

A Head-to-Head Battle of PROTAC Linkers: Boc-Pip-alkyne-Ph-COOH vs. PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers comparing the performance of rigid and flexible linkers in Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice of linker profoundly influences a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an in-depth comparison of two distinct linker classes: the rigid Boc-Pip-alkyne-Ph-COOH linker and the flexible polyethylene (B3416737) glycol (PEG) linkers.

The Contenders: A Tale of Rigidity and Flexibility

This compound represents a class of rigid linkers that often incorporate cyclic structures like piperidine (B6355638) and aromatic rings.[1] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] Such conformational constraint can lead to enhanced degradation potency and improved metabolic stability.[1] A notable example of a PROTAC utilizing this linker is ARD-266, a potent degrader of the Androgen Receptor (AR).[3][4]

PEG linkers , in contrast, are composed of repeating ethylene (B1197577) glycol units, imparting significant flexibility and hydrophilicity to the PROTAC molecule.[1] This increased water solubility can enhance cell permeability and overall bioavailability.[] Due to their synthetic tractability and the ease with which their length can be modified, PEG linkers are the most commonly used motifs in PROTAC design, with approximately 54% of reported PROTACs utilizing them.[6]

Performance Showdown: Quantitative Data Comparison

The efficacy of a PROTAC is primarily assessed by its ability to degrade the target protein, which is quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation). The following tables summarize the performance of PROTACs containing this compound and PEG linkers, with a focus on Androgen Receptor (AR) degradation.

Table 1: Degradation Efficiency of AR-Targeting PROTACs
PROTAC Linker Type Cell Line DC50 (nM)
ARD-266This compoundLNCaP, VCaP, 22Rv10.2-1
PROTAC 13bPEG-basedLNCaP~5211
ARV-110Piperidine/Piperazine (Rigid)VCaP~1

Data compiled from multiple sources.[3][7][8]

Table 2: Comparative Properties of Linker Types
Property This compound (Rigid) PEG Linkers (Flexible)
Conformational Flexibility LowHigh
Solubility Generally lower, can be improved with polar moietiesHigh hydrophilicity, improves solubility
Metabolic Stability Generally higherCan be susceptible to metabolism
Ternary Complex Formation Can pre-organize for stable complex formationFlexibility can accommodate various protein orientations
Cell Permeability Highly dependent on overall molecular propertiesGenerally favorable due to hydrophilicity
Synthetic Accessibility Can be more complexReadily available and easily modified

Visualizing the Strategy: Pathways and Workflows

To better understand the mechanisms and experimental processes discussed, the following diagrams, created using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC Mechanism of Action

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_cellular_assays Cellular Assays cluster_biophysical_assays Biophysical Assays cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis (with different linkers) Cell_Treatment Cell Treatment Synthesis->Cell_Treatment SPR SPR/ITC (Ternary Complex Formation) Synthesis->SPR Western_Blot Western Blot (Degradation: DC50, Dmax) Cell_Treatment->Western_Blot Permeability Permeability Assay (PAMPA / Caco-2) Cell_Treatment->Permeability PK Pharmacokinetics (DMPK) Western_Blot->PK

Caption: Experimental Workflow for PROTAC Evaluation

Under the Microscope: Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of PROTACs. Below are detailed protocols for key assays used to compare the performance of different linker types.

Protocol 1: Western Blot for Androgen Receptor Degradation

This protocol outlines the steps to quantify AR protein levels in prostate cancer cell lines (e.g., LNCaP) following PROTAC treatment.

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • PROTAC compounds (e.g., ARD-266 and PEG-linked analogs) and DMSO (vehicle)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate LNCaP cells and allow them to adhere overnight. Treat cells with varying concentrations of PROTACs or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature by boiling. Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary anti-AR and anti-GAPDH antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane with TBST.

  • Detection and Analysis: Apply ECL substrate and capture the signal. Quantify band intensities to determine the percentage of AR degradation relative to the vehicle control. Calculate DC50 and Dmax values.[9]

Protocol 2: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of PROTACs, providing an indication of their potential for oral bioavailability.[10]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium (e.g., DMEM)

  • Hank's Balanced Salt Solution (HBSS)

  • PROTAC compounds

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to form a differentiated monolayer.

  • Assay Initiation:

    • Wash the cell monolayer with HBSS.

    • For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical side and fresh HBSS to the basolateral side.

    • For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral side and fresh HBSS to the apical side.

  • Incubation and Sampling: Incubate the plates and collect samples from the receiver compartment at specified time points.

  • Analysis: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[10][11]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC-induced ternary complex.[12][13]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified E3 ligase (e.g., VHL complex)

  • Purified target protein (e.g., AR)

  • PROTAC compounds

  • Running buffer

Procedure:

  • E3 Ligase Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Inject varying concentrations of the target protein over a separate flow cell with immobilized PROTAC (or vice versa) to determine the other binary KD.

  • Ternary Complex Analysis:

    • Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.

    • Measure the binding response to determine the kinetics and affinity of the ternary complex formation.

  • Cooperativity Calculation: Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary complex affinity. A value of α > 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.[13]

Conclusion: A Matter of Strategic Design

The choice between a rigid linker like this compound and a flexible PEG linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's performance. Rigid linkers can offer the advantage of pre-organizing the PROTAC for potent degradation, as exemplified by the low nanomolar DC50 values of ARD-266.[3] However, this rigidity may come at the cost of reduced solubility and more challenging synthesis.

Conversely, PEG linkers provide a versatile and synthetically accessible means to enhance solubility and permeability. While they may not always achieve the same level of potency as highly optimized rigid linkers, their favorable physicochemical properties make them an excellent starting point for PROTAC development.

Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A thorough understanding of the structure-activity relationships, guided by the systematic evaluation of diverse linker architectures using the experimental approaches outlined in this guide, is essential for the rational design of the next generation of highly effective protein degraders.

References

A Comparative Guide to ARD-266 and Enzalutamide in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of ARD-266, a novel androgen receptor (AR) degrader, and enzalutamide (B1683756), a second-generation AR inhibitor, in the context of prostate cancer cells. While direct head-to-head comparative studies are not yet available in the public domain, this document synthesizes the existing preclinical data for each compound to offer a parallel assessment of their performance.

Executive Summary

Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor (AR) signaling pathway playing a crucial role in its progression. Enzalutamide, a potent AR inhibitor, has been a mainstay in the treatment of advanced prostate cancer. However, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies. ARD-266, a proteolysis-targeting chimera (PROTAC), represents a promising alternative approach by inducing the degradation of the AR protein. This guide delves into the distinct mechanisms of these two agents, presenting available preclinical data on their efficacy in prostate cancer cell lines and outlining the experimental protocols used to generate this data.

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference between enzalutamide and ARD-266 lies in their interaction with the androgen receptor.

Enzalutamide is a competitive androgen receptor inhibitor that functions through a multi-faceted approach:

  • It competitively blocks the binding of androgens to the AR.[1][2]

  • It prevents the nuclear translocation of the activated AR.[1]

  • It impairs the binding of the AR to DNA, thereby inhibiting the transcription of target genes.[1][2]

Enzalutamide binds to the AR with a significantly higher affinity than first-generation antiandrogens like bicalutamide (B1683754) and does not exhibit partial agonist activity.

ARD-266 is a PROTAC, a heterobifunctional molecule designed to eliminate the AR protein entirely. Its mechanism involves:

  • Simultaneously binding to the androgen receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]

  • This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[4][5]

  • The degradation of the AR protein removes it from the cell, preventing any downstream signaling.

This degradation-based approach offers a potential advantage over inhibition, particularly in the context of AR overexpression or mutations that can lead to enzalutamide resistance.

Preclinical Efficacy in Prostate Cancer Cell Lines

The following tables summarize the available quantitative data on the efficacy of ARD-266 and enzalutamide in various prostate cancer cell lines. It is important to note that this data is collated from separate studies and does not represent a direct, side-by-side comparison.

ARD-266: Androgen Receptor Degradation
Cell Line DC50 (nM)
LNCaP0.2 - 1
VCaP0.2 - 1
22Rv10.2 - 1
DC50 is the concentration of the drug that results in 50% degradation of the target protein.[3][6]
Enzalutamide: Inhibition of Cell Viability
Cell Line IC50 (µM)
LNCaP~14 - 27
C4-2B~1.2
IC50 is the concentration of the drug that inhibits a biological process (e.g., cell proliferation) by 50%.

Data from studies on ARD-266 demonstrates its high potency in inducing AR degradation at nanomolar concentrations.[3][6] In LNCaP and VCaP cells, treatment with 100 nM ARD-266 for 6 hours resulted in near-complete elimination of the AR protein.[3] Furthermore, ARD-266 effectively suppressed the expression of AR-regulated genes such as PSA, TMPRSS2, and FKBP5 in a dose-dependent manner.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct mechanisms of action of enzalutamide and ARD-266.

Enzalutamide_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR AR->AR_nucleus Translocation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation DNA DNA Enzalutamide->DNA Inhibits Binding AR_nucleus->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Leads to ARD266_Mechanism cluster_cytoplasm Cytoplasm AR Androgen Receptor (AR) Proteasome Proteasome AR->Proteasome Degradation ARD266 ARD-266 ARD266->AR Binds VHL VHL E3 Ligase ARD266->VHL Binds VHL->AR Ubiquitination Ub Ubiquitin Experimental_Workflow cluster_assays Efficacy Assays start Prostate Cancer Cell Lines (e.g., LNCaP, VCaP, 22Rv1) treat Treatment with ARD-266 or Enzalutamide (Dose-Response and Time-Course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability degradation AR Degradation Assay (Western Blot) treat->degradation gene_exp AR Target Gene Expression Analysis (qPCR) treat->gene_exp analysis Data Analysis and Comparison (IC50, DC50, Gene Expression Fold Change) viability->analysis degradation->analysis gene_exp->analysis conclusion Conclusion on Relative Efficacy and Mechanism of Action analysis->conclusion

References

Validation of on-target activity of PROTACs with Boc-Pip-alkyne-Ph-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of methods for validating the on-target activity of Proteolysis-Targeting Chimeras (PROTACs). It specifically evaluates workflows utilizing chemical probes, such as those derived from building blocks like Boc-Pip-alkyne-Ph-COOH, against other established biophysical and cellular techniques. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PROTAC On-Target Validation

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A successful PROTAC must first bind to the POI and an E3 ubiquitin ligase, forming a productive ternary complex. This proximity-induced event leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Validating that a PROTAC is working through this intended mechanism—and not through off-target effects or general toxicity—is a critical step in its development. On-target validation confirms the key events in the PROTAC's mechanism of action: target engagement, ternary complex formation, and target degradation.

The Role of Alkyne-Containing Chemical Probes

Chemical probes are indispensable tools for directly interrogating the molecular interactions of PROTACs within a cellular context. A molecule like This compound serves as a versatile chemical scaffold or building block. Its key feature is the alkyne group, which enables "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This allows researchers to synthesize a PROTAC analog containing this alkyne handle. The alkyne-probe can be introduced to cells, and after it engages with its target, a reporter molecule (e.g., a fluorophore like TAMRA-azide or a biotin-azide tag for pulldowns) can be "clicked" on. This strategy provides a direct readout of target engagement within a complex biological system.

G cluster_synthesis Probe Synthesis cluster_assay Cellular Assay boc This compound (Building Block) alkyne_protac Alkyne-PROTAC Probe boc->alkyne_protac warhead POI Warhead warhead->alkyne_protac e3_ligand E3 Ligase Ligand e3_ligand->alkyne_protac cells Incubate Probe with Cells alkyne_protac->cells lyse Cell Lysis cells->lyse click Click Chemistry Reaction (+ Azide-Reporter) lyse->click readout Analysis (e.g., SDS-PAGE, Pulldown) click->readout

Caption: Workflow for using an alkyne-containing chemical probe.

Comparison of On-Target Validation Methods

The ideal validation strategy often involves a combination of orthogonal methods to build a comprehensive evidence package. The table below compares the click chemistry-based chemical probe approach with other common techniques.

MethodPrincipleKey OutputThroughputEnvironmentAdvantagesDisadvantages
Alkyne Probe + Click Chemistry Covalent labeling of a PROTAC-bound target with a reporter tag (biotin or fluorophore) via click chemistry.Target engagement, identification of bound proteins.Low to MediumIn-situ, In-vitroDirect evidence of target binding in a cellular context; versatile.Requires synthesis of a specific probe; potential for steric hindrance.
Western Blot Antibody-based detection of the target protein's abundance in cell lysates after PROTAC treatment.Target protein degradation (DC50, Dmax).MediumIn-cellGold standard for demonstrating degradation; widely accessible.Indirect; does not confirm direct target engagement or ternary complex formation.
Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of a target protein upon ligand (PROTAC) binding.Target engagement.Low to MediumIn-cellLabel-free; confirms intracellular target binding.Not all proteins show a clear thermal shift; lower throughput.
NanoBRET/HiBiT Bioluminescence resonance energy transfer (BRET) or complementation assays using tagged proteins to measure proximity.Target engagement, Ternary complex formation.HighIn-cellHighly sensitive; quantitative measurement of intracellular interactions in real-time.Requires genetic modification of target or E3 ligase; potential for tag interference.
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip to detect binding events between purified proteins and the PROTAC.Binding kinetics & affinity (KD) of binary and ternary complexes.MediumIn-vitroProvides detailed kinetic data (kon, koff); label-free.Requires purified proteins; may not reflect cellular conditions.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a PROTAC to purified proteins to determine thermodynamic parameters.Binding affinity (KD), stoichiometry, and thermodynamics (ΔH, ΔS).LowIn-vitroGold standard for thermodynamics; provides a complete binding profile.Requires large amounts of pure protein; very low throughput.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the fundamental method for quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HEK293T) at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in fresh culture medium.

    • Aspirate the old medium and treat the cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (clarified lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensity using software like ImageJ.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if the PROTAC binds to its target inside the cell by measuring changes in the protein's thermal stability.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the PROTAC or vehicle control at a desired concentration for 1-2 hours in the incubator.

  • Heating and Lysis:

    • Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Protein:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Analysis:

    • Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point by Western Blot, as described in Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature.

    • A successful PROTAC-target engagement will result in a rightward shift of the melting curve for the PROTAC-treated sample compared to the vehicle control, indicating increased thermal stability.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the key events that require validation.

G cluster_complex Ternary Complex Formation POI Protein of Interest (Target) TC POI-PROTAC-E3 Ternary Complex POI->TC Engagement PROTAC PROTAC PROTAC->TC E3 E3 Ligase E3->TC Engagement PolyUb Poly-Ubiquitination TC->PolyUb Proximity-Induced Recycle PROTAC Recycling TC->Recycle Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation

A Comparative Guide to Off-Target Effects of PROTACs Utilizing Piperidine-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Linker Chemistry and its Impact on Selectivity

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. These heterobifunctional molecules consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. While the warhead dictates the primary target, the linker is a critical determinant of the PROTAC's overall efficacy, stability, and, most importantly, its selectivity. The linker's length, composition, and rigidity influence the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which can either favor on-target degradation or lead to the degradation of unintended proteins—so-called off-target effects.

This guide focuses on a specific class of linkers containing a rigid piperidine (B6355638) core, exemplified by the Boc-Pip-alkyne-Ph-COOH structure. This linker has been successfully used to synthesize highly potent degraders, such as ARD-266, a von Hippel-Lindau (VHL) E3 ligase-based PROTAC that degrades the Androgen Receptor (AR) with nanomolar efficacy.[1][2] However, it is crucial for researchers to recognize that high potency does not inherently guarantee selectivity. A critical review of ARD-266 noted that its proteome-wide selectivity has not been formally established, highlighting the need for rigorous off-target analysis as a mandatory step in the development of this and similar PROTACs.[3]

This document provides a framework for comparing and assessing the off-target profiles of PROTACs, using rigid piperidine-containing linkers as a case study. It outlines the experimental protocols required for such an analysis, presents data in a structured format, and visualizes key workflows and biological pathways.

Comparative Data on PROTAC Linker Characteristics

While direct, comparative off-target data for PROTACs using the this compound linker is not available in published literature, we can establish a framework for comparison based on the general principles of linker design. The choice of linker profoundly impacts a PROTAC's physicochemical and pharmacological properties. Rigid linkers, such as those containing piperidine or piperazine (B1678402) rings, are increasingly used to improve metabolic stability and pre-organize the PROTAC conformation, which can enhance ternary complex formation.[4][5] This contrasts with flexible linkers, like polyethylene (B3416737) glycol (PEG), which offer greater conformational freedom.

Table 1: General Comparison of PROTAC Linker Types

Linker TypeRepresentative StructurePotential AdvantagesPotential DisadvantagesRelevance to Off-Target Effects
Rigid (Piperidine-Based) This compoundImproved metabolic stability, pre-organization for ternary complex formation, potentially enhanced cell permeability.[4][]May overly constrain the ternary complex, limiting productive ubiquitination; synthesis can be more complex.A well-designed rigid linker can enhance selectivity by forcing an optimal conformation for the on-target ternary complex while disfavoring off-target complexes.[]
Flexible (PEG/Alkyl) HO-PEGn-COOHHigh synthetic accessibility, conformational flexibility to accommodate various protein pairs, can improve solubility.Prone to in-vivo metabolism, high flexibility can lead to unproductive binding modes and potential for more off-target interactions.Flexibility may allow the PROTAC to form suboptimal ternary complexes with structurally related or unrelated proteins, increasing the risk of off-target degradation.

Framework for Presenting Off-Target Proteomics Data

A crucial step in characterizing any new PROTAC is an unbiased, proteome-wide assessment of protein level changes. The following table illustrates how such data should be structured for clear interpretation. It presents hypothetical data for a PROTAC, demonstrating how to categorize on-target and potential off-target proteins.

Table 2: Illustrative Off-Target Proteomics Data for a Hypothetical AR-Targeting PROTAC

Protein NameGene NameFold Change (PROTAC vs. Vehicle)p-valueAssessment
Androgen ReceptorAR-4.0< 0.001On-Target
Glucocorticoid ReceptorNR3C1-1.2> 0.05Not significant; structurally related protein shows minimal change.
FKBP4FKBP4-1.1> 0.05Not significant; known interactor of AR.
ZFP91ZFP91-2.5< 0.01Potential Off-Target ; known neosubstrate of VHL E3 ligase.
Unrelated Kinase XKINX-1.8< 0.05Potential Off-Target ; may be warhead- or linker-dependent.
GAPDHGAPDH-1.0> 0.05Housekeeping protein; no significant change.

Experimental Protocols

A definitive assessment of off-target effects requires a robust, unbiased, and quantitative method. Global proteomics using mass spectrometry is the current gold standard.

Protocol: Global Off-Target Proteomics via Tandem Mass Tag (TMT) Mass Spectrometry

This protocol provides a step-by-step workflow for identifying and quantifying protein changes across the proteome in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., VCaP for an AR-PROTAC) to ~80% confluency.

  • Treat cells in biological triplicate with either vehicle (e.g., 0.1% DMSO) or the PROTAC at a concentration known to induce maximal degradation (e.g., 100 nM) for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing protease and phosphatase inhibitors (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5).

  • Sonicate the lysates to shear DNA and clarify by centrifugation.

  • Determine the protein concentration of the supernatant using a BCA or similar protein assay.

3. Protein Digestion:

  • Take 100 µg of protein from each sample.

  • Reduce disulfide bonds with 5 mM dithiothreitol (B142953) (DTT) at 37°C for 1 hour.

  • Alkylate cysteine residues with 15 mM iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.

  • Dilute the urea concentration to < 2 M with 50 mM Tris-HCl.

  • Digest proteins to peptides overnight at 37°C using trypsin/Lys-C mix (1:50 enzyme-to-protein ratio).

4. Tandem Mass Tag (TMT) Labeling:

  • Acidify the peptide digests with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction cartridge.

  • Elute peptides and dry completely using a vacuum concentrator.

  • Reconstitute peptides in a labeling buffer (e.g., 100 mM TEAB) and label with distinct TMTpro isobaric tags according to the manufacturer's protocol.

  • Quench the labeling reaction, combine all samples into a single tube, and desalt again.

5. High-pH Reversed-Phase (HPRP) Fractionation:

  • To reduce sample complexity, fractionate the combined, labeled peptide sample using HPRP liquid chromatography.

  • Collect 12-24 fractions across the peptide elution gradient and concatenate them into a final set of 12 samples. Dry the fractions.

6. LC-MS/MS Analysis and Data Processing:

  • Reconstitute each fraction and analyze using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

  • Acquire data using a synchronous precursor selection (SPS)-based MS3 method to minimize ratio compression.

  • Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant). Search against a human proteome database to identify peptides and proteins.

  • Quantify the TMT reporter ion intensities to determine the relative abundance of each protein across the different conditions.

  • Perform statistical analysis to identify proteins with significant, dose-dependent changes in abundance, which are considered potential off-targets.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the rational design and evaluation of PROTACs.

G Workflow for Proteomic Off-Target Profiling A 1. Cell Culture (e.g., VCaP cells) B 2. PROTAC Treatment (Vehicle vs. ARD-266) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Digestion (Trypsin/Lys-C) C->D E 5. TMT Labeling & Sample Pooling D->E F 6. HPRP Fractionation E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Protein ID & Quant) G->H I 9. Identify Significant Abundance Changes H->I J 10. Target Validation (e.g., Western Blot) I->J

Caption: A typical experimental workflow for identifying PROTAC off-targets.

G Factors Influencing PROTAC Selectivity PROTAC PROTAC Structure Warhead Warhead PROTAC->Warhead Linker Linker (e.g., this compound) PROTAC->Linker E3Ligand E3 Ligase Ligand (e.g., VHL) PROTAC->E3Ligand Ternary Ternary Complex Geometry & Stability Warhead->Ternary Binds Target Linker->Ternary Dictates Geometry E3Ligand->Ternary Recruits E3 Ligase OnTarget On-Target Degradation Ternary->OnTarget Productive Conformation OffTarget Off-Target Degradation Ternary->OffTarget Non-Productive or Alternative Conformation

Caption: Logical relationship between PROTAC components and degradation selectivity.

G Simplified Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR binds & displaces HSP Dimer AR Dimerization AR->Dimer HSP HSP90 HSP->AR binds & stabilizes Translocation Nuclear Translocation Dimer->Translocation ARE Androgen Response Element (ARE) in DNA Translocation->ARE binds to Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription activates Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC PROTAC ARD-266 PROTAC->AR induces degradation

Caption: On-target action of an AR-degrading PROTAC like ARD-266.

References

The Stability Showdown: A Comparative Guide to PROTAC Linkers In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting anchor. This guide provides an objective comparison of the in vitro and in vivo stability of different PROTAC linkers, supported by experimental data, to inform the design of more effective protein degraders.

The linker is far from a passive spacer; it actively influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Its composition, length, and rigidity are key determinants of the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] A well-designed linker can facilitate favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising the PROTAC's function.[1]

Comparative Analysis of Common Linker Types

The choice of linker chemistry significantly impacts the overall performance of a PROTAC. The most common linker classes include polyethylene (B3416737) glycol (PEG), alkyl chains, and rigid linkers. Each possesses distinct characteristics that influence the PROTAC's stability, solubility, and cell permeability.[3]

Linker TypeIn Vitro AdvantagesIn Vivo AdvantagesIn Vitro DisadvantagesIn Vivo Disadvantages
Alkyl Chains Synthetically accessible and chemically stable.[3] Can be systematically varied in length.[3]Simple structure provides stable connectivity.[]Tend to be hydrophobic, which can limit aqueous solubility.[3] May lead to non-specific binding.[3]High lipophilicity can negatively affect pharmacokinetics, including absorption and metabolic stability.[]
PEG Linkers Excellent water solubility enhances solubility in physiological buffers.[][5] Length and flexibility are tunable.[]Good biocompatibility.[5] Can improve the solubility of the PROTAC molecule.[5]May have reduced metabolic stability compared to alkyl linkers.[5] Can be more challenging and costly to synthesize.[5]Long, flexible PEG chains can be susceptible to metabolism.[6] Overly hydrophilic linkers can reduce cell permeability.[]
Rigid Linkers Can pre-organize the PROTAC into a bioactive conformation.[3] May enhance the stability of the ternary complex.[3]Improved metabolic stability.[][5] Can improve pharmacokinetic properties.[3][6]Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal.[3]Synthesis can be more complex than for flexible linkers.
Clickable Linkers (e.g., Triazoles) Highly efficient and convergent synthesis.[2] The resulting triazole moiety is metabolically stable.[5]Reduces oxidative degradation in vivo.[5]May introduce polarity that could affect permeability.The impact on overall in vivo properties is target-dependent and requires empirical testing.

Quantitative Data on PROTAC Linker Stability

The metabolic stability of a PROTAC is a critical parameter for its in vivo efficacy and is often assessed by measuring its half-life (t½) in various in vitro systems, such as human liver microsomes (HLM). The following table summarizes representative data from the literature, highlighting the impact of linker modifications on metabolic stability.

PROTACLinker TypeIn Vitro SystemHalf-life (t½)Reference
BTK Degrader 6e Polyethylene glycolMouse Liver Microsomes1.3 min[]
BTK Degrader 3e Rigid (two pyridine (B92270) rings)Mouse Liver Microsomes> 145 min[]
BET Degrader R1 Straight chain alkyl (4 methylene (B1212753) units)Not specified135 min[]
BET Degrader R2 Straight chain alkyl (8 methylene units)Not specified18.2 min[]

These data illustrate a general trend where increasing linker rigidity can significantly enhance metabolic stability.[] Conversely, increasing the length of flexible alkyl linkers can lead to decreased stability.[]

Experimental Protocols

To systematically evaluate and compare the efficiency and stability of different PROTAC linkers, a well-defined experimental workflow is essential.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[6]

Objective: To determine the intrinsic clearance and metabolic half-life of a PROTAC.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., Verapamil)

  • Negative control compound with known metabolic stability (e.g., Warfarin)

  • Acetonitrile (B52724) with an internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine the HLM, phosphate buffer, and the test PROTAC. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the remaining parent PROTAC compound at each time point using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½ = -0.693 / slope).

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]

Objective: To determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HEK293T, 22Rv1)

  • PROTAC compounds

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing Key Concepts

Diagrams are essential for understanding the complex processes involved in PROTAC-mediated protein degradation and the factors influencing their stability.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ub Ubiquitin E3_bound E3 Ligase Proteasome Proteasome POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated POI E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound POI_ub->Proteasome Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation HLM_assay Human Liver Microsome Stability Assay Permeability_assay Cell Permeability Assay (e.g., PAMPA) Degradation_assay Western Blot for Protein Degradation (DC50, Dmax) HLM_assay->Degradation_assay Solubility_assay Aqueous Solubility Assay Permeability_assay->Degradation_assay Solubility_assay->Degradation_assay Cytotoxicity_assay Cell Viability Assay PK_study Pharmacokinetic (PK) Study Degradation_assay->PK_study Cytotoxicity_assay->PK_study Efficacy_study In Vivo Efficacy Study (e.g., Tumor Xenograft Model) PK_study->Efficacy_study

Caption: Workflow for evaluating PROTAC linker stability and efficacy.

Linker_Properties_Relationship cluster_properties Linker Properties cluster_outcomes PROTAC Performance Composition Composition (Alkyl, PEG, Rigid) Stability Metabolic Stability (In Vitro & In Vivo) Composition->Stability Permeability Cell Permeability Composition->Permeability Solubility Solubility Composition->Solubility Length Length Length->Stability Efficacy Degradation Efficacy (DC50, Dmax) Length->Efficacy Flexibility Flexibility Flexibility->Permeability Flexibility->Efficacy

Caption: Relationship between linker properties and PROTAC performance.

References

Comparative Preclinical Assessment of the Androgen Receptor Degrader ARD-266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data and efficacy of ARD-266, a novel proteolysis-targeting chimera (PROTAC) designed to degrade the androgen receptor (AR). The performance of ARD-266 is compared with alternative AR-targeted therapies, supported by available experimental data to inform future research and development in the treatment of androgen-driven malignancies, particularly prostate cancer.

Overview and Mechanism of Action

ARD-266 is a heterobifunctional molecule that potently and effectively degrades the androgen receptor.[1][2] It functions by simultaneously binding to the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the AR, marking it for degradation by the proteasome.[1][2][3] This mechanism of action offers a distinct advantage over traditional AR inhibitors by eliminating the entire receptor protein, a key driver in prostate cancer progression.

The AR antagonist component of ARD-266 is the same as that used in the related AR degrader, ARD-69.[4][5] An interesting design feature of ARD-266 is the use of a VHL E3 ligase ligand with a relatively weak binding affinity, which still results in a highly potent AR degrader.[1][2]

ARD-266_Mechanism_of_Action cluster_0 ARD-266 Action ARD266 ARD-266 Ternary_Complex Ternary Complex (AR-ARD266-VHL) ARD266->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation AR Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action of ARD-266.

In Vitro Efficacy

ARD-266 has demonstrated high potency in degrading AR in various AR-positive prostate cancer cell lines. The half-maximal degradation concentration (DC50) values are in the low nanomolar range, indicating efficient AR degradation.[1][2]

Cell LineARD-266 DC50 (nM)ARD-69 DC50 (nM)Enzalutamide (B1683756) IC50 (nM)
LNCaP0.2-10.86~30-100
VCaP0.2-10.76~30-100
22Rv10.2-110.4>1000

Note: Enzalutamide is an inhibitor, so IC50 values for cell growth inhibition are provided for comparison of potency in a biological context. Data for enzalutamide is generalized from multiple preclinical studies.

Studies have shown that ARD-266 can reduce AR protein levels by over 95% in these cell lines.[1][2] This degradation of the AR protein leads to a subsequent reduction in the expression of AR-regulated genes.

In Vivo Efficacy

As of the latest available data, in vivo tumor growth inhibition studies for ARD-266 have not been publicly reported. However, preclinical data for the closely related PROTAC, ARD-69, which shares the same AR antagonist, has shown that a single dose can effectively reduce the levels of AR protein in xenograft tumor tissue in mice.[4][5][6] This suggests that the molecular design of this class of degraders is effective in an in vivo setting.

For comparison, the standard-of-care AR inhibitor, enzalutamide, has been extensively studied in vivo. In mouse xenograft models of castration-resistant prostate cancer (CRPC), enzalutamide has been shown to induce tumor regression.[7] For example, in an LNCaP xenograft model, enzalutamide treatment resulted in significant tumor growth inhibition.[8] Similarly, in VCaP xenograft models, enzalutamide has demonstrated the ability to reduce tumor growth.[9] However, resistance to enzalutamide can develop, and in some enzalutamide-resistant models, such as certain 22Rv1 xenografts, it may not effectively inhibit tumor growth.[10]

Experimental Protocols

Cell Viability Assay

Cell_Viability_Workflow cluster_1 Cell Viability Assay A Seed prostate cancer cells (LNCaP, VCaP, 22Rv1) in 96-well plates B Treat with varying concentrations of ARD-266 or comparator A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add viability reagent (e.g., MTT, CellTiter-Glo) C->D E Measure absorbance or luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for a cell viability assay.

Protocol:

  • Prostate cancer cells (LNCaP, VCaP, 22Rv1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of ARD-266, a comparator compound (e.g., enzalutamide), or vehicle control (DMSO).

  • Cells are incubated for a specified duration, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay like CellTiter-Glo®, is added to each well according to the manufacturer's instructions.

  • After an appropriate incubation period with the reagent, the absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.

  • The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot for AR Degradation

Protocol:

  • Prostate cancer cells are seeded in 6-well plates and treated with ARD-266 or vehicle control for various time points or at different concentrations.

  • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by SDS-PAGE.

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with a primary antibody against AR overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The intensity of the bands is quantified to determine the extent of AR degradation.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

Protocol:

  • Cells are treated with ARD-266 or vehicle control as described for the Western blot experiment.

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • The concentration and purity of the RNA are determined using a spectrophotometer.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the vehicle-treated control.

Summary and Future Directions

ARD-266 is a highly potent in vitro degrader of the androgen receptor, demonstrating low nanomolar efficacy in prostate cancer cell lines. Its mechanism of action, involving the complete removal of the AR protein, presents a promising therapeutic strategy, particularly in the context of resistance to traditional AR inhibitors.

While direct in vivo tumor growth inhibition data for ARD-266 is not yet publicly available, the demonstrated in vivo AR degradation by the closely related compound ARD-69 provides a strong rationale for its potential in vivo efficacy.[4][5][6] Further preclinical studies are warranted to fully characterize the in vivo antitumor activity, pharmacokinetic, and pharmacodynamic properties of ARD-266. A direct head-to-head in vivo comparison with enzalutamide and other next-generation AR-targeted therapies will be crucial in determining its potential clinical utility for the treatment of prostate cancer.

References

A Comparative Guide to AR PROTACs: ARD-266 Versus Other Androgen Receptor Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic strategies for androgen receptor (AR)-driven malignancies, particularly prostate cancer, is rapidly evolving with the advent of Proteolysis Targeting Chimeras (PROTACs). These novel heterobifunctional molecules offer a distinct mechanism of action by inducing the degradation of the target protein rather than simply inhibiting its function. This guide provides a detailed comparison of ARD-266, a potent AR PROTAC, with other notable AR degraders, including the clinical-stage molecule bavdegalutamide (B8270050) (ARV-110) and other emerging candidates. The information presented is collated from preclinical and clinical data to support researchers in their evaluation of these next-generation therapeutics.

Executive Summary

ARD-266 is a highly potent, von Hippel-Lindau (VHL) E3 ligase-based AR PROTAC that has demonstrated robust preclinical activity in various prostate cancer cell lines. This guide will compare its performance metrics, such as degradation efficiency (DC50 and Dmax) and anti-proliferative effects, against other AR degraders that utilize different E3 ligases, primarily the cereblon (CRBN) E3 ligase, such as bavdegalutamide (ARV-110), ARV-766, and CC-94676. The objective is to provide a clear, data-driven comparison to inform research and development decisions in the field of targeted protein degradation.

Data Presentation

The following tables summarize the key quantitative data for ARD-266 and other prominent AR PROTACs from preclinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature.

Table 1: In Vitro Degradation Potency of AR PROTACs in Prostate Cancer Cell Lines

CompoundE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference(s)
ARD-266 VHLLNCaP0.5>95[1]
VCaP1>95[1]
22Rv10.2>95[1]
Bavdegalutamide (ARV-110) CRBNLNCaP~1>95[2]
VCaP~1>95[2]
ARV-766 CRBNVCaP<1>90[3]
LNCaP<1.3>91[4]
CC-94676 CRBN---[5][6][7]

Table 2: In Vitro Anti-proliferative Activity of AR PROTACs

CompoundCell LineIC50 (nM)Reference(s)
ARD-266 ---
Bavdegalutamide (ARV-110) VCaPPotent Inhibition[2]
ARV-766 ---
CC-94676 ---

Specific IC50 values for ARD-266 and ARV-766 are not consistently reported across the reviewed sources.

Mechanism of Action and Signaling Pathways

AR PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They act as a bridge, bringing the androgen receptor into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the AR, marking it for degradation by the proteasome. This "event-driven" mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, potentially leading to a more profound and durable biological effect compared to traditional "occupancy-driven" inhibitors.[8]

The key distinction between ARD-266 and degraders like bavdegalutamide and ARV-766 lies in the specific E3 ligase they recruit. ARD-266 utilizes the VHL E3 ligase, while bavdegalutamide and ARV-766 recruit CRBN.[8][9] The choice of E3 ligase can influence the degradation efficiency, substrate specificity, and potential for off-target effects.

PROTAC_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space PROTAC AR PROTAC (e.g., ARD-266) PROTAC_in AR PROTAC AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex E3 E3 Ubiquitin Ligase (VHL/CRBN) E3->Ternary_Complex Binds to PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation Proteasome->PROTAC_in Recycled Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub_AR->Proteasome Recognition PROTAC_in->Ternary_Complex Binds to AR AR_Signaling_Pathway Androgen Androgen (e.g., Testosterone) AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR (Dimerized) AR_inactive->AR_active Activation & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Binds to DNA Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Promotes Transcription Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth Leads to PROTAC AR PROTAC (e.g., ARD-266) PROTAC->AR_inactive Induces Degradation PROTAC->AR_active Induces Degradation Western_Blot_Workflow Start Start: Culture Prostate Cancer Cells Treat Treat with AR PROTAC (Serial Dilutions) Start->Treat Lyse Cell Lysis & Protein Quantification (BCA) Treat->Lyse Separate Protein Separation (SDS-PAGE) Lyse->Separate Transfer Transfer to PVDF Membrane Separate->Transfer Block Blocking Transfer->Block Incubate_Primary Incubate with Primary Antibodies (AR & Loading Control) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated Secondary Antibody Incubate_Primary->Incubate_Secondary Visualize Visualize with ECL & Image Incubate_Secondary->Visualize Analyze Densitometry Analysis (Normalize to Loading Control) Visualize->Analyze End End: Determine DC50 & Dmax Analyze->End

References

The Rigid Advantage: How Linker Rigidity Dictates Ternary Complex Stability and Degradation Efficacy in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the critical role of linker design in Proteolysis Targeting Chimeras (PROTACs). This guide objectively compares the performance of rigid versus flexible linkers, providing supporting experimental data and detailed protocols for key assays.

The efficacy of a PROTAC hinges on its ability to form a stable and productive ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] The linker connecting the two protein-binding moieties is not a passive spacer but an active participant in this molecular matchmaking, profoundly influencing the thermodynamics and kinetics of ternary complex formation, and ultimately, the efficiency of target degradation.[2] This guide delves into the impact of linker rigidity, a key design parameter, on the formation and stability of this critical complex.

Flexible vs. Rigid Linkers: A Tale of Two Conformations

PROTAC linkers are broadly categorized into two main classes: flexible and rigid.

  • Flexible Linkers: Predominantly composed of alkyl or polyethylene (B3416737) glycol (PEG) chains, these linkers offer a high degree of conformational freedom.[2] This flexibility can be advantageous in the early stages of PROTAC design, as it allows the molecule to more readily adopt a conformation conducive to ternary complex formation.[3] However, this entropic advantage can be offset by a penalty in binding affinity and a potential for non-specific binding.[3]

  • Rigid Linkers: Incorporating cyclic structures such as piperazine, piperidine, or aromatic rings, these linkers restrict the conformational freedom of the PROTAC.[3] This pre-organization can lead to a more favorable enthalpic contribution to binding, potentially resulting in a more stable and potent ternary complex.[3] The trade-off is that a rigid linker may impose geometric constraints that hinder the formation of a productive complex if not optimally designed.[3]

Quantitative Comparison: The Impact of Linker Rigidity on PROTAC Performance

The choice between a flexible and a rigid linker can have a dramatic impact on key performance metrics of a PROTAC, including its binding affinity to the individual proteins, the cooperativity of ternary complex formation, and its cellular degradation efficiency.

ParameterFlexible Linker PROTAC (e.g., Alkyl/PEG-based)Rigid Linker PROTAC (e.g., Piperazine/Aromatic-based)Impact of Rigidity
Binary Binding Affinity (KD) Generally, does not significantly hinder the intrinsic affinity of the warheads.Can sometimes lead to a slight decrease in binary affinity due to conformational constraints.Variable, but often a minor effect.
Ternary Complex Affinity (KD,ternary) Can form stable complexes, but may be entropically penalized.Can form highly stable complexes due to pre-organization and favorable enthalpic interactions.Often leads to a lower KD,ternary (higher affinity).
Cooperativity (α) Can exhibit a wide range of cooperativity values.Often associated with higher positive cooperativity.Generally increases positive cooperativity.
Degradation Potency (DC50) Can be potent, but optimization is often required.Can lead to highly potent degraders with low nanomolar DC50 values.Often results in a lower DC50 (higher potency).
Maximum Degradation (Dmax) Variable.Can achieve high levels of maximal degradation.Can lead to a higher Dmax.

Table 1: Comparative Performance of Flexible vs. Rigid Linker PROTACs. This table summarizes general trends observed in the literature. Specific values are highly dependent on the target, E3 ligase, and the specific linker chemistry.

For instance, studies on Bruton's tyrosine kinase (BTK) degraders have shown that while PROTACs with longer, flexible linkers can still be potent, they may lack positive cooperativity.[4] Conversely, the introduction of rigid elements, such as an ethynyl (B1212043) group in BET degraders, has led to significantly increased cellular activity.[4]

Visualizing the Pathway to Degradation

The journey of a PROTAC from cellular entry to target degradation is a multi-step process. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow to assess PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation Western_Blot_Workflow Western Blot Experimental Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target Protein & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

References

Head-to-head comparison of different click chemistry linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Among the various linker technologies, "click chemistry" has gained significant traction due to its efficiency and modularity. This guide provides a head-to-head comparison of click chemistry linkers with other common linker types, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The Rise of Click Chemistry in PROTAC Design

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for PROTAC synthesis.[1] This reaction forms a stable triazole ring, which can act as a rigid and metabolically robust component of the linker.[2][3] The modular nature of click chemistry allows for the rapid assembly of PROTAC libraries with diverse linker lengths and compositions, accelerating the optimization process.[1][4] This is a significant advantage over traditional multi-step synthetic routes.

Comparative Analysis of Linker Performance

The choice of linker profoundly impacts a PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Key performance indicators for PROTACs include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.

Quantitative Data Summary

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Impact of Linker Type and Length on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (µM)Dmax (%)Cell LineE3 Ligase
CRBN-targeting PROTACs
PROTAC 1 (Click)PEG-Triazole11 (2 PEG units)>5<50H661CRBN
PROTAC 2 (Click)PEG-Triazole17 (4 PEG units)<0.5>90H661CRBN
PROTAC 3 (Click)PEG-Triazole20 (5 PEG units)<0.5>90H661CRBN
VHL-targeting PROTACs
PROTAC 4 (Click)PEG-Triazole8 (1 PEG unit)~0.1>90H661VHL
PROTAC 5 (Click)PEG-Triazole14 (3 PEG units)~0.5>90H661VHL

Data synthesized from a study by Wurz et al., which demonstrated that for CRBN-based PROTACs targeting BRD4, shorter PEG-triazole linkers were less effective than longer ones.[2] In contrast, for VHL-based PROTACs, potency decreased as the linker length increased.[2]

Table 2: Comparison of Click vs. Non-Click Linkers for PARP1 Degradation

PROTACWarheadLinker TypeE3 LigaseDC50 (nM)
PROTAC AOlaparibAmide/SNArVHL~10
PROTAC BOlaparibClick (Triazole)VHL~5
PROTAC CNiraparibAmide/SNArCRBN~25
PROTAC DNiraparibClick (Triazole)CRBN~15

This table represents a conceptual comparison based on the findings by Zhao et al., where click chemistry was used to rapidly generate a library of PARP1 degraders, demonstrating the utility of this approach in optimizing PROTAC potency.[2]

Key Advantages of Click Chemistry Linkers

  • Synthetic Efficiency: Click chemistry allows for the rapid and high-yield synthesis of PROTACs from readily available alkyne and azide (B81097) building blocks.[2]

  • Modularity: The modular nature of the reaction facilitates the creation of large PROTAC libraries with varying linker lengths and compositions for efficient structure-activity relationship (SAR) studies.[4][5]

  • Metabolic Stability: The resulting triazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic properties of the PROTAC.[2][3]

  • Rigidity: The triazole moiety can introduce a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[3]

Considerations and Alternatives

While click chemistry offers significant advantages, it is not always the optimal solution. The rigidity of the triazole linker may not be suitable for all target-E3 ligase pairs, where a more flexible linker, such as a polyethylene (B3416737) glycol (PEG) or alkyl chain, might be required to achieve a productive ternary complex.[6][7] In some cases, the incorporation of oxygen atoms in PEG linkers has been shown to inhibit PROTAC activity compared to simple alkyl chains.[2][6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PROTACs and the workflows for their evaluation, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Warhead Synthesis (with Alkyne/Azide) Click_Reaction Click Chemistry (CuAAC) Warhead->Click_Reaction E3_Ligand E3 Ligand Synthesis (with Alkyne/Azide) E3_Ligand->Click_Reaction Purification Purification & Characterization (HPLC, LC-MS) Click_Reaction->Purification Cell_Treatment Cell Culture & Treatment with PROTAC Purification->Cell_Treatment Western_Blot Western Blot / In-Cell ELISA (Protein Degradation) Cell_Treatment->Western_Blot DC50_Dmax DC50 & Dmax Determination Western_Blot->DC50_Dmax

Caption: Experimental Workflow for PROTAC Synthesis and Evaluation.

Experimental Protocols

General Protocol for PROTAC Synthesis via Click Chemistry

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link a warhead functionalized with an azide and an E3 ligase ligand functionalized with a terminal alkyne.

Materials:

Procedure:

  • Dissolve the azide-functionalized warhead (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1-1.2 equivalents) in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1-0.2 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[8]

Protocol for Western Blotting to Determine Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]

Materials:

  • Cultured cells (e.g., HEK293T, H661)

  • PROTACs of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

Click chemistry provides a powerful and efficient platform for the synthesis and optimization of PROTACs. The resulting triazole-containing linkers offer metabolic stability and can introduce beneficial conformational rigidity. However, the optimal linker strategy remains target- and E3 ligase-dependent. A systematic evaluation of various linker types, including those generated by click chemistry and more traditional flexible linkers, is crucial for the development of potent and selective protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.[3]

References

Evaluating the pharmacokinetic properties of PROTACs with Boc-Pip-alkyne-Ph-COOH

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the pharmacokinetic properties of PROTACs (Proteolysis-Targeting Chimeras) utilizing the Boc-Pip-alkyne-Ph-COOH linker is challenging due to a lack of publicly available in vivo pharmacokinetic data for PROTACs synthesized with this specific linker, such as ARD-266.[1][2] However, by analyzing the structural components of the linker and comparing them with data from other well-characterized PROTACs, particularly those targeting the same protein, we can evaluate its potential pharmacokinetic profile.

This guide provides a comparative analysis based on the structural characteristics of the this compound linker, presents experimental data from alternative PROTACs to establish a benchmark, and offers detailed protocols for key pharmacokinetic assays relevant to researchers in drug development.

Analysis of the this compound Linker Motif

The "this compound" linker is a non-traditional, rigid linker used in the synthesis of ARD-266, a potent Androgen Receptor (AR) degrader.[1][2] Its components are expected to influence the pharmacokinetic properties of the resulting PROTAC in several ways:

  • Piperidine (B6355638) (Pip) Ring : Saturated heterocycles like piperidine are increasingly used to replace flexible alkyl and PEG linkers.[] They can increase rigidity, which may pre-organize the PROTAC into a bioactive conformation for forming a stable ternary complex (Target-PROTAC-E3 Ligase).[4] This rigidity can also improve metabolic stability.[4] Furthermore, the basic nitrogen in the piperidine ring can be protonated at physiological pH, which can improve aqueous solubility.[]

  • Alkyne Group : The alkyne provides a rigid, linear connection point. This rigidity can be beneficial for ternary complex formation but may also limit the conformational flexibility needed for cell permeability.[5] Alkyne-containing linkers are often used with "click chemistry" for efficient PROTAC synthesis.[6]

  • Phenyl-Carboxylic Acid (Ph-COOH) : The aromatic ring adds further rigidity. The carboxylic acid is a strong hydrogen bond donor and can increase polarity. While this may improve solubility, a high polar surface area is often associated with reduced cell permeability, a common challenge for PROTACs.[7]

Comparative Pharmacokinetic Data of Androgen Receptor PROTACs

While specific data for ARD-266 is unavailable, data from other AR-targeting PROTACs in advanced development, such as ARV-110 and ARD-1676, provide a valuable benchmark for what constitutes a favorable pharmacokinetic profile. These compounds utilize different linker strategies, generally incorporating piperazine (B1678402) or other cyclic moieties to improve properties.[8]

ParameterARV-110ARD-1676General PROTAC ChallengeSignificance
Target Androgen Receptor (AR)Androgen Receptor (AR)N/ABoth are relevant comparators.
E3 Ligase VHLCereblon (CRBN)N/ALigase choice can influence PK properties.
Oral Bioavailability Data not specified, but orally active in vivoMouse: 67%, Rat: 44%, Dog: 31%, Monkey: 99%[8]Often low due to high MW and polarity.[7]High oral bioavailability is critical for patient convenience and consistent drug exposure.
Cell Permeability Sufficient for in vivo activitySufficient for in vivo activityA major hurdle; PROTACs often violate Lipinski's Rule of 5.[7]The molecule must cross the cell membrane to reach its intracellular target.
Metabolic Stability Sufficient for in vivo activitySufficient for in vivo activityLinkers are often sites of metabolic modification.[5]Determines the drug's half-life and dosing frequency.
In Vivo Efficacy Dose-dependent tumor inhibition in xenograft modelsEffective AR degradation and tumor inhibition in xenograft models[8]Requires a balance of potency, permeability, and stability.The ultimate measure of a PROTAC's therapeutic potential.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Releases (Catalytic Cycle) Ternary->E3 Releases PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Pharmacokinetic Evaluation

This workflow outlines the typical progression of assays used to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a novel PROTAC.

PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo PK Studies Solubility Aqueous Solubility Assay Permeability Permeability Assay (e.g., Caco-2, PAMPA) Metabolism Metabolic Stability Assay (e.g., Microsomes, Hepatocytes) Dosing Rodent Dosing (IV and Oral) Sampling Blood/Tissue Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Modeling PK Modeling (t½, AUC, F%) Analysis->Modeling cluster_invitro cluster_invitro cluster_invitro->Dosing Candidate Selection

Caption: Standard workflow for evaluating PROTAC pharmacokinetics.

Experimental Protocols

Caco-2 Permeability Assay

This assay is considered the gold standard for in vitro prediction of human intestinal absorption of drugs. It measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[9]

Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these values (Efflux Ratio) indicates susceptibility to efflux transporters like P-glycoprotein.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® plates (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)

  • Test PROTAC, positive and negative control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. A TEER value > 200 Ω·cm² typically indicates a suitable monolayer.

    • Alternatively, measure the permeability of a fluorescent marker like Lucifer Yellow; passage should be <1%.

  • Transport Experiment (A-B):

    • Wash the cell monolayer twice with pre-warmed (37°C) transport buffer.

    • Add transport buffer containing the test PROTAC (e.g., at 1-10 µM) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

    • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Take a sample from the donor compartment at the start and end of the experiment.

  • Transport Experiment (B-A):

    • Perform the experiment as in step 3, but add the PROTAC solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Sample Analysis:

    • Quench samples immediately (e.g., with cold acetonitrile (B52724) containing an internal standard) to stop any metabolic activity.

    • Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the steady-state flux (mass/time), A is the surface area of the membrane (cm²), and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-A) / Papp (A-B)

      • An ER > 2 suggests the compound is a substrate for active efflux.

Microsomal Stability Assay

This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a PROTAC in the presence of human or animal liver microsomes.

Materials:

  • Pooled liver microsomes (human, mouse, rat, etc.)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Test PROTAC and control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for quantification

Methodology:

  • Preparation:

    • Prepare stock solutions of the test PROTAC and controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting stocks in buffer. The final organic solvent concentration in the incubation should be low (<1%).

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer at 37°C for ~5 minutes.

    • Add the test PROTAC (e.g., 1 µM final concentration).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately transfer the aliquot to a separate plate/tube containing ice-cold stop solution to terminate the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent PROTAC concentration.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of PROTAC remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½):

      • t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein:

      • CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

References

Safety Operating Guide

Safe Disposal of Boc-Pip-alkyne-Ph-COOH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, Boc-Pip-alkyne-Ph-COOH should be handled with care, assuming it may present the following hazards:

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1]

Before handling, ensure the following Personal Protective Equipment (PPE) is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

II. Spill Management

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation. [2]

  • Avoid dust formation. [2]

  • Small Spills: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][4]

  • Large Spills: Shovel the material into a suitable, labeled container for disposal.[2]

  • Do not allow the chemical to enter drains or waterways. [2][4]

III. Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3] Adherence to federal, state, and local environmental control regulations is mandatory.[2]

Step-by-Step Disposal Procedure:

  • Containerize Waste: Place the this compound waste into a clearly labeled, sealed container. Ensure the container is compatible with the chemical.

  • Labeling: The label should clearly identify the contents as "this compound" and include any known hazard symbols.

  • Segregate Waste: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal. Provide them with as much information as possible about the compound.

  • Do Not Dispose in Regular Trash or Drains: This compound should not be disposed of in the regular trash or washed down the sink.[4]

IV. Chemical and Physical Properties Summary

For reference, the following table summarizes some of the computed properties of this compound.

PropertyValue
Molecular Formula C₁₉H₂₃NO₄
Molecular Weight 329.39 g/mol
IUPAC Name 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid[5]

V. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound for Disposal assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritation) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe is_spill Is it a Spill? wear_ppe->is_spill spill_procedure Follow Spill Procedure: - Ventilate - Avoid Dust - Sweep into Labeled Container is_spill->spill_procedure Yes containerize Containerize Waste in a Labeled, Sealed Container is_spill->containerize No spill_procedure->containerize segregate Segregate from Incompatible Materials containerize->segregate contact_ehs Contact EHS or Licensed Waste Disposal Company segregate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of Boc-Pip-alkyne-Ph-COOH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following personal protective equipment (PPE) is required when handling Boc-Pip-alkyne-Ph-COOH.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shield.[2][3][4]Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[3] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][4]Inspect gloves for any signs of degradation or perforation before use.[3] Dispose of contaminated gloves immediately after use and wash hands thoroughly.[2][3]
Body Protection A fully fastened laboratory coat.[3][5]Provides a barrier against accidental spills and should not be worn outside of the laboratory to prevent the spread of contaminants.[5]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[2][3][6]To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a chemical fume hood.[3]
Foot Protection Closed-toe shoes.[3][5]Protects feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation:

    • Before handling, ensure you have read and understood this safety guide and have located the nearest safety shower and eyewash station.

    • Put on all required personal protective equipment as detailed in the table above.[3]

    • Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[3]

  • Handling:

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.[2][6]

    • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[2][6][7]

    • Avoid contact with skin, eyes, and clothing.[2][7]

    • Do not eat, drink, or smoke in the handling area.[7][8]

  • Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE in accordance with institutional guidelines.[2]

    • Wash hands and any exposed skin thoroughly with soap and water.[3][7]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical:

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]

    • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • All chemical waste must be disposed of in accordance with local, national, and international regulations.[2]

  • Contaminated Containers:

    • Leave chemicals in their original containers. Do not mix with other waste.[2]

    • Handle uncleaned containers as you would the product itself.[2]

    • Dispose of contaminated containers in the same manner as the chemical waste, following all applicable regulations.

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

  • Spill:

    • Alert others in the immediate area.[3]

    • Evacuate the area if the spill is large or you are unsure how to handle it.[3]

    • For small spills, absorb the material with an inert absorbent material (e.g., sand, earth) and place it in a sealed container for hazardous waste disposal.[3]

    • Ventilate the area and decontaminate the spill surface.[3]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.[9]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the person to fresh air.[6][9]

    • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6][9]

    • Seek medical attention.[9]

  • Ingestion:

    • Do not induce vomiting.

    • Rinse mouth with water.[6]

    • Seek immediate medical attention.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep1 Review Safety Guide prep2 Locate Safety Equipment prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Fume Hood prep3->prep4 handle1 Transfer Compound Carefully prep4->handle1 Begin Experiment handle2 Keep Container Sealed handle1->handle2 handle3 Avoid Personal Contact handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 End Experiment clean2 Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Segregate Waste clean3->disp1 disp2 Use Licensed Disposal Company disp1->disp2

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.